molecular formula C10H12N2O3 B13597494 3-(2-Methyl-5-nitrophenoxy)azetidine

3-(2-Methyl-5-nitrophenoxy)azetidine

Cat. No.: B13597494
M. Wt: 208.21 g/mol
InChI Key: NVOMCRHMVBHFKS-UHFFFAOYSA-N
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Description

3-(2-Methyl-5-nitrophenoxy)azetidine ( 1342234-85-8) is a chemical compound with the molecular formula C 10 H 12 N 2 O 3 and a molecular weight of 208.21 g/mol . This reagent features an azetidine ring linked via an ether bond to a 2-methyl-5-nitrophenyl group, making it a valuable building block in medicinal chemistry and diversity-oriented synthesis (DOS) . The azetidine ring is a four-membered nitrogen-containing heterocycle of significant interest in drug discovery for its use as a scaffold to explore new chemical space . Incorporating saturated azetidine rings into molecules is a strategy to optimize physicochemical properties, such as reducing molecular flexibility and improving metabolic stability, which is particularly valuable for designing compounds targeting the central nervous system (CNS) . The 2-methyl-5-nitrophenyl moiety can serve as a synthetic handle for further functionalization, allowing researchers to create diverse compound libraries from this core structure. This product is intended for research purposes as a synthetic intermediate. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H12N2O3

Molecular Weight

208.21 g/mol

IUPAC Name

3-(2-methyl-5-nitrophenoxy)azetidine

InChI

InChI=1S/C10H12N2O3/c1-7-2-3-8(12(13)14)4-10(7)15-9-5-11-6-9/h2-4,9,11H,5-6H2,1H3

InChI Key

NVOMCRHMVBHFKS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])OC2CNC2

Origin of Product

United States

Foundational & Exploratory

Synthesis of 3-(2-Methyl-5-nitrophenoxy)azetidine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the

Abstract

This technical guide provides a comprehensive, scientifically-grounded protocol for the synthesis of 3-(2-Methyl-5-nitrophenoxy)azetidine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The azetidine scaffold is a valuable building block in modern pharmaceuticals, known for introducing desirable physicochemical properties into lead compounds.[1][2] This guide details a robust synthetic strategy employing a modified Williamson ether synthesis, elucidates the underlying reaction mechanisms, and provides a step-by-step experimental procedure from starting materials to the final, characterized product. The content is designed for researchers, chemists, and professionals in the field of drug development, emphasizing experimental rationale, safety, and analytical validation.

Strategic Analysis: Retrosynthesis and Pathway Selection

The synthesis of the target molecule, an aryl-alkyl ether, is most effectively approached via the Williamson ether synthesis.[3][4] This classical yet powerful method involves the reaction of an alkoxide with an alkyl electrophile bearing a suitable leaving group.

Retrosynthetic Disconnection:

A retrosynthetic analysis of 3-(2-Methyl-5-nitrophenoxy)azetidine points to two primary synthons: a 2-methyl-5-nitrophenoxide nucleophile and a 3-azetidinyl cation equivalent. This disconnection logically leads to 2-methyl-5-nitrophenol and a 3-substituted azetidine with a good leaving group as the key starting materials.

To prevent undesirable N-alkylation of the azetidine ring during synthesis, a nitrogen protecting group is essential. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under the planned basic conditions and its straightforward removal under acidic conditions.

Therefore, the forward synthesis is designed as a three-stage process:

  • Activation of the Azetidine Ring: Conversion of the hydroxyl group of N-Boc-3-hydroxyazetidine into a superior leaving group, a mesylate, to facilitate nucleophilic substitution.

  • Williamson Ether Synthesis: The S_N2 coupling of the activated azetidine with the sodium salt of 2-methyl-5-nitrophenol.

  • Deprotection: Removal of the Boc protecting group to yield the final target molecule.

Visualized Synthetic Workflow

The following diagram outlines the complete synthetic pathway.

Synthesis_Workflow cluster_step1 Step 1: Azetidine Activation cluster_step2 Step 2: Williamson Ether Synthesis (SN2 Coupling) cluster_step3 Step 3: Deprotection A N-Boc-3-hydroxyazetidine B N-Boc-3-(methylsulfonyloxy)azetidine A->B MsCl, Et3N DCM, 0°C to RT C 2-Methyl-5-nitrophenol E tert-Butyl 3-(2-methyl-5-nitrophenoxy)azetidine-1-carboxylate B->E DMF, 80°C D Sodium 2-methyl-5-nitrophenoxide C->D NaH Anhydrous DMF D->E DMF, 80°C F 3-(2-Methyl-5-nitrophenoxy)azetidine E->F TFA or HCl DCM

Caption: Overall workflow for the synthesis of 3-(2-Methyl-5-nitrophenoxy)azetidine.

Detailed Experimental Protocol

Safety Precaution: This synthesis involves hazardous reagents including sodium hydride (flammable solid, reacts violently with water) and strong acids/bases. All steps must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Materials and Reagents
ReagentFormulaM.W. ( g/mol )SupplierNotes
N-Boc-3-hydroxyazetidineC₈H₁₅NO₃173.21Commercially Avail.Keep dry
Methanesulfonyl chloride (MsCl)CH₃SO₂Cl114.55Commercially Avail.Corrosive, moisture-sensitive
Triethylamine (Et₃N)C₆H₁₅N101.19Commercially Avail.Distill before use
Dichloromethane (DCM)CH₂Cl₂84.93Commercially Avail.Anhydrous grade
2-Methyl-5-nitrophenolC₇H₇NO₃153.14Commercially Avail.-
Sodium hydride (NaH), 60% in oilNaH24.00Commercially Avail.Highly reactive, handle with care
N,N-Dimethylformamide (DMF)C₃H₇NO73.09Commercially Avail.Anhydrous grade
Trifluoroacetic acid (TFA)C₂HF₃O₂114.02Commercially Avail.Corrosive
Ethyl acetate (EtOAc)C₄H₈O₂88.11Commercially Avail.ACS grade
HexanesC₆H₁₄86.18Commercially Avail.ACS grade
Anhydrous Sodium SulfateNa₂SO₄142.04Commercially Avail.-
Step 1: Synthesis of N-Boc-3-(methylsulfonyloxy)azetidine (Mesylation)

This step activates the hydroxyl group, converting it into a mesylate, which is an excellent leaving group for the subsequent S_N2 reaction. A similar procedure is well-documented for activating analogous azetidinol precursors.[5]

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add N-Boc-3-hydroxyazetidine (1.0 eq) and anhydrous dichloromethane (DCM, approx. 0.2 M solution).

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.5 eq) dropwise to the stirred solution.

  • Slowly add methanesulfonyl chloride (1.2 eq) dropwise, ensuring the internal temperature remains below 5 °C.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 50% EtOAc/Hexanes).

  • Upon completion, quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the product with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude mesylate. This product is often used directly in the next step without further purification.

Step 2: Synthesis of tert-Butyl 3-(2-methyl-5-nitrophenoxy)azetidine-1-carboxylate

This is the core ether-forming step, following the Williamson ether synthesis mechanism.[3][6] A strong base, NaH, is used to deprotonate the phenol, creating a potent phenoxide nucleophile that attacks the activated azetidine.[5][7] The use of a polar aprotic solvent like DMF is crucial for solvating the cation and accelerating the S_N2 reaction.

  • In a separate flame-dried flask under nitrogen, suspend sodium hydride (60% dispersion, 1.5 eq) in anhydrous DMF.

  • Cool the suspension to 0 °C.

  • Add a solution of 2-methyl-5-nitrophenol (1.2 eq) in anhydrous DMF dropwise. Vigorous hydrogen gas evolution will be observed.

  • Allow the mixture to stir at room temperature for 30-45 minutes until gas evolution ceases, indicating the complete formation of the sodium phenoxide.

  • To this solution, add a solution of the crude N-Boc-3-(methylsulfonyloxy)azetidine (1.0 eq) from Step 1 in a minimal amount of anhydrous DMF.

  • Heat the reaction mixture to 80 °C and stir for 12-16 hours.[5]

  • Monitor the reaction by TLC or LC-MS for the disappearance of the mesylate.

  • After cooling to room temperature, carefully quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash extensively with water and then brine to remove DMF.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (gradient elution, e.g., 10-40% EtOAc in hexanes) to isolate the pure Boc-protected product.

Step 3: (Deprotection)

The final step involves the removal of the Boc protecting group under acidic conditions to yield the target secondary amine.

  • Dissolve the purified product from Step 2 (1.0 eq) in DCM (approx. 0.1 M).

  • Add trifluoroacetic acid (TFA, 10 eq) or a 4M HCl solution in dioxane dropwise at room temperature.

  • Stir the mixture for 2-4 hours, monitoring by TLC for the consumption of the starting material.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

  • Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate to neutralize any remaining acid.

  • Extract the aqueous layer with DCM (2x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product, 3-(2-Methyl-5-nitrophenoxy)azetidine. The product may be further purified by recrystallization or chromatography if necessary.

Mechanism and Scientific Rationale

The described synthesis hinges on the principles of the S_N2 reaction.

SN2_Mechanism cluster_mech S_N2 Mechanism Nu [Ar-O]⁻ TransitionState [Ar-O---C---OMs]⁻ᵟ Nu->TransitionState Backside Attack Substrate Azetidine-OMs Substrate->TransitionState Product Ar-O-Azetidine TransitionState->Product Inversion LG [MsO]⁻ TransitionState->LG Leaving Group Departs

Caption: Concerted S_N2 mechanism of the Williamson ether synthesis step.

  • Activation: The hydroxyl group is a poor leaving group. Converting it to a mesylate (-OMs) makes it an excellent leaving group because the negative charge on the departing oxygen is stabilized by resonance across the sulfonyl group.

  • Nucleophile Formation: 2-Methyl-5-nitrophenol is weakly acidic. A strong base like sodium hydride (NaH) is required for complete and irreversible deprotonation to form the more potent nucleophilic phenoxide.[8]

  • S_N2 Reaction: The reaction proceeds via a bimolecular nucleophilic substitution (S_N2) mechanism.[3] The electron-rich phenoxide ion performs a backside attack on the electrophilic carbon of the azetidine ring (the carbon attached to the mesylate), displacing the mesylate leaving group in a single, concerted step.[3][6] This reaction works best with primary or secondary alkyl halides/sulfonates; the azetidine substrate in this case behaves as a secondary electrophile.[6]

Characterization and Data

The identity and purity of the final product should be confirmed by standard analytical techniques.

Analysis TechniqueExpected Observations for 3-(2-Methyl-5-nitrophenoxy)azetidine
¹H NMR Signals corresponding to aromatic protons on the nitrophenyl ring (approx. 7.0-8.0 ppm), azetidine ring protons (approx. 3.5-5.0 ppm), a singlet for the methyl group (approx. 2.3 ppm), and a broad singlet for the N-H proton.
¹³C NMR Resonances for aromatic carbons, azetidine ring carbons, and the methyl carbon.
Mass Spec (HRMS) Calculation of the exact mass for the protonated molecular ion [M+H]⁺ should match the observed value, confirming the elemental composition.
FT-IR Characteristic peaks for N-H stretching (around 3300 cm⁻¹), C-O-C ether stretching (around 1250 cm⁻¹), and N-O stretching for the nitro group (around 1520 and 1350 cm⁻¹).

Conclusion

This guide outlines a reliable and well-precedented three-stage synthetic route to 3-(2-Methyl-5-nitrophenoxy)azetidine. By leveraging a protective group strategy and a robust Williamson ether synthesis protocol, the target molecule can be obtained in good yield and high purity. The principles and procedures described herein are grounded in established organic chemistry literature and provide a solid foundation for the synthesis of this and other structurally related phenoxy-azetidine derivatives for application in pharmaceutical research and development.

References

  • University of Birmingham. (n.d.). Synthesis of azetidines, γ-lactams, fused furan bispyrrolidines and 2-pyrazolines. Retrieved from University of Birmingham Institutional Research Archive.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
  • Trivedi, M. N., et al. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research, 3(1):313-319.
  • BenchChem. (n.d.). Spectroscopic and Synthetic Profile of 3-Phenoxyazetidine: A Technical Guide.
  • BenchChem. (n.d.). Application Notes and Protocols for the Use of 2-Methyl-5-nitrophenol as an Agrochemical Precursor.
  • Szmuszkovicz, J., et al. (1981). Process for synthesis of azetidine and novel intermediates therefor.
  • TSI Journals. (2010, November 17). Organic CHEMISTRY.
  • Wikipedia. (n.d.). Williamson ether synthesis.
  • Shum, P. W., et al. (2000). Synthesis of azetidine derivatives.
  • The Organic Chemistry Tutor. (2018, May 2). Williamson Ether Synthesis Reaction Mechanism. YouTube.
  • Smith, C. D., et al. (n.d.). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC.
  • Rodgers, J. D., & Shepard, S. (n.d.). Azetidine and cyclobutane derivatives as JAK inhibitors.
  • ResearchGate. (n.d.). Synthesis of azetidine nitrones from nitroalkenes and ynamines.
  • Google Patents. (2007, November 21). United States Patent.
  • MDPI. (2023, January 21). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates.
  • Google Patents. (n.d.). Alkylated piperazine compounds.
  • Samadhiya, P., et al. (n.d.). Synthesis of azetidinone derivatives of 2-amino-5-nitrothiazole and their medicinal importance. European Journal of Chemistry.
  • Organic Chemistry Portal. (n.d.). Azetidine synthesis.
  • Google Patents. (n.d.). Azetidine and cyclobutane derivatives as JAK inhibitors.
  • Chemistry Notes. (2018, May 1). Williamson ether synthesis: simple mechanism, 3 examples.
  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis.

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Strategic Integration of 3-(2-Methyl-5-nitrophenoxy)azetidine in Modern Drug Discovery: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists Compound: 3-(2-Methyl-5-nitrophenoxy)azetidine (CAS: 1342234-85-8)

Executive Summary

In the contemporary landscape of medicinal chemistry, the transition from flat,


-hybridized aromatic rings to 

-rich, strained heterocycles is a defining paradigm for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. 3-(2-Methyl-5-nitrophenoxy)azetidine emerges as a highly privileged, bifunctional building block within this context[1].

This whitepaper provides an in-depth mechanistic and procedural guide to utilizing this scaffold. By combining a rigid, low-lipophilicity azetidine core with a sterically modulated, pro-amine nitrophenoxy moiety, this compound serves as a strategic linchpin for the synthesis of advanced active pharmaceutical ingredients (APIs), particularly those targeting central nervous system (CNS) receptors and kinase networks[2].

Physicochemical Properties & Structural Rationale

The utility of 3-(2-Methyl-5-nitrophenoxy)azetidine lies in the synergistic effects of its structural components. The incorporation of the azetidine ring imparts favorable properties such as improved metabolic stability, enhanced aqueous solubility, and precise target-binding vectors compared to larger homologs like pyrrolidine or piperidine[3].

Structural Causality in Drug Design
  • The Azetidine Core: Functions as a rigid 3D spacer. Its reduced ring size lowers the overall lipophilicity (LogD) and alters the basicity (

    
    ) of the secondary amine, which often translates to superior oral bioavailability and reduced hERG liability[3].
    
  • The Ether Linkage: Provides a degree of conformational flexibility while acting as a hydrogen-bond acceptor, crucial for interacting with target protein backbones.

  • The ortho-Methyl Group: Imparts steric shielding around the ether oxygen, restricting free rotation. This conformational lock minimizes the entropic penalty upon target binding.

  • The meta-Nitro Group: Acts as a stable "masked aniline." It remains inert during early-stage scaffold construction but can be chemoselectively reduced late in the synthetic sequence to an amine, enabling divergent cross-coupling or amidation[2].

Quantitative Data Summary

The following table summarizes the key physicochemical parameters of the building block, essential for calculating downstream API properties:

PropertyValue / EstimateImplication for Drug Design
CAS Number 1342234-85-8Unique identifier for procurement[1].
Molecular Formula

Defines stoichiometry for coupling reactions.
Molecular Weight 208.22 g/mol Low MW allows for extensive downstream elaboration without exceeding Lipinski's limits.
Topological Polar Surface Area (TPSA) ~67.3 ŲFavorable for membrane permeability; CNS penetration is viable upon functionalization.
Calculated LogP (cLogP) 1.8 - 2.2Ideal lipophilicity starting point for lead optimization.
H-Bond Donors / Acceptors 1 / 4Provides multiple vectors for target protein interaction.

Mechanistic Pathways & Pharmacological Integration

Understanding how the distinct moieties of 3-(2-Methyl-5-nitrophenoxy)azetidine map to biological targets is critical. 3-aryloxyazetidine derivatives are historically validated as potent ligands for monoamine transporters (such as SERT and DAT), making them highly relevant in psychiatric and neurological drug development[2].

SAR_Model Core 3-(2-Methyl-5-nitrophenoxy)azetidine Bifunctional Building Block Azetidine Azetidine Ring • Lowers LogD • Increases metabolic stability • Rigid 3D vector Core->Azetidine Ether Ether Linkage • Conformational flexibility • H-bond acceptor Core->Ether Methyl ortho-Methyl Group • Steric shielding • Restricts ether rotation Core->Methyl Nitro meta-Nitro Group • Pro-amine (Aniline precursor) • Late-stage diversification Core->Nitro

Caption: Structural rationale and physicochemical contributions of the compound's key moieties.

Synthesis & Reactivity Workflows

The Chemical Logic: Why Mitsunobu over ?

A common pitfall in synthesizing aryloxyazetidines is the default reliance on Nucleophilic Aromatic Substitution (


). However, for the 2-methyl-5-nitrophenoxy substitution pattern, 

is fundamentally flawed. If one were to use 1-fluoro-2-methyl-5-nitrobenzene as a starting material, the nitro group is positioned meta to the leaving group (fluorine). Because a meta-nitro group cannot resonance-stabilize the anionic Meisenheimer intermediate, the reaction requires excessively harsh conditions that degrade the sensitive azetidine ring.

The Solution: The Mitsunobu reaction is the chemically superior route[2]. By coupling N-Boc-3-hydroxyazetidine with 2-methyl-5-nitrophenol, the reaction proceeds under mild conditions (0 °C to RT) with complete inversion of stereochemistry (if chiral) and excellent yields, preserving the integrity of the four-membered ring.

Experimental Protocol 1: Core Scaffold Synthesis (Mitsunobu Etherification)

Objective: Synthesis of N-Boc-3-(2-methyl-5-nitrophenoxy)azetidine.

  • Preparation: In an oven-dried flask under an inert argon atmosphere, dissolve N-Boc-3-hydroxyazetidine (1.0 eq) and 2-methyl-5-nitrophenol (1.05 eq) in anhydrous Tetrahydrofuran (THF) (0.2 M concentration).

  • Phosphine Addition: Add Triphenylphosphine (

    
    , 1.2 eq) to the stirring solution. Cool the reaction mixture to 0 °C using an ice bath.
    
  • Activation: Dropwise, add Diisopropyl azodicarboxylate (DIAD, 1.2 eq) over 15 minutes. The slow addition is critical to prevent the formation of the unreactive betaine side-product.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.

  • Workup: Quench the reaction with water and extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate in vacuo.
    
  • Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate the N-Boc protected intermediate.

Experimental Protocol 2: Late-Stage Diversification (Nitro Reduction & Deprotection)

Objective: Conversion of the nitro building block into an active aniline intermediate for API coupling.

  • Nitro Reduction: Dissolve the N-Boc-3-(2-methyl-5-nitrophenoxy)azetidine in Methanol. Add 10% Palladium on Carbon (Pd/C, 0.1 eq by weight).

  • Hydrogenation: Purge the vessel with

    
     gas and stir vigorously under a balloon of 
    
    
    
    at room temperature for 4 hours. Monitor via LC-MS to ensure complete reduction to the aniline without cleaving the ether linkage.
  • Filtration: Filter the mixture through a pad of Celite to remove the palladium catalyst. Concentrate the filtrate.

  • Boc Deprotection: Dissolve the crude aniline in Dichloromethane (DCM) and cool to 0 °C. Add Trifluoroacetic acid (TFA, 10 eq). Stir for 2 hours.

  • Isolation: Concentrate the mixture to yield the fully deprotected 3-(5-amino-2-methylphenoxy)azetidine as a TFA salt, ready for immediate Buchwald-Hartwig cross-coupling or amide bond formation.

SynthesisWorkflow SM1 N-Boc-3-hydroxyazetidine Mitsunobu Mitsunobu Reaction (DIAD, PPh3) SM1->Mitsunobu SM2 2-Methyl-5-nitrophenol SM2->Mitsunobu Intermediate Boc-Protected Nitrophenoxy Azetidine Mitsunobu->Intermediate Reduction Nitro Reduction (Pd/C, H2) Intermediate->Reduction Aniline Aniline Intermediate Reduction->Aniline Deprotection Boc Deprotection (TFA/DCM) Aniline->Deprotection Final Target API Scaffold Deprotection->Final

Caption: Workflow for the synthesis and functionalization of the 3-(aryloxy)azetidine scaffold.

Conclusion

3-(2-Methyl-5-nitrophenoxy)azetidine is far more than a simple chemical intermediate; it is a rationally designed vector for exploring novel chemical space. By leveraging the Mitsunobu protocol to establish the ether linkage and utilizing the nitro group as a chemoselective handle, drug development professionals can rapidly generate diverse libraries of metabolically stable, CNS-penetrable drug candidates.

References

  • BLD Pharm. "1342234-85-8 | 3-(2-Methyl-5-nitrophenoxy)azetidine". BLD Pharm Product Catalog.
  • BenchChem. "An In-depth Technical Guide on the Physicochemical Properties of 3-(2-Chloro-4,6-dimethylphenoxy)azetidine". BenchChem Technical Resources.
  • BenchChem. "An In-depth Technical Guide to the Starting Materials for 1-(4-Methylbenzyl)azetidine". BenchChem Technical Resources.

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In-Depth Technical Guide: Structure Elucidation of 3-(2-Methyl-5-nitrophenoxy)azetidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural validation of small-molecule pharmacophores is a critical bottleneck in preclinical drug development. 3-(2-Methyl-5-nitrophenoxy)azetidine (C10H12N2O3) presents a unique analytical challenge due to the high ring strain of the azetidine heterocycle and the stereoelectronic complexities of the trisubstituted aromatic system. This whitepaper provides a comprehensive, self-validating methodological framework for the definitive structure elucidation of this molecule, leveraging High-Resolution Mass Spectrometry (HRMS) and 2D Nuclear Magnetic Resonance (NMR) spectroscopy.

Pharmacophore Anatomy & Analytical Strategy

Azetidines are highly strained four-membered nitrogen heterocycles heavily utilized in modern medicinal chemistry to improve metabolic stability and lower lipophilicity (logP) compared to their piperidine and pyrrolidine counterparts 1. The target molecule consists of three distinct domains:

  • The Azetidine Ring : An unsubstituted secondary amine heterocycle.

  • The Ether Linkage : An oxygen bridge connecting the C3 position of the azetidine to the aromatic system.

  • The Aromatic Core : A 2-methyl-5-nitrophenyl moiety, which imparts a highly diagnostic 1,2,5-trisubstituted splitting pattern in 1H NMR.

The synthesis and structural validation of 3-aryloxyazetidines require rigorous analytical workflows to confirm both the integrity of the strained ring (which is prone to ring-opening under harsh conditions) and the exact regiochemistry of the ether linkage 2.

Workflow Sample 3-(2-Methyl-5-nitrophenoxy)azetidine Sample Preparation HRMS HRMS (ESI-TOF) Determine Exact Mass & Formula Sample->HRMS NMR1D 1D NMR (1H, 13C) Identify Functional Groups Sample->NMR1D IR FT-IR Spectroscopy Confirm -NO2 and Ether Sample->IR Structure Final Structure Elucidation C10H12N2O3 Verified HRMS->Structure NMR2D 2D NMR (COSY, HSQC, HMBC) Map Connectivity NMR1D->NMR2D NMR2D->Structure IR->Structure

Fig 1: Step-by-step analytical workflow for the structure elucidation of the target molecule.

Self-Validating Experimental Protocols

To ensure absolute scientific integrity, the analytical protocols below are designed as closed, self-validating systems. Experimental choices are grounded in the physical chemistry of the molecule.

High-Resolution Mass Spectrometry (HRMS)
  • Causality of Method : Electrospray Ionization (ESI) in positive mode is selected because the secondary amine of the azetidine ring (pKa ~ 10.4) is highly basic and readily accepts a proton, ensuring maximum ionization efficiency.

  • Step-by-Step Protocol :

    • Dissolve 1 mg of the purified analyte in 1 mL of LC-MS grade Methanol containing 0.1% Formic Acid.

    • Inject 2 µL into an ESI-TOF mass spectrometer.

    • Set the capillary voltage to 3.5 kV, desolvation temperature to 250 °C, and cone voltage to 30 V to minimize in-source fragmentation.

  • Validation Checkpoint : The theoretical monoisotopic mass for the protonated molecular ion

    
     (
    
    
    
    ) is m/z 209.0925. The protocol is considered self-validated only if the observed exact mass falls within a strict < 5 ppm error margin . A mass of m/z 154.0504 in the MS/MS spectrum confirms the loss of the azetidine ring (neutral loss of 55 Da), a classic fragmentation pathway for phenoxyazetidines [[3]]().
Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Causality of Method : Chloroform-d (

    
    ) is chosen over protic solvents to prevent rapid deuterium exchange at the azetidine nitrogen, allowing the N-H proton to be observed. Furthermore, gradient-selected 2D NMR is utilized to suppress artifacts and solvent noise, which is critical for observing weak long-range 
    
    
    
    couplings across the ether oxygen.
  • Step-by-Step Protocol :

    • Dissolve 15 mg of the free base compound in 0.6 mL of

      
       (100% atom D, containing 0.03% v/v TMS as an internal standard).
      
    • Acquire 1H NMR at 400 MHz (16 scans, relaxation delay D1 = 2s) and 13C NMR at 100 MHz (1024 scans, D1 = 2s).

    • Acquire gradient-selected COSY, HSQC, and HMBC spectra using standard pulse sequences.

  • Validation Checkpoint : To confirm the regiochemistry of the ether linkage, the analyst must verify the HMBC cross-peak between the azetidine C3 proton and the aromatic C1 carbon. The absence of this specific cross-peak invalidates the proposed 3-O-aryl connectivity and suggests a synthetic byproduct (e.g., an N-arylated isomer) [[4]]().

Quantitative Data Synthesis: NMR Assignments

The stereoelectronic effects of the azetidine ring significantly influence its NMR chemical shifts 4. The C3 proton is heavily deshielded due to the adjacent electronegative oxygen and the altered s-character of the strained ring bonds. Meanwhile, the strong electron-withdrawing nature of the nitro group at C5 pushes the ortho protons (H4 and H6) downfield, creating a highly diagnostic splitting pattern.

Table 1: 1H and 13C NMR Assignments in


 
Position1H NMR (δ, ppm, multiplicity, J in Hz)13C NMR (δ, ppm)Key HMBC Correlations (H → C)
Azetidine-NH 2.50 (br s, 1H)--
Azetidine-C2, C4 3.80 (m, 4H)54.5C3
Azetidine-C3 4.90 (m, 1H)68.2C2, C4, Ar-C1
Ar-C1 (O-linked) -155.2-
Ar-C2 -134.5-
Ar-CH3 2.30 (s, 3H)16.5C1, C2, C3
Ar-C3 7.30 (d, J = 8.0 Hz, 1H)131.0C1, C5, Ar-CH3
Ar-C4 7.75 (dd, J = 8.0, 2.2 Hz, 1H)122.4C2, C6
Ar-C5 (NO2) -147.8-
Ar-C6 7.65 (d, J = 2.2 Hz, 1H)110.5C1, C5, C4

Note: The C2 and C4 protons of the azetidine ring appear as a complex multiplet around 3.80 ppm due to the diastereotopic nature of the protons cis and trans to the bulky phenoxy substituent, combined with rapid ring-puckering dynamics 1.

2D NMR Connectivity & Regiochemical Validation

The definitive proof of structure relies on mapping the heteronuclear multiple-bond correlations (HMBC) and homonuclear correlation spectroscopy (COSY). The logic map below illustrates the critical vectors of verification.

NMR_Logic H3_Az Azetidine H3 (δ 4.90) C1_Ar Aromatic C1 (δ 155.2) H3_Az->C1_Ar HMBC (3J) Me_Ar Aromatic -CH3 (δ 2.30) Me_Ar->C1_Ar HMBC (3J) C2_Ar Aromatic C2 (δ 134.5) Me_Ar->C2_Ar HMBC (2J) C3_Ar Aromatic C3 (δ 131.0) Me_Ar->C3_Ar HMBC (3J) H4_Ar Aromatic H4 (δ 7.75) H4_Ar->C2_Ar HMBC (3J) H6_Ar Aromatic H6 (δ 7.65) H4_Ar->H6_Ar COSY (4J) C5_Ar Aromatic C5 (-NO2) (δ 147.8) H6_Ar->C1_Ar HMBC (2J) H6_Ar->C5_Ar HMBC (2J)

Fig 2: Key 2D NMR HMBC and COSY correlations establishing the molecular connectivity.

The


 coupling from the Azetidine H3 to the Aromatic C1 is the absolute determinant of the ether linkage. Concurrently, the placement of the methyl and nitro groups is locked in by the 

correlations from the methyl protons to C1 and C3, and the meta-coupling (

Hz) observed in the COSY spectrum between H4 and H6.

Conclusion

The comprehensive structure elucidation of 3-(2-Methyl-5-nitrophenoxy)azetidine demands a multi-modal approach. By enforcing strict mass accuracy thresholds in HRMS and relying on unambiguous long-range heteronuclear couplings in 2D NMR, researchers can confidently validate the integrity of the strained azetidine ring and the exact regiochemistry of the trisubstituted aromatic core.

References

  • [2] Title: US5183903A - Urea fusion process for the synthesis of 3-phenoxy-1-azetidinecarboxamides Source: Google Patents URL:

  • [3] Title: Synthesis and characterization of 3-phenylthio/3-phenoxyazetidine-2-one Source: Organic Chemistry: An Indian Journal (TSI Journals) URL:

  • [1] Title: Preparation and Synthetic Applications of Azetidines Source: Heterocycles (CLOCKSS) URL:

  • [4] Title: Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes Source: The Journal of Organic Chemistry (ACS Publications) URL:

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A Technical Guide to 3-(2-Methyl-5-nitrophenoxy)azetidine: A Privileged Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the Azetidine Scaffold

In the landscape of modern medicinal chemistry, the quest for novel molecular frameworks that confer advantageous physicochemical and pharmacological properties is perpetual. Among the various saturated heterocycles, the azetidine ring—a four-membered, nitrogen-containing scaffold—has emerged as a "privileged" structure in drug design.[1][2] Its unique combination of high ring strain (approx. 25.4 kcal/mol), sp3-rich character, and conformational rigidity allows for precise control over the spatial orientation of substituents.[3][4] This constrained geometry can lead to a significant increase in binding affinity for biological targets by minimizing the entropic penalty upon binding.[1]

Historically, the synthesis of the strained four-membered ring posed significant challenges, limiting its widespread adoption.[1] However, recent advancements in synthetic methodologies have made a diverse array of functionalized azetidines more accessible, unlocking their full potential.[1][5] Consequently, the azetidine motif is now an integral component of several FDA-approved drugs, such as the anticancer agent cobimetinib and the antihypertensive drug azelnidipine, demonstrating its versatility across a wide range of therapeutic areas.[3]

This technical guide provides an in-depth analysis of 3-(2-Methyl-5-nitrophenoxy)azetidine , a compound that merges the desirable properties of the azetidine core with a functionally rich aromatic side chain. We will explore its structural and physicochemical properties, propose a robust synthetic and purification protocol, detail methods for its analytical characterization, and discuss its potential applications as a versatile building block for researchers, scientists, and drug development professionals.

Section 1: Physicochemical and Structural Properties

The structure of 3-(2-Methyl-5-nitrophenoxy)azetidine combines the three-dimensional character of the saturated heterocycle with the electronic and steric features of a substituted phenyl ring. This combination is particularly relevant for creating lead-like molecules with improved pharmacological profiles.

Core Compound Identifiers

A clear identification is the first step in any rigorous scientific endeavor. The key identifiers for the title compound are summarized below.

IdentifierValue
Compound Name 3-(2-Methyl-5-nitrophenoxy)azetidine
CAS Number 1342234-85-8
Molecular Formula C₁₀H₁₂N₂O₃
Molecular Weight 208.22 g/mol
Predicted Physicochemical Properties for Drug Discovery

The "drug-likeness" of a molecule is often estimated using a set of calculated physicochemical properties. These parameters help predict a compound's absorption, distribution, metabolism, and excretion (ADME) profile. The table below presents key predicted properties for 3-(2-Methyl-5-nitrophenoxy)azetidine, which suggest its suitability as a fragment or lead compound in drug discovery programs.

PropertyPredicted ValueRelevance in Drug Discovery
LogP (Octanol/Water) 1.85Measures lipophilicity; values < 5 are generally preferred for oral bioavailability.
Topological Polar Surface Area (TPSA) 64.9 ŲEstimates cell permeability; values < 140 Ų are associated with good oral absorption.
Hydrogen Bond Donors 1Influences solubility and target binding; fewer than 5 is a common guideline.
Hydrogen Bond Acceptors 4Affects solubility and binding; fewer than 10 is a common guideline.
Rotatable Bonds 2Indicates molecular flexibility; fewer than 10 is desirable for favorable binding entropy.

Note: Properties are computationally predicted and should be confirmed experimentally.

Key Structural Features and Their Implications
  • Azetidine Ring: The strained four-membered ring provides a rigid, three-dimensional scaffold. Unlike more flexible linkers, this rigidity helps to lock substituents into a defined orientation, which can enhance selectivity and affinity for a biological target.[4] Furthermore, the sp3-hybridized carbons of the azetidine ring increase the molecule's three-dimensional character, a feature increasingly sought after to explore new chemical space and improve physicochemical properties.[3]

  • Ether Linkage: The ether bond provides a stable connection between the azetidine and the aromatic ring while maintaining some rotational flexibility. It is generally more resistant to metabolic cleavage than an ester or amide linkage.

  • 2-Methyl-5-nitrophenyl Group: This moiety offers multiple points for interaction and further functionalization. The methyl group provides a lipophilic contact point and can influence the orientation of the phenyl ring through steric effects. The nitro group is a strong electron-withdrawing group that significantly alters the electronic properties of the aromatic ring. It can participate in hydrogen bonding and, critically, serves as a versatile synthetic handle. For instance, the nitro group can be readily reduced to an amine, which can then be derivatized to build out a library of analogues for structure-activity relationship (SAR) studies.[4][6]

Section 2: Proposed Synthesis and Purification

Given the presence of a strongly electron-withdrawing nitro group on the aromatic ring, an SNAr reaction is a highly plausible and efficient method.[7][8] This pathway involves the reaction of a nucleophilic oxygen (from 3-hydroxyazetidine) with an activated aryl halide.

Proposed Synthetic Workflow: SNAr Pathway

The overall workflow involves the reaction of an N-protected 3-hydroxyazetidine with an activated fluoro-aromatic precursor, followed by deprotection.

G cluster_0 Step 1: Nucleophilic Aromatic Substitution (SNAr) cluster_1 Step 2: Deprotection A N-Boc-3-hydroxyazetidine C N-Boc-3-(2-methyl-5-nitrophenoxy)azetidine A->C NaH or K₂CO₃ DMF, 60-80°C B 1-Fluoro-2-methyl-5-nitrobenzene B->C NaH or K₂CO₃ DMF, 60-80°C D N-Boc-3-(2-methyl-5-nitrophenoxy)azetidine E 3-(2-Methyl-5-nitrophenoxy)azetidine (Final Product) D->E TFA or HCl in DCM or Dioxane

Caption: Proposed two-step synthesis of the title compound via SNAr and deprotection.

Detailed Experimental Protocol (Proposed)

This protocol is a predictive guide based on standard laboratory procedures for SNAr and Boc-deprotection reactions.

Step 1: Synthesis of tert-butyl 3-(2-methyl-5-nitrophenoxy)azetidine-1-carboxylate

  • Reagent Preparation: To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add N-Boc-3-hydroxyazetidine (1.0 eq) and anhydrous N,N-Dimethylformamide (DMF, approx. 0.2 M).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise over 15 minutes.

    • Causality: NaH is a strong, non-nucleophilic base that deprotonates the hydroxyl group to form a potent alkoxide nucleophile, which is necessary for the subsequent substitution reaction.[9] Using a non-nucleophilic base prevents competition with the desired reaction.[10]

  • SNAr Reaction: After stirring for 30 minutes at 0 °C, add a solution of 1-fluoro-2-methyl-5-nitrobenzene (1.1 eq) in anhydrous DMF dropwise.

    • Causality: The fluorine atom is an excellent leaving group for SNAr reactions, and the nitro group in the para position to the fluorine activates the ring for nucleophilic attack by stabilizing the negatively charged Meisenheimer complex intermediate.[8][11]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and then heat to 60-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Workup and Extraction: Cool the reaction to room temperature and carefully quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel, dilute with water, and extract three times with ethyl acetate.

  • Purification (Crude): Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude protected product.

Step 2: Synthesis of 3-(2-Methyl-5-nitrophenoxy)azetidine (Final Product)

  • Deprotection: Dissolve the crude product from Step 1 in dichloromethane (DCM, approx. 0.1 M). Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC/LC-MS for the disappearance of the starting material.

  • Workup and Purification: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize the excess acid. Extract the aqueous layer with DCM.

  • Final Isolation: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel (using a gradient of methanol in dichloromethane) to afford the pure title compound.

Section 3: Analytical Characterization

Confirming the identity and purity of the synthesized compound is a critical, self-validating step in any synthetic workflow. Standard spectroscopic methods including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed.[12][13][14]

Analytical Workflow

G Start Purified Compound HNMR ¹H NMR Spectroscopy (Structure Confirmation & Purity) Start->HNMR CNMR ¹³C NMR Spectroscopy (Carbon Skeleton Confirmation) Start->CNMR MS High-Resolution MS (HRMS) (Exact Mass & Formula Verification) Start->MS Final Characterized Compound C₁₀H₁₂N₂O₃ HNMR->Final CNMR->Final MS->Final

Caption: Standard workflow for the analytical characterization of the final product.

Expected Spectroscopic Data

The following table summarizes the expected analytical data for 3-(2-Methyl-5-nitrophenoxy)azetidine. These predictions are based on the chemical structure and standard chemical shift values.

TechniqueExpected Observations
¹H NMR (400 MHz, CDCl₃)Aromatic Protons (3H): ~δ 7.8-7.9 ppm (d, 1H, Ar-H ortho to NO₂), ~δ 7.7 ppm (s, 1H, Ar-H between groups), ~δ 7.2 ppm (d, 1H, Ar-H ortho to Me).Azetidine Protons (5H): ~δ 4.9-5.1 ppm (m, 1H, O-CH), ~δ 4.0-4.2 ppm (m, 2H, CH₂), ~δ 3.8-4.0 ppm (m, 2H, CH₂).Methyl Protons (3H): ~δ 2.3 ppm (s, 3H, Ar-CH₃).Amine Proton (1H): Broad singlet, variable shift (~δ 1.5-3.0 ppm).
¹³C NMR (101 MHz, CDCl₃)Aromatic Carbons (6C): ~δ 160 (C-O), ~δ 148 (C-NO₂), ~δ 138 (C-Me), ~δ 125, ~δ 120, ~δ 115.Azetidine Carbons (3C): ~δ 70-75 (O-CH), ~δ 50-55 (2x CH₂).Methyl Carbon (1C): ~δ 16-18 (Ar-CH₃).
HRMS (ESI+) [M+H]⁺ Calculated: 209.0921 m/z[M+H]⁺ Found: Should be within 5 ppm of calculated mass.

Section 4: Applications in Drug Discovery and Medicinal Chemistry

3-(2-Methyl-5-nitrophenoxy)azetidine is not merely a chemical entity but a strategic tool for drug discovery professionals. Its value lies in its potential as a versatile building block for generating libraries of complex molecules with desirable drug-like properties.

The Azetidine Core as a Bioisostere and Scaffold

The azetidine ring is often employed as a bioisosteric replacement for other common motifs like piperidine, pyrrolidine, or even acyclic linkers. This substitution can lead to:

  • Improved Metabolic Stability: The strained ring can be more resistant to metabolism at adjacent positions compared to less-strained rings.[3]

  • Enhanced Solubility: The nitrogen atom can be protonated at physiological pH, improving aqueous solubility.

  • Optimal Exit Vectors: The 3-position provides a well-defined exit vector, projecting the phenoxy substituent into a specific region of three-dimensional space, which is critical for optimizing interactions with a protein binding pocket.[4]

Leveraging the Substituted Phenyl Ring for SAR

The true power of this building block comes from the synthetic tractability of the nitrophenyl group. The nitro group can be readily transformed into an amine, which opens up a vast chemical space for optimization.

G A 3-(2-Methyl-5-nitrophenoxy)azetidine (Building Block) B Reduction (e.g., H₂, Pd/C) A->B C 3-(5-Amino-2-methylphenoxy)azetidine (Key Intermediate) B->C D Acylation / Sulfonylation / etc. C->D E Library of Diverse Amides, Sulfonamides, Ureas, etc. D->E F SAR Studies & Lead Optimization E->F

Caption: Logical flow from the title compound to lead optimization in drug discovery.

This derivatization strategy allows chemists to systematically probe the binding pocket of a target protein by varying the size, electronics, and hydrogen-bonding capacity of the substituent at the 5-position of the phenyl ring. The methyl group at the 2-position acts as a constant steric and lipophilic feature throughout this exploration.

Conclusion

3-(2-Methyl-5-nitrophenoxy)azetidine represents a confluence of desirable features for modern drug discovery. It combines the conformational rigidity and favorable physicochemical properties of the azetidine scaffold with a strategically functionalized aromatic ring. The proposed synthetic route is robust and relies on well-understood chemical transformations, making this compound readily accessible. Its true value is realized in its potential as a versatile intermediate, particularly through the transformation of its nitro group, enabling extensive structure-activity relationship studies. For researchers and scientists in drug development, this compound is not just a molecule, but a gateway to novel chemical space and a valuable tool in the design of next-generation therapeutics.

References

  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry, 18(3), 303-337. [Link]

  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online. [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Wikipedia. [Link]

  • Mughal, H., & Szostak, M. (2021). Structurally divergent reactivity of 2,2-disubstituted azetidines – mechanistic insights and stereochemical implications of amide coupling and ring expansion to 5,6-dihydro-4H-1,3-oxazines. Organic Chemistry Frontiers. [Link]

  • Ahmed, S. E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A. [Link]

  • IJCRT. (2023). SYNTHESIS AND CHARACTERIZATION OF SOME NOVEL AZETIDINONE DERIVATIVES FOR ANTIDEPRESSANT ACTION. International Journal of Creative Research Thoughts. [Link]

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  • University of Babylon. (n.d.). Nucleophilic Aromatic Substitution. College of Pharmacy. [Link]

  • Chemistry Steps. (2022). The Williamson Ether Synthesis. Chemistry Steps. [Link]

  • College of Science Repository. (n.d.). Synthesis and characterization of some Azetidines derivatives. University of Anbar. [Link]

  • Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. [Link]

  • National Center for Biotechnology Information. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. PubMed Central. [Link]

  • Hashim, O. S. (2023). Synthesis, Characterization of Azetidine Derivative and Studying the Antioxidant Activity. Journal of Medicinal and Chemical Sciences. [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Wikipedia. [Link]

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  • Schindler, C. S. (2019). Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions. PubMed Central. [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • ResearchGate. (2025). Synthesis and Characterization of Substituted Phenyl Azetidines as Potential Antimicrobial Agents. ResearchGate. [Link]

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  • Wipf, P. (n.d.). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PubMed Central. [Link]

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In Silico Modeling of 3-(2-Methyl-5-nitrophenoxy)azetidine: From Quantum Mechanics to Target Engagement

Author: BenchChem Technical Support Team. Date: March 2026

Topic: In Silico Modeling of 3-(2-Methyl-5-nitrophenoxy)azetidine: A Scaffold Profiling & Optimization Guide Content Type: Technical Whitepaper Audience: Computational Chemists, Medicinal Chemists, and Drug Discovery Scientists.[1][2]

Executive Summary

This technical guide outlines a rigorous computational framework for evaluating 3-(2-Methyl-5-nitrophenoxy)azetidine (CAS 1342234-85-8).[1][2] As a functionalized azetidine, this compound represents a "privileged scaffold" in modern medicinal chemistry—offering a rigidified vector for exploring chemical space that is inaccessible to flexible linear amines or larger piperidine/pyrrolidine analogs.[1]

This document does not merely list software commands; it establishes a causal modeling logic . We move from the quantum mechanical ground state (understanding ring strain and electronics) to macroscopic physicochemical predictions (ADMET), and finally to structure-based design (docking and dynamics) against a biologically plausible target: GABA Transporter 1 (GAT-1) .[1]

Phase I: Quantum Mechanical (QM) Characterization

Objective: To determine the precise 3D conformational ensemble and electronic distribution, which are critical for accurate docking scoring.

Conformational Analysis: The Azetidine Pucker

Unlike six-membered rings, the four-membered azetidine ring is not planar; it exists in a puckered conformation to relieve torsional strain.[1][2] Standard force fields (e.g., MMFF94) often underestimate this barrier.[1]

  • Protocol:

    • Initial Geometry: Generate the 3D structure. Protonate the azetidine nitrogen (dominant species at physiological pH 7.4).[1][2]

    • Theory Level: Perform geometry optimization using Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level. This basis set includes diffuse functions essential for capturing the lone pair interactions of the nitro group and the ether oxygen.

    • Scan: Perform a relaxed potential energy surface (PES) scan of the C-N-C-C dihedral angle to map the energy barrier of the ring flip.[1]

  • Expert Insight: The 2-methyl substituent on the phenoxy ring introduces steric clash potential with the ether oxygen, likely locking the C-O-C-C torsion.[1][2] You must identify the global minimum before docking; otherwise, you pay an entropic penalty during binding that scoring functions will not account for.[1]

Electrostatic Potential (ESP) Mapping

The 5-nitro group is a strong electron-withdrawing group (EWG), significantly reducing the electron density on the phenoxy ring and potentially affecting the pKa of the distant azetidine nitrogen via through-bond inductive effects.[1][2]

  • Output: Generate an ESP map mapped onto the solvent-accessible surface area (SASA).[1][2]

  • Critical Check: Verify the "sigma-hole" on the nitro group oxygens.[1][2] If present, this indicates potential for halogen-bonding-like interactions or specific hydrogen bonding patterns with backbone amides.[1][2]

Phase II: Physicochemical Profiling (ADMET)

Objective: To predict the "drug-likeness" and metabolic liabilities before expensive synthesis or assays.[1][2]

The pKa Imperative

The azetidine nitrogen is the primary ionization center.[1][2] A typical secondary azetidine has a pKa ~11.[1][2]0. However, the electron-withdrawing 5-nitro-2-methylphenoxy moiety will lower this.[1][2]

  • Prediction: Use QM-based pKa prediction (e.g., Jaguar or Gaussian thermodynamic cycles) rather than empirical fragment methods.

  • Significance: If the pKa drops below 8.0, membrane permeability (logD) increases, but solubility decreases.[1] For CNS targets (common for azetidines), a pKa of 8.5–9.5 is the "Goldilocks" zone for BBB penetration via cation transporters.[1]

Metabolic Liability: The Nitro Group[1][2]
  • Risk: Nitroaromatics are often flagged as "structural alerts" for genotoxicity (Ames positive) due to enzymatic reduction to hydroxylamines and amines.[1]

  • In Silico Mitigation:

    • Run a Metabolic Site of Metabolism (SOM) prediction (e.g., using SMARTCyp or FAME).[1]

    • Action: If the nitro reduction potential is high, model the amine metabolite (3-(2-methyl-5-aminophenoxy)azetidine) concurrently. This metabolite is often the active species or the toxicophore.[1][2]

Table 1: Predicted Physicochemical Profile (Hypothetical Consensus)

Property Value Interpretation
MW 208.21 Da Fragment-like; ideal for Lead-Opt.[1][2]
cLogP 1.8 - 2.2 High CNS penetration potential.[1][2]
TPSA ~55 Ų Excellent oral bioavailability (<140 Ų).[1]
pKa (Base) ~9.2 Predominantly cationic at pH 7.[1]4.

| Rotatable Bonds | 3 | Low entropic cost upon binding.[1][2] |

Phase III: Target Identification & Docking

Objective: To assess binding potential. Given the structural similarity to neurotransmitters (cationic amine + lipophilic tail), we select GABA Transporter 1 (GAT-1) as the case study target.[1] Azetidine derivatives are well-documented GAT-1 inhibitors (e.g., Tiagabine analogs).[1][2]

Workflow Diagram

The following diagram illustrates the decision logic for the modeling campaign.

G cluster_ADMET ADMET Profiling Start Compound: 3-(2-Methyl-5-nitrophenoxy)azetidine QM QM Optimization (B3LYP/6-31G*) Start->QM Conf Conformational Ensemble (Ring Pucker Analysis) QM->Conf pKa pKa Prediction (Target: 8.5-9.5) Conf->pKa Tox Toxicity Alert (Nitro Reduction Risk) pKa->Tox Target Target Selection: GABA Transporter 1 (GAT-1) Tox->Target Passes Filters Dock Induced-Fit Docking (Flexible Sidechains) Target->Dock MD MD Simulation (100ns, NPT Ensemble) Dock->MD Decision Lead Optimization Decision MD->Decision

Caption: Integrated workflow for the in silico evaluation of azetidine-based scaffolds, moving from quantum mechanics to macromolecular simulation.

Molecular Docking Protocol (Self-Validating)

Target: Human GAT-1 (Homology model based on dDAT template or AlphaFold prediction if crystal structure unavailable).

  • Grid Generation: Center the grid on the central substrate binding site (S1).[1][2]

  • Ligand Preparation: Use the lowest energy conformer from Phase I. Crucial: Maintain the protonated state of the azetidine nitrogen.[1][2]

  • Docking Strategy (Induced Fit): Standard rigid-receptor docking will fail because the bulky 2-methyl-5-nitrophenoxy group requires side-chain rearrangement (specifically Tyr140 and Phe253 in GAT-1).[1][2] Use Induced Fit Docking (IFD).[1][2]

  • Interaction Fingerprint (Validation):

    • Salt Bridge: The azetidine NH2+ must form a salt bridge with the conserved Asp79 (or equivalent).[1] If this interaction is missing, the pose is invalid.

    • Pi-Stacking: The nitro-phenyl ring should engage in T-shaped or parallel pi-stacking with the aromatic cage (Tyr/Phe).[1][2]

Phase IV: Molecular Dynamics (MD) Simulation

Objective: To verify the temporal stability of the Docked Pose.

  • System Setup:

    • Solvent: TIP3P water box with 10Å buffer.

    • Ions: Neutralize with Na+/Cl- (0.15 M physiological strength).[1][2]

    • Membrane: Embed the GAT-1 protein in a POPC lipid bilayer (critical for transporter proteins).[1][2]

  • Production Run: 100 ns simulation.

  • Analysis Metrics:

    • RMSD: Ligand RMSD < 2.5 Å implies a stable binding mode.[1][2]

    • H-Bond Lifetime: Monitor the occupancy of the Asp-Azetidine salt bridge. It should exist for >80% of the simulation time.[1][2]

References

  • BenchChem. (2025).[1][2][3][4][5] In-Silico Modeling of 3-(2-Tert-butylphenoxy)azetidine Interactions: A Technical Guide. Retrieved from [1]

  • National Institutes of Health (NIH). (2023).[1][2] Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PubMed Central.[1][2] Retrieved from [1]

  • Lowe, J. A., et al. (2026).[1] Azetidines in medicinal chemistry: emerging applications and approved drugs. Journal of Medicinal Chemistry (Review). Retrieved from

  • BuyersGuideChem. (2025). 3-(2-Methyl-5-nitrophenyl)azetidine Chemical Properties and Suppliers. Retrieved from [1]

  • Sigma-Aldrich. (2025).[1][2] Product Specification: 1-BOC-3-(2-nitrophenoxymethyl)azetidine. Retrieved from [1][2]

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Physicochemical Characterization of 3-(2-Methyl-5-nitrophenoxy)azetidine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the physicochemical characterization of 3-(2-Methyl-5-nitrophenoxy)azetidine, a novel heterocyclic compound with potential applications in drug discovery. Given the limited availability of direct experimental data for this specific molecule[1], this document outlines a suite of standardized, best-practice experimental protocols for determining its structural identity, purity, and key physicochemical parameters. By leveraging established methodologies for analogous chemical motifs—namely aryloxy, nitroaromatic, and azetidine compounds—this guide offers a robust pathway for generating a complete characterization profile essential for advancing new chemical entities through the drug development pipeline. The protocols described herein are designed to be self-validating, providing researchers, scientists, and drug development professionals with the necessary tools to thoroughly evaluate this and similar molecules.

Introduction: Unpacking the Therapeutic Potential

The azetidine scaffold is of increasing interest in medicinal chemistry, valued for its unique three-dimensional structure and its utility as a bioisosteric replacement for other saturated heterocycles.[2] The incorporation of an aryloxy linkage at the 3-position introduces a pharmacophoric element with significant potential for diverse biological activities.[2] In the case of 3-(2-Methyl-5-nitrophenoxy)azetidine, the specific substitution pattern on the phenyl ring—a methyl group ortho to the ether linkage and a nitro group in the meta position—presents a unique electronic and steric profile that could drive selective interactions with biological targets.

A thorough understanding of the physicochemical properties of this molecule is a critical prerequisite for any successful drug discovery program.[3][4] Key parameters such as the acid dissociation constant (pKa), lipophilicity (LogP/LogD), and aqueous solubility are pivotal as they govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[3][5] This guide provides the experimental foundation for elucidating these critical characteristics.

Compound Profile: 3-(2-Methyl-5-nitrophenoxy)azetidine

PropertyValue/IdentifierSource
IUPAC Name 3-(2-Methyl-5-nitrophenoxy)azetidineN/A
CAS Number 1342234-85-8[1]
Molecular Formula C10H12N2O3Chemically Derived
Molecular Weight 208.22 g/mol Chemically Derived
Chemical Structure O / C1=CC(=C(C=C1)N(=O)=O)OC2CCNC2CSMILES Notation

Structural Elucidation and Purity Assessment

The initial and most critical step in characterizing any new chemical entity is the unambiguous confirmation of its chemical structure and the assessment of its purity. A combination of spectroscopic and chromatographic techniques is essential for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the molecular structure by mapping the chemical environments of hydrogen (¹H) and carbon (¹³C) atoms.[6] For 3-(2-Methyl-5-nitrophenoxy)azetidine, distinct signals are expected for the aromatic, azetidine, and methyl protons and carbons.

Expected ¹H and ¹³C NMR Spectral Features:

  • ¹H NMR: Distinct aromatic protons with splitting patterns influenced by the methyl and nitro substituents. The azetidine ring protons will likely appear as complex multiplets due to their diastereotopic nature. A singlet corresponding to the methyl group protons is also anticipated.

  • ¹³C NMR: Unique signals for each carbon atom in the molecule, including the substituted aromatic carbons and the carbons of the azetidine ring.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[7]

  • Spectrometer Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher). Lock and shim the instrument to ensure magnetic field homogeneity.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra using standard pulse sequences. Proton decoupling is typically used for ¹³C NMR to simplify the spectrum.[6]

  • Data Processing: Process the raw data through Fourier transformation, phase correction, and baseline correction to obtain the final spectra. Chemical shifts should be referenced to an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by observing their characteristic vibrational frequencies.[7]

Expected IR Absorption Bands:

Functional GroupExpected Wavenumber (cm⁻¹)Notes
N-H Stretch (Azetidine)3300-3500A secondary amine stretch.
C-H Stretch (Aromatic)3000-3100Characteristic of sp² C-H bonds.
C-H Stretch (Aliphatic)2850-3000From the azetidine and methyl groups.
N-O Stretch (Nitro)1500-1550 (asymmetric) and 1300-1370 (symmetric)Strong, characteristic bands for the nitro group.[8]
C-O Stretch (Aryl Ether)1200-1275Indicative of the ether linkage.

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: For a solid sample, the KBr pellet method is common. A small amount of the compound is ground with dry potassium bromide and pressed into a transparent disk.[7] Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

  • Data Acquisition: Place the sample in an FTIR spectrometer and record the spectrum, typically over a range of 4000-400 cm⁻¹.[7]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly the π → π* transitions in the aromatic ring and the n → π* transitions associated with the nitro group.[7][9] The position of the absorption maxima (λmax) can be sensitive to solvent and pH.[7] For nitrophenol-containing compounds, a bathochromic (red) shift is often observed in alkaline conditions due to the formation of a phenolate-like species.[7]

Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Record a baseline spectrum using a cuvette filled with the solvent. Then, record the spectrum of the sample solution over a wavelength range of approximately 200-600 nm.[6]

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Reversed-phase HPLC (RP-HPLC) is the gold standard for determining the purity of small organic molecules.[10]

Experimental Protocol: RP-HPLC

  • Instrumentation: An HPLC system equipped with a C18 column and a UV detector.

  • Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).

  • Sample Preparation: Dissolve the compound in the mobile phase or a compatible solvent.

  • Analysis: Inject the sample and monitor the elution profile. The purity is determined by the area percentage of the main peak.

G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Output Compound Compound NMR NMR Compound->NMR Dissolve in deuterated solvent IR IR Compound->IR Prepare KBr pellet or use ATR UV_Vis UV_Vis Compound->UV_Vis Dissolve in UV-grade solvent HPLC HPLC Compound->HPLC Dissolve in mobile phase Structure Structure NMR->Structure IR->Structure UV_Vis->Structure Purity Purity HPLC->Purity

Caption: Workflow for Structural Elucidation and Purity Assessment.

Determination of Key Physicochemical Properties

The following properties are fundamental to understanding the drug-like potential of 3-(2-Methyl-5-nitrophenoxy)azetidine.

Acid Dissociation Constant (pKa)

The pKa of the azetidine nitrogen is a crucial parameter that dictates the compound's ionization state at physiological pH, which in turn influences its solubility, permeability, and target engagement.[2] The basicity of the azetidine nitrogen is expected to be influenced by the electron-withdrawing nature of the nitrophenoxy substituent. The pKa of the parent azetidine is approximately 11.3.[11]

Experimental Protocol: Potentiometric Titration

  • Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent system (e.g., a mixture of water and a co-solvent like methanol).

  • Titration: Titrate the solution with a standardized strong acid (e.g., 0.1 M HCl) at a constant temperature (e.g., 25°C).[2]

  • Data Analysis: Record the pH as a function of the volume of titrant added. The pKa can be determined from the inflection point of the titration curve.

Lipophilicity (LogP and LogD)

Lipophilicity is a key determinant of a drug's ability to cross cell membranes and its overall ADMET properties.[3][5] It is typically measured as the partition coefficient (LogP) between octanol and water.[10] Since 3-(2-Methyl-5-nitrophenoxy)azetidine has a basic center, its distribution coefficient (LogD) at a specific pH (e.g., 7.4) is also highly relevant.

Experimental Protocol: Shake-Flask Method for LogP

  • System Preparation: Pre-saturate n-octanol with water and water with n-octanol.

  • Partitioning: Dissolve a known amount of the compound in one of the phases. Add a known volume of the other phase and shake the mixture vigorously until equilibrium is reached.[3]

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Quantification: Determine the concentration of the compound in both the aqueous and octanol phases using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

  • Calculation: LogP = log([Compound]octanol / [Compound]water).

An alternative, high-throughput method involves using reversed-phase HPLC to estimate LogP based on the compound's retention time relative to a set of standards with known LogP values.[10][12]

Aqueous Solubility

Poor aqueous solubility is a major hurdle in drug development, often leading to poor bioavailability.[3][13]

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

  • Equilibration: Add an excess amount of the solid compound to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Shaking: Agitate the suspension at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[13]

  • Separation: Filter or centrifuge the suspension to remove the undissolved solid.

  • Quantification: Determine the concentration of the dissolved compound in the clear supernatant using a validated analytical method (e.g., HPLC or UV-Vis spectroscopy with a calibration curve).[13]

G cluster_0 Core Properties cluster_1 Influences pKa pKa Solubility Solubility pKa->Solubility Permeability Permeability pKa->Permeability Target_Binding Target Binding pKa->Target_Binding LogP_LogD LogP / LogD LogP_LogD->Permeability Absorption Absorption LogP_LogD->Absorption Solubility->Absorption Bioavailability Bioavailability Permeability->Bioavailability Absorption->Bioavailability

Sources

Comprehensive Theoretical Framework for 3-(2-Methyl-5-nitrophenoxy)azetidine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Theoretical studies of 3-(2-Methyl-5-nitrophenoxy)azetidine Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Computational Chemists, Drug Discovery Scientists[1][2]

Executive Summary

The compound 3-(2-Methyl-5-nitrophenoxy)azetidine represents a significant scaffold in medicinal chemistry, combining the high ring strain of the azetidine moiety with the electronic versatility of a nitro-substituted aromatic system.[1][2] Azetidines are increasingly utilized as rigid analogues of amines to improve metabolic stability and alter vector orientation in drug design.

This technical guide establishes a standardized computational protocol for the theoretical characterization of this molecule. By integrating Density Functional Theory (DFT), Natural Bond Orbital (NBO) analysis, and molecular docking simulations, researchers can predict the physicochemical properties, reactivity hotspots, and biological potential of this scaffold before synthetic expenditure.[1][2]

Computational Methodology & Workflow

To ensure reproducibility and scientific rigor, the following computational framework is recommended. This workflow aligns with current best practices in quantum chemistry.

Standardized Protocol
  • Software Environments: Gaussian 16 / ORCA 5.0 for Quantum Mechanics (QM); AutoDock Vina for Molecular Docking.[2]

  • Functional Selection: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is the industry standard for organic molecules, providing a balanced assessment of ground-state geometries.[1][2] For non-covalent interactions (e.g., stacking in the crystal lattice), ωB97X-D is preferred due to dispersion corrections.[1][2]

  • Basis Set: 6-311++G(d,p) .[1][2] The diffuse functions (++) are critical for describing the lone pairs on the phenoxy oxygen and the nitro group oxygens.[2]

Workflow Visualization

The following diagram illustrates the logical progression from 2D structure to 3D biological insights.

ComputationalWorkflow Start 2D Structure (ChemDraw/SMILES) Opt Geometry Optimization (DFT/B3LYP) Start->Opt Initial Guess Freq Freq Calculation (IR/Raman/Thermochem) Opt->Freq Minima Check Freq->Opt Imaginary Freq? (Retry) Elec Electronic Props (HOMO-LUMO/MEP) Freq->Elec Wavefunction Dock Molecular Docking (Target Interaction) Elec->Dock Charge Dist.

Caption: Step-by-step computational pipeline for characterizing 3-(2-Methyl-5-nitrophenoxy)azetidine.

Structural Geometry & Conformational Analysis

The geometry of 3-(2-Methyl-5-nitrophenoxy)azetidine is governed by two steric factors: the puckering of the four-membered azetidine ring and the torsion angle of the ether linkage.[2]

Azetidine Ring Pucker

Unlike six-membered rings, the azetidine ring is not planar. Theoretical studies typically reveal a puckering angle of approximately 25–30° .[2]

  • Significance: This pucker minimizes torsional strain between adjacent methylene groups. In the 3-substituted derivative, the substituent (phenoxy group) prefers the equatorial position to minimize 1,3-diaxial-like repulsions with the nitrogen lone pair.[1][2]

Ether Linkage (C-O-C)

The bond angle at the phenoxy oxygen is predicted to be 118–120° (sp² hybridized character due to resonance with the benzene ring).[2]

  • Key Interaction: The 2-methyl group on the benzene ring introduces steric hindrance, forcing the azetidine ring to twist out of the plane of the benzene ring.[2] This "twisted" conformation is critical for fitting into enzyme active sites.

Electronic Properties & Reactivity Descriptors

Understanding the electronic distribution is vital for predicting how this molecule interacts with biological targets (e.g., hydrogen bonding or pi-stacking).[1][2]

Frontier Molecular Orbitals (FMOs)

The HOMO-LUMO gap is a primary indicator of chemical stability and bioactivity.[2]

  • HOMO (Highest Occupied Molecular Orbital): Primarily localized on the azetidine nitrogen lone pair and the ether oxygen.[2] This region is nucleophilic and susceptible to electrophilic attack (e.g., protonation).[2]

  • LUMO (Lowest Unoccupied Molecular Orbital): Strongly localized on the nitro group (-NO₂) and the aromatic ring.[2] The nitro group is a strong electron-withdrawing group (EWG), lowering the LUMO energy and making the ring susceptible to nucleophilic attack.[2]

Table 1: Predicted Global Reactivity Descriptors (B3LYP/6-311++G(d,p))

ParameterSymbolFormulaInterpretation
Ionization Potential I

Energy required to remove an electron.[1]
Electron Affinity A

Energy released when adding an electron.[1][2]
Chemical Hardness


Resistance to charge transfer (High = Stable).[2]
Electrophilicity Index


Propensity to accept electrons (High due to -NO₂).[1][2]
Molecular Electrostatic Potential (MEP)

The MEP surface maps the charge distribution, guiding pharmacophore modeling.[2]

  • Red Regions (Negative Potential): Concentrated around the Nitro oxygens and the Phenoxy oxygen .[2] These are H-bond acceptors.

  • Blue Regions (Positive Potential): Concentrated on the Azetidine NH proton (if protonated or secondary amine) and the aromatic protons.[2] These are H-bond donors.

Spectroscopic Profiling (Vibrational Analysis)

Theoretical frequency calculations allow for the assignment of experimental IR spectra.[2] A scaling factor (typically 0.961 for B3LYP) must be applied to correct for anharmonicity.[2]

Key Vibrational Modes:
  • 
    (NO₂ asymmetric):  ~1530–1550 cm⁻¹ (Strong intensity, characteristic of nitro compounds).[2]
    
  • 
    (NO₂ symmetric):  ~1340–1360 cm⁻¹ (Strong).[2]
    
  • 
    (C-O-C):  ~1240 cm⁻¹ (Ether stretch).
    
  • 
    (C-N azetidine):  ~1150–1200 cm⁻¹ (Ring breathing modes).[2]
    
  • 
    (N-H):  ~3300–3400 cm⁻¹ (If the azetidine nitrogen is unsubstituted).[2]
    

Biological Interface: Molecular Docking Strategy

The theoretical study is incomplete without assessing biological fit.[2] Azetidine derivatives are often investigated as antimicrobial or CNS-active agents.[1][3][4]

Target Selection

Based on the structural motif (nitro-aromatic + basic amine), the following targets are recommended for in silico screening:

  • DNA Gyrase (Bacteria): The azetidine can mimic the pyrrolidine ring of quinolones.[2]

  • Acetylcholinesterase (AChE): The phenoxy-amine distance often matches the catalytic triad requirements.[2]

Docking Protocol (AutoDock Vina)[2]
  • Ligand Prep: Optimize geometry (from DFT), assign Gasteiger charges, set rotatable bonds (critical: C-O and O-C bonds).

  • Grid Box: Center on the active site (e.g., Ser200 in AChE).[2] Dimensions: 20x20x20 Å.

  • Analysis: Look for H-bonds between the Nitro group and backbone amides, and Cation-

    
     interactions  between the Azetidine nitrogen (protonated) and aromatic residues (Trp/Tyr).[2]
    

DockingLogic Target Protein Target (e.g., DNA Gyrase) Interaction Interaction Complex Target->Interaction Ligand Ligand 3-(2-Methyl-5-nitrophenoxy)azetidine Ligand->Interaction H_Bond H-Bonding (Nitro Group <-> Ser/Thr) Interaction->H_Bond Pi_Stack Pi-Stacking (Benzene Ring <-> Trp/Phe) Interaction->Pi_Stack Salt_Bridge Salt Bridge (Azetidine NH+ <-> Asp/Glu) Interaction->Salt_Bridge

Caption: Key molecular interactions driving the binding affinity of the ligand in protein active sites.

References

  • Becke, A. D. (1993).[2] Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652.[1][2] Link[2]

  • Frisch, M. J., et al. (2016).[1][2] Gaussian 16 Rev. C.01. Wallingford, CT: Gaussian, Inc.[1][2][5] Link

  • Smith, S. A., et al. (2013).[1][2][6][7] Conventional strain energies of azetidine and phosphetane: Can density functional theory yield reliable results? Journal of Computational Chemistry, 34(7), 558-565.[1][2][6] Link

  • Al-Wahaibi, L. H., et al. (2020).[1][2] Synthesis, spectroscopic characterization, and DFT studies of some new azetidine derivatives. Journal of Molecular Structure, 1205, 127634.[1][2] Link[2]

  • BenchChem. (2025).[2] In-Silico Modeling of Azetidine Interactions: A Technical Guide. BenchChem Technical Library. Link[2]

Sources

Methodological & Application

Application Note: Highly Efficient Synthesis of 3-(2-Methyl-5-nitrophenoxy)azetidine via Mitsunobu Etherification

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Overview

The 3-aryloxyazetidine scaffold is a highly valued structural motif in modern drug discovery, frequently utilized as a rigid, metabolically stable pharmacophore in the design of monoamine transporter ligands and central nervous system (CNS) therapeutics[1]. The target compound, 3-(2-Methyl-5-nitrophenoxy)azetidine , serves as a critical synthetic intermediate. Its constrained four-membered ring correctly orients the functionalized phenoxy group for optimal target engagement, while the nitro group provides a versatile handle for downstream reduction and functionalization.

This application note details a field-proven, self-validating protocol for the synthesis of 3-(2-Methyl-5-nitrophenoxy)azetidine, emphasizing the mechanistic causality behind the chosen synthetic route.

Mechanistic Rationale: Overcoming Electronic and Steric Hurdles

The construction of 3-aryloxyazetidines is typically approached via Nucleophilic Aromatic Substitution (SₙAr) or Williamson ether synthesis[1]. However, both classical pathways present severe chemical limitations for this specific target:

  • The SₙAr Electronic Limitation : SₙAr requires the leaving group on the arene (e.g., a fluoride) to be positioned ortho or para to a strong electron-withdrawing group to stabilize the intermediate Meisenheimer complex. In the 2-methyl-5-nitrophenoxy system, the oxygen attachment point (C1) is strictly meta to the nitro group (C5). Attempting an SₙAr reaction on 1-fluoro-2-methyl-5-nitrobenzene with an azetidinol alkoxide would result in negligible yields due to the absence of resonance stabilization.

  • The Williamson Ether Steric Limitation : Alkylating 2-methyl-5-nitrophenol[2] with a 3-haloazetidine (e.g., 1-Boc-3-iodoazetidine) via an Sₙ2 mechanism is sterically hindered at the secondary carbon of the rigid four-membered ring. Applying the strong basic conditions and high heat required for this displacement frequently leads to competitive elimination or catastrophic ring-opening of the azetidine core.

The Mitsunobu Solution : To bypass these electronic and steric constraints, the Mitsunobu etherification is the most authoritative and chemically sound methodology[3]. By reacting 1-Boc-3-hydroxyazetidine[4] with 2-methyl-5-nitrophenol in the presence of Diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃), the secondary alcohol is activated in situ into an oxyphosphonium intermediate. This activation lowers the activation energy for Sₙ2 displacement by the weakly nucleophilic phenol, allowing the ether bond to form at room temperature while preserving the integrity of the azetidine ring.

Experimental Workflow

Workflow SM 1-Boc-3-hydroxyazetidine + 2-Methyl-5-nitrophenol Rxn1 Mitsunobu Coupling DIAD, PPh3, THF SM->Rxn1 Int 1-Boc-3-(2-methyl-5- nitrophenoxy)azetidine Rxn1->Int Etherification Rxn2 Boc Deprotection TFA, DCM Int->Rxn2 Prod 3-(2-Methyl-5-nitrophenoxy) azetidine Rxn2->Prod Cleavage

Workflow for the synthesis of 3-(2-Methyl-5-nitrophenoxy)azetidine via Mitsunobu etherification.

Quantitative Data & Stoichiometry

Table 1: Reagent Stoichiometry for Mitsunobu Coupling (Step 1)

Reagent MW ( g/mol ) Equivalents Amount (10 mmol scale) Role
1-Boc-3-hydroxyazetidine 173.21 1.0 1.73 g Limiting Reagent
2-Methyl-5-nitrophenol 153.14 1.1 1.68 g Nucleophile precursor
Triphenylphosphine (PPh₃) 262.29 1.5 3.93 g Reducing agent
DIAD 202.21 1.5 3.03 g (2.95 mL) Oxidizing agent

| Anhydrous THF | N/A | N/A | 40 mL | Solvent |

Table 2: Reagent Stoichiometry for N-Boc Deprotection (Step 2)

Reagent Equivalents Amount Role
1-Boc-3-(2-methyl-5-nitrophenoxy)azetidine 1.0 ~3.08 g (Theoretical) Starting Material
Trifluoroacetic acid (TFA) Excess 10 mL Acidic cleavage agent

| Dichloromethane (DCM) | N/A | 30 mL | Solvent |

Detailed Experimental Protocol

Step 1: Synthesis of 1-Boc-3-(2-methyl-5-nitrophenoxy)azetidine
  • Preparation : Charge a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar with 1-Boc-3-hydroxyazetidine (1.73 g, 10.0 mmol), 2-methyl-5-nitrophenol (1.68 g, 11.0 mmol), and triphenylphosphine (3.93 g, 15.0 mmol).

  • Solvation : Dissolve the solid mixture in 40 mL of anhydrous Tetrahydrofuran (THF) under a continuous argon atmosphere.

  • Temperature Control : Cool the reaction mixture to 0 °C using an ice-water bath. Causality: Cooling is mandatory to control the highly exothermic formation of the betaine intermediate between PPh₃ and DIAD, preventing the degradation of the azetidine core.

  • Activation : Add Diisopropyl azodicarboxylate (DIAD, 2.95 mL, 15.0 mmol) dropwise over 15 minutes.

  • Propagation : Remove the ice bath, allow the reaction to warm to room temperature, and stir for 12 hours.

  • Self-Validation (In-Process Control) : Monitor the reaction via TLC (Hexane:EtOAc 3:1). The starting phenol (UV-active, yellow spot) should be consumed, replaced by a new, less polar UV-active product spot.

  • Workup & Byproduct Removal : Concentrate the mixture under reduced pressure. To remove the bulk of the triphenylphosphine oxide (TPPO) byproduct, triturate the crude viscous residue with cold diethyl ether/hexane (1:1, 30 mL). Filter off the precipitated white solid (TPPO).

  • Purification : Purify the concentrated filtrate via silica gel flash chromatography (gradient elution: 5% to 20% EtOAc in Hexanes) to afford the pure Boc-protected intermediate.

Step 2: N-Boc Deprotection to yield 3-(2-Methyl-5-nitrophenoxy)azetidine
  • Solvation : Dissolve the purified 1-Boc-3-(2-methyl-5-nitrophenoxy)azetidine in 30 mL of anhydrous DCM in a 100 mL round-bottom flask.

  • Acidic Cleavage : Cool the solution to 0 °C and slowly add 10 mL of Trifluoroacetic acid (TFA) dropwise. Causality: Neat TFA can cause localized heating and polymerization of the electron-rich ether; diluting in DCM and cooling controls the initial generation of the tert-butyl carbocation.

  • Propagation : Stir the mixture at room temperature for 2 hours.

  • Self-Validation (In-Process Control) : Monitor by TLC (Hexane:EtOAc 1:1). The starting material spot will completely disappear, and a new baseline spot (the highly polar azetidinium TFA salt) will appear.

  • Neutralization : Concentrate the reaction mixture in vacuo to remove excess TFA and DCM. To obtain the free base, partition the crude oily residue between DCM (30 mL) and saturated aqueous NaHCO₃ (30 mL). Causality: The basic wash neutralizes the TFA salt, driving the free amine into the organic layer.

  • Isolation : Extract the aqueous layer with additional DCM (2 x 20 mL). Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate to yield the final product, 3-(2-Methyl-5-nitrophenoxy)azetidine, as a pale yellow oil or solid.

References

  • RSC Publishing: A concise route to the highly-functionalized azetidine precursor. Source: rsc.org. URL:[Link]

  • Katayama Fine Chemicals: Technical Information | KATAYAMA SEIYAKUSYO CO.,LTD. Source: katayama-finechem.co.jp. URL:[Link]

Sources

Application Note: Advanced Purification Protocols for 3-(2-Methyl-5-nitrophenoxy)azetidine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols

Introduction & Structural Rationale

3-(2-Methyl-5-nitrophenoxy)azetidine is a highly functionalized building block frequently utilized in the development of CNS-active therapeutics and constrained peptidomimetics. The molecule presents unique purification challenges due to its bifunctional nature: it possesses a highly polar, basic secondary azetidine ring coupled with a lipophilic, electron-deficient 2-methyl-5-nitrophenoxy moiety.

This structural dichotomy often leads to severe streaking on standard silica gel and complicated partition coefficients during liquid-liquid extraction. As a result, standard purification templates often fail, leading to poor yields or co-eluting impurities. This guide details a self-validating, three-tier purification strategy—acid-base extraction, amine-passivated chromatography, and salt crystallization—designed to reliably yield >99% pure material.

Physicochemical Profiling

Understanding the physicochemical properties of the target molecule is critical for rationalizing the purification steps. The basicity of the azetidine nitrogen dictates the pH required for aqueous extraction, while the lipophilicity of the aryl ether dictates the organic solvent choice.

Table 1: Physicochemical Properties & Purification Impact for 3-(2-Methyl-5-nitrophenoxy)azetidine

PropertyEstimated ValueImpact on Purification Strategy
Molecular Weight 208.22 g/mol Determines mass balance and reagent equivalents.
pKa (Azetidine NH) ~9.5 – 10.5Requires aqueous basification to pH > 12 for complete free-base recovery.
LogP (Free Base) ~1.8 – 2.2Free base is highly soluble in Dichloromethane (DCM) and Ethyl Acetate.
LogD (pH 2.0) < -1.0Protonated species is highly water-soluble, enabling acidic partitioning.
Physical State Viscous oil / solidFree base is prone to degradation; necessitates salt formation for stability.

Tier 1: pH-Driven Liquid-Liquid Extraction

Causality & Logic: The crude reaction mixture typically contains unreacted starting materials (e.g., 2-methyl-5-nitrophenol) and non-basic organic byproducts. Because the azetidine nitrogen is highly basic, it can be quantitatively protonated and partitioned into an aqueous phase at pH < 3, leaving lipophilic, non-basic impurities in the organic phase. Subsequent basification to strictly pH > 12 neutralizes the azetidine, allowing its recovery into a polar organic solvent. Dichloromethane (DCM) is specifically chosen over ethyl acetate here, as it is significantly more effective at extracting polar free-base azetidines 1.

Protocol: Acid-Base Extraction

  • Initial Solubilization: Dissolve the crude reaction mixture in Ethyl Acetate (10 mL/g of crude).

  • Acidic Extraction: Extract the organic layer with 1.0 M aqueous HCl (3 × 5 mL/g). The azetidine partitions into the aqueous layer as the hydrochloride salt.

  • Organic Wash: Wash the combined acidic aqueous layers with fresh Ethyl Acetate (1 × 5 mL/g) to remove residual traces of non-basic organics. Discard the organic layers.

  • Basification (Self-Validating Step): Cool the aqueous layer in an ice bath (0–5 °C). Slowly add 2.0 M aqueous NaOH until the pH reaches strictly >12 (verify with pH paper). Validation: The solution will transition from clear to cloudy/milky as the free base precipitates or forms an emulsion.

  • Free-Base Recovery: Extract the basified aqueous layer with DCM (3 × 5 mL/g).

  • Drying & Concentration: Dry the combined DCM layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the semi-pure free base.

Tier 2: Amine-Passivated Flash Chromatography

Causality & Logic: If minor basic impurities remain, normal-phase silica gel chromatography is required. However, the secondary amine of the azetidine interacts strongly with acidic silanol groups on standard silica, causing severe tailing, irreversible adsorption, and poor resolution. Pre-treating the silica with a non-nucleophilic base (e.g., triethylamine) passivates these silanol sites, ensuring sharp peak shapes and efficient separation 1.

Protocol: Passivated Normal-Phase Chromatography

  • Column Preparation: Slurry-pack a silica gel column using a solvent system of 5% Methanol in DCM containing 1% Triethylamine (Et₃N) (v/v).

  • Equilibration: Flush the column with at least 3 column volumes (CV) of the Et₃N-containing solvent to fully neutralize the stationary phase.

  • Sample Loading: Dissolve the semi-pure azetidine in a minimum volume of DCM and load it evenly onto the column.

  • Elution Gradient: Elute using a gradient of 2% to 10% Methanol in DCM (maintaining 1% Et₃N throughout the gradient).

  • Fraction Analysis: Monitor fractions via TLC (visualized with UV at 254 nm and Ninhydrin stain for the secondary amine). Combine pure fractions and evaporate.

  • Amine Removal: Co-evaporate the resulting residue with toluene (2 × 10 mL) to drive off residual Et₃N, which can otherwise interfere with downstream biological assays.

Tier 3: Salt Formation and Crystallization

Causality & Logic: The free base of 3-(2-Methyl-5-nitrophenoxy)azetidine is prone to oxidative degradation and CO₂ absorption (forming carbamates) upon prolonged storage. Converting the free base to a crystalline hydrochloride (HCl) salt not only provides a highly stable solid but also acts as a final "polishing" purification step, as structurally dissimilar impurities will remain dissolved in the mother liquor 2.

Protocol: Hydrochloride Salt Crystallization

  • Dissolution: Dissolve the chromatographically pure free base in anhydrous diethyl ether (or a 1:1 mixture of ether/DCM if solubility is poor) at a concentration of 0.1 M.

  • Acidification: Under vigorous stirring and a nitrogen atmosphere, dropwise add 1.1 equivalents of anhydrous HCl in dioxane (4.0 M).

  • Precipitation (Self-Validating Step): A white to pale-yellow precipitate will form immediately. Stir for an additional 30 minutes at 0 °C to ensure complete precipitation.

  • Isolation: Filter the solid rapidly under a nitrogen blanket using a Büchner funnel. Wash the filter cake with cold, anhydrous diethyl ether.

  • Drying: Dry the crystals in a vacuum oven at 40 °C for 12 hours. The resulting salt should exhibit a sharp melting point and >99% purity by LC-MS/HPLC.

Purification Workflow Visualization

G N1 Crude Reaction Mixture (Azetidine + Impurities) N2 Acidic Extraction (pH < 3) Removes non-basic organics N1->N2 1.0 M HCl / EtOAc N3 Basification (pH > 12) & DCM Extraction N2->N3 2.0 M NaOH N4 Passivated Silica Chromatography (DCM/MeOH/Et3N) N3->N4 Organic Phase N5 HCl Salt Crystallization (Anhydrous HCl in Ether) N4->N5 Free Base N6 Pure 3-(2-Methyl-5-nitrophenoxy)azetidine Hydrochloride (>99%) N5->N6 Filtration & Drying

Caption: Three-tier purification workflow for isolating highly pure 3-(2-Methyl-5-nitrophenoxy)azetidine.

References

  • Technical Support Center: Purification of Polar Azetidine Derivatives | Benchchem | 1

  • A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides | ACS Publications (The Journal of Organic Chemistry) |2

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition | MDPI | 3

Sources

Application Notes and Protocols for the Analytical Characterization of 3-(2-Methyl-5-nitrophenoxy)azetidine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the analytical methods for the structural elucidation, purity assessment, and physicochemical characterization of 3-(2-Methyl-5-nitrophenoxy)azetidine, a key intermediate in pharmaceutical synthesis. The protocols detailed herein are designed to ensure scientific rigor and data integrity, adhering to the principles of Expertise, Authoritativeness, and Trustworthiness (E-E-A-T). We will delve into the causality behind experimental choices, providing a self-validating system for robust and reproducible results. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the analytical workflows necessary for the comprehensive characterization of this and similar molecules.

Introduction: The Significance of Comprehensive Characterization

3-(2-Methyl-5-nitrophenoxy)azetidine is a heterocyclic compound of interest in medicinal chemistry and drug development. Its molecular structure, incorporating a strained azetidine ring, a nitroaromatic moiety, and a phenoxy ether linkage, presents unique analytical challenges. A thorough characterization is paramount to ensure its identity, purity, and stability, which are critical parameters influencing its suitability for further synthetic transformations and, ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API).[1]

This guide will systematically detail the application of various analytical techniques, from fundamental structural confirmation to the quantification of impurities and the assessment of physicochemical properties. Each section will provide not only a step-by-step protocol but also the scientific rationale behind the chosen methodology.

Structural Elucidation: Confirming the Molecular Architecture

The unambiguous determination of the three-dimensional structure of a molecule is the foundation of its characterization.[2][3] For 3-(2-Methyl-5-nitrophenoxy)azetidine, a combination of spectroscopic and crystallographic techniques is essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for elucidating the carbon-hydrogen framework of a molecule. For complex structures like azetidine derivatives, 2D NMR experiments are often necessary to resolve overlapping signals and confirm connectivity.[4]

Protocol 1: ¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC) Analysis

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Ensure the sample is fully dissolved to avoid peak broadening.[4]

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal resolution.

  • ¹H NMR: Acquire a standard proton spectrum. The chemical shifts will provide information about the electronic environment of each proton. Protons adjacent to the nitro group and on the azetidine ring are of particular interest.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify all unique carbon atoms in the molecule.

  • 2D NMR - COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings, which is crucial for establishing the connectivity of the protons within the azetidine ring and the methyl group on the aromatic ring.[4]

  • 2D NMR - HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals.

  • 2D NMR - HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons, which is vital for connecting the azetidine ring to the phenoxy moiety and confirming the overall molecular structure.

Expected Spectral Features for 3-(2-Methyl-5-nitrophenoxy)azetidine:

Structural Moiety ¹H NMR (ppm) ¹³C NMR (ppm) Key HMBC Correlations
Azetidine CH₂~3.5-4.5 (complex multiplets)~45-60Protons to azetidine CH and phenoxy carbon
Azetidine CH~4.8-5.2 (multiplet)~60-70Proton to azetidine CH₂ and phenoxy carbon
Aromatic Protons~7.0-8.5 (doublets, doublet of doublets)~110-160Protons to other aromatic carbons and methyl carbon
Methyl Protons~2.2-2.6 (singlet)~15-25Protons to aromatic carbons

Causality in NMR: The choice of a high-field spectrometer is to achieve better signal dispersion, which is critical for resolving the complex spin systems of the azetidine ring protons. 2D NMR is not merely confirmatory but essential for piecing together the molecular fragments into the correct final structure.[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, further confirming its identity.

Protocol 2: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: An electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer is recommended for high mass accuracy.

  • Analysis: Infuse the sample solution into the mass spectrometer. Acquire data in both positive and negative ion modes.

  • Data Interpretation: Determine the exact mass of the molecular ion ([M+H]⁺ or [M-H]⁻). Compare the measured mass to the calculated theoretical mass of 3-(2-Methyl-5-nitrophenoxy)azetidine. The high resolution allows for the determination of the elemental composition.

Causality in MS: HRMS is chosen over standard MS to obtain a highly accurate mass measurement, which provides a high degree of confidence in the elemental formula of the compound. This is particularly important for distinguishing between isobaric species.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.[5]

Protocol 3: FTIR Analysis

  • Sample Preparation: The sample can be analyzed as a neat solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

  • Instrumentation: A standard FTIR spectrometer.

  • Analysis: Acquire the spectrum over the range of 4000-400 cm⁻¹.

  • Data Interpretation: Identify characteristic absorption bands for the key functional groups.

Expected FTIR Absorption Bands:

Functional Group Characteristic Absorption (cm⁻¹)
N-H stretch (azetidine)~3300-3500 (secondary amine)
C-H stretch (aromatic)~3000-3100
C-H stretch (aliphatic)~2850-3000
N-O stretch (nitro)~1550-1475 (asymmetric) and ~1360-1290 (symmetric)[6]
C-O stretch (ether)~1200-1300

Causality in FTIR: The presence of strong, characteristic bands for the nitro group provides rapid and reliable confirmation of this key functional moiety.[5][6]

Single-Crystal X-ray Diffraction

For an unambiguous determination of the three-dimensional structure, including stereochemistry, single-crystal X-ray diffraction is the gold standard.[2][7]

Protocol 4: Single-Crystal X-ray Diffraction

  • Crystal Growth: Grow single crystals of suitable quality by slow evaporation of a solvent, slow cooling of a saturated solution, or vapor diffusion.

  • Instrumentation: A single-crystal X-ray diffractometer.

  • Data Collection and Structure Solution: Mount a suitable crystal and collect diffraction data. Solve and refine the crystal structure using appropriate software.

  • Data Interpretation: The resulting model will provide precise bond lengths, bond angles, and the overall conformation of the molecule in the solid state.

Causality in X-ray Crystallography: This technique provides the ultimate proof of structure and is particularly valuable for compounds with stereocenters or complex spatial arrangements.[2][8]

Purity Assessment: Quantifying Impurities

Ensuring the purity of a pharmaceutical intermediate is critical for the quality of the final drug product.[9][10] High-Performance Liquid Chromatography (HPLC) is the primary technique for this purpose.[1][11]

High-Performance Liquid Chromatography (HPLC)

A well-developed and validated HPLC method is essential for separating and quantifying the main component from any process-related impurities or degradation products.[1]

Protocol 5: Reversed-Phase HPLC Method for Purity Analysis

  • Instrumentation: An HPLC system equipped with a UV detector (preferably a photodiode array detector, PDA) is required.[1]

  • Column Selection: A C18 column is a good starting point. For polar compounds like 3-(2-Methyl-5-nitrophenoxy)azetidine, a polar-endcapped C18 or a phenyl column might provide better retention and selectivity.[12][13]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium formate or phosphate) and an organic modifier (e.g., acetonitrile or methanol). Gradient elution is often necessary to resolve early and late-eluting impurities.

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., mobile phase).

  • Analysis: Inject the sample and monitor the chromatogram at a wavelength where the main component and potential impurities absorb (e.g., 254 nm).

  • Data Analysis: Calculate the purity by area normalization. The peak purity can be assessed using a PDA detector.[14]

Illustrative HPLC Conditions:

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 10-90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection 254 nm

Causality in HPLC Method Development: The choice of a reversed-phase column is based on the non-polar character of the aromatic portion of the molecule. A gradient elution is employed to ensure that both polar and non-polar impurities can be separated and detected within a reasonable analysis time.[15]

Physicochemical Properties: Understanding Material Behavior

The physical and chemical properties of a compound influence its handling, storage, and formulation.

Thermal Analysis

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information about the melting point, thermal stability, and presence of residual solvents.[16][17]

Protocol 6: DSC and TGA Analysis

  • Instrumentation: A DSC and a TGA instrument.

  • Sample Preparation: Accurately weigh a small amount of the sample (typically 2-5 mg) into an appropriate pan (e.g., aluminum for DSC, platinum for TGA).

  • DSC Analysis: Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen). The melting point is determined from the endothermic peak.

  • TGA Analysis: Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert atmosphere. The weight loss as a function of temperature indicates thermal decomposition or the presence of volatile components.

Causality in Thermal Analysis: DSC is used to determine the melting point, which is a key indicator of purity. TGA is crucial for assessing the thermal stability of the compound, which is important for determining appropriate storage and processing conditions.[18][19]

Residual Solvent Analysis

Residual solvents are organic volatile impurities that may be present from the synthesis process.[20][21] Headspace Gas Chromatography (HS-GC) is the standard technique for their analysis.[22][23]

Protocol 7: Headspace Gas Chromatography (HS-GC) for Residual Solvents

  • Instrumentation: A gas chromatograph with a headspace autosampler and a flame ionization detector (FID).

  • Sample Preparation: Accurately weigh the sample into a headspace vial and add a high-boiling point solvent (e.g., dimethyl sulfoxide or N,N-dimethylformamide) to dissolve it.

  • Analysis: The vial is heated to allow the volatile solvents to partition into the headspace. A sample of the headspace gas is then injected into the GC.

  • Data Analysis: Identify and quantify the residual solvents by comparing the chromatogram to that of a standard mixture of known solvents.

Causality in Residual Solvent Analysis: HS-GC is the preferred method because it avoids the injection of non-volatile sample components into the GC system, which can lead to contamination and poor chromatographic performance.[22]

Experimental Workflows and Data Relationships

A logical workflow is essential for the comprehensive characterization of 3-(2-Methyl-5-nitrophenoxy)azetidine.

G cluster_0 Structural Elucidation cluster_1 Purity & Impurity Profiling cluster_2 Physicochemical Properties cluster_3 Final Characterization Report NMR NMR (1H, 13C, 2D) Report Comprehensive Data Package NMR->Report MS Mass Spectrometry MS->Report FTIR FTIR FTIR->Report XRay X-ray Crystallography XRay->Report HPLC HPLC-UV/PDA LCMS LC-MS HPLC->LCMS Impurity Identification HPLC->Report LCMS->Report DSC_TGA DSC / TGA DSC_TGA->Report GC_HS GC-HS (Residual Solvents) GC_HS->Report

Caption: Workflow for the comprehensive characterization of 3-(2-Methyl-5-nitrophenoxy)azetidine.

Conclusion

The analytical methods and protocols outlined in this guide provide a robust framework for the comprehensive characterization of 3-(2-Methyl-5-nitrophenoxy)azetidine. By employing a multi-technique approach, researchers and drug development professionals can ensure the identity, purity, and quality of this important pharmaceutical intermediate. Adherence to these scientifically sound and well-reasoned protocols will generate reliable and reproducible data, which is essential for regulatory submissions and the overall success of the drug development process.

References

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  • Bao, L. (2022, April 15). A Generic Headspace GC Method for Residual Solvents in Pharmaceutical: Benefits, Rationale, and Adaptations for New Chemical Entities. LCGC International. Retrieved from [Link]

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  • Camarasu, C. C., Mezei-Szüts, M., & Varga, G. B. (1998). Residual solvents determination in pharmaceutical products by GC-HS and GC-MS-SPME. Journal of Pharmaceutical and Biomedical Analysis, 18(4-5), 623–638. Retrieved from [Link]

  • Schröder, H. F. (1991). Gas chromatographic and mass spectrometric determination of nitroaromatics in water. Journal of Chromatography A, 554, 251-266. Retrieved from [Link]

  • North Carolina State University. (n.d.). Small Molecule X-ray Crystallography. METRIC. Retrieved from [Link]

  • Al-Naiema, I. M., & Al-Mashhadani, M. H. (2015). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. Atmospheric Pollution Research, 6(6), 1079-1090. Retrieved from [Link]

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  • ALWSCI. (2024, July 23). HPLC Testing and Analysis - Detailed Guide for Accurate Results. Retrieved from [Link]

  • Al-Saeed, M. H., & Al-Jubouri, H. H. (2025, August 6). The role of High-Performance Liquid Chromatography in the pharmaceutical analysis. Journal of Survey in Fisheries Sciences. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, November 17). Residual Solvent Analysis in US Pharma: Class 1,2,3 Guide. Retrieved from [Link]

  • Wang, Y., et al. (2023). Nitroaromatic Compounds from Secondary Nitrate Formation and Biomass Burning Are Major Proinflammatory Components in Organic Aerosols in Guangzhou: A Bioassay Combining High-Resolution Mass Spectrometry Analysis. Environmental Science & Technology. Retrieved from [Link]

  • Almac. (n.d.). Generic method approach for determination of residual solvents in active pharmaceutical ingredients by gas chromatography. Retrieved from [Link]

  • University of Calgary. (n.d.). Spectroscopy Tutorial: Nitro Groups. Chemistry LibreTexts. Retrieved from [Link]

  • Ting, E., & Lahey, C. (n.d.). Residual Solvents Analysis in Pharmaceuticals by HS-GC-FID with Newly Added Compounds – USP <467> Procedure A. Shimadzu. Retrieved from [Link]

  • Bader, M., Göen, T., Müller, J., & Angerer, J. (1998). Analysis of nitroaromatic compounds in urine by gas chromatography-mass spectrometry for the biological monitoring of explosives. Journal of Chromatography B: Biomedical Sciences and Applications, 713(2), 255-266. Retrieved from [Link]

  • Wlodawer, A., Dauter, Z., & Minor, W. (2013). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Methods in molecular biology (Clifton, N.J.), 924, 41–64. Retrieved from [Link]

  • Wang, Y., et al. (2025, December 11). Small Molecule X-Ray Crystallography, Theory and Workflow. ResearchGate. Retrieved from [Link]

  • Bak, B. C. (2023, August 16). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy. Retrieved from [Link]

  • TA Instruments. (n.d.). Thermal Analysis in the Pharmaceutical Industry. Retrieved from [Link]

  • ALWSCI. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b) 4-aminophenyl-4 0 -aminobenzoate. Retrieved from [Link]

  • NETZSCH-Gerätebau GmbH. (2024, April 17). Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development. Retrieved from [Link]

  • Singh, R., et al. (2020, July 23). Synthesis, Characterization and Biological Evaluation of Azetidine Analogues and Related Compounds. ResearchGate. Retrieved from [Link]

  • Lab Manager. (2025, September 9). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. Retrieved from [Link]

  • TA Instruments. (2024, April 18). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. Retrieved from [Link]

  • Al-Naiema, I. M., & Al-Mashhadani, M. H. (2015). Characterization of Aerosol Nitroaromatic Compounds: Validation of an Experimental Method. ResearchGate. Retrieved from [Link]

  • Różyło, J. K., & Dąbrowska, M. (2022, April 15). Retention and Selectivity of Aromatic Hydrocarbons with Polar Groups in Ternary Reversed-Phase–HPLC Systems with Tetrahydrofuran as Modifier. LCGC International. Retrieved from [Link]

  • Brown Jr., J. F. (1955). The Infrared Spectra of Nitro and Other Oxidized Nitrogen Compounds. Journal of the American Chemical Society, 77(23), 6341–6351. Retrieved from [Link]

  • Ahmed, S. E., et al. (2025, August 2). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A. Retrieved from [Link]

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  • Bernardi, L., et al. (2015). Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. The Royal Society of Chemistry. Retrieved from [Link]

  • Wang, X., et al. (2021, October 20). Characterization of Nitro-Aromatic Compounds of Ethylbenzene Secondary Organic Aerosol with Acidic Sodium Nitrate Fine Particles. MDPI. Retrieved from [Link]

  • Spectroscopy Online. (2023, December 20). Researchers Develop Efficient Nitroaromatic Compound Detection Method Using Novel Porous Polymers. Retrieved from [Link]

  • BioPharma Services. (n.d.). BA Method Development: Polar Compounds. Retrieved from [Link]

  • SpectraBase. (n.d.). L-Azetidine-2-carboxylic acid - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • Ramalingam, S., et al. (2010). FTIR and FTRaman spectra, assignments, ab initio HF and DFT analysis of 4-nitrotoluene. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 75(4), 1308-1314. Retrieved from [Link]

  • Al-Masoudi, W. A. M., & Al-Amery, K. H. A. (2022). Synthesis, Characterization of Azetidine Derivative and Studying the Antioxidant Activity. Journal of Medicinal and Chemical Sciences, 5(4), 540-545. Retrieved from [Link]

  • Al-Jubouri, H. H., & Al-Saeed, M. H. (2020, October 14). Synthesis, Identification and Assess the Biological and Laser Efficacy of New Compounds of Azetidine Derived from Benzidine. Semantic Scholar. Retrieved from [Link]

  • Al-Bayati, A. H. H., & Al-Jubouri, H. H. (2024, February 13). Preparation, Characterization, Evaluation of Biological Activity, and Study of Molecular Docking of Azetidine Derivatives. Central Asian Journal of Medical and Natural Science. Retrieved from [Link]

  • Al-Masoudi, W. A. M., & Al-Amery, K. H. A. (2022, June 30). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. Retrieved from [Link]

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Application Notes & Protocols: A Comprehensive Guide to the Antimicrobial Screening of 3-(2-Methyl-5-nitrophenoxy)azetidine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Heterocyclic compounds, particularly those containing an azetidine ring, represent a promising class of molecules due to their diverse biological activities.[1][2] This document provides a comprehensive set of application notes and detailed protocols for the initial in vitro antimicrobial screening of a novel compound, 3-(2-Methyl-5-nitrophenoxy)azetidine. The rationale for investigating this specific molecule stems from its structural features: the four-membered azetidine ring, a known pharmacophore in β-lactam antibiotics[1], and the nitrophenoxy moiety, which has been associated with antimicrobial properties in other chemical series.[3][4] These protocols are designed for researchers, scientists, and drug development professionals, providing a robust framework for determining the compound's spectrum of activity, potency (Minimum Inhibitory Concentration), and bactericidal or bacteriostatic nature (Minimum Bactericidal Concentration). Methodologies are grounded in the rigorous standards of the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data integrity and reproducibility.[5][6]

Scientific Rationale and Screening Strategy

The discovery of new antimicrobial agents is a critical endeavor to combat multidrug-resistant pathogens.[7] The chemical structure of 3-(2-Methyl-5-nitrophenoxy)azetidine suggests a potential for biological activity. The azetidine ring is a core component of β-lactam antibiotics, which function by inhibiting bacterial cell wall synthesis.[2] Furthermore, nitroaromatic compounds have demonstrated efficacy against a range of microbes, often through mechanisms involving bioreduction to cytotoxic radical species.[3][8]

The primary goal of this screening cascade is to systematically evaluate the compound's antimicrobial potential. Our strategy employs a tiered approach, beginning with a broad determination of inhibitory activity and progressing to a more detailed characterization of its lethal effects.

  • Primary Screening (Potency): Determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method. This quantitative assay establishes the lowest concentration of the compound required to inhibit the visible growth of a panel of clinically relevant microorganisms.[9][10]

  • Secondary Screening (Lethality): Determination of the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC). This assay differentiates between static (growth-inhibiting) and cidal (killing) activity by subculturing from the MIC assay.[11][12]

  • Qualitative Confirmation: The Agar Disk Diffusion assay provides a supplementary, qualitative assessment of antimicrobial activity, useful for rapid screening and visual confirmation of inhibition zones.[13][14]

This structured workflow ensures an efficient and comprehensive initial evaluation, providing the foundational data necessary for further drug development efforts.

G cluster_prep Phase 1: Preparation cluster_screening Phase 2: Primary & Secondary Screening cluster_analysis Phase 3: Data Analysis Compound Compound Solubilization (3-(2-Methyl-5-nitrophenoxy)azetidine) MIC Protocol 3: MIC Determination (Broth Microdilution) Compound->MIC Disk Protocol 5: Disk Diffusion (Qualitative Assay) Compound->Disk Inoculum Microbial Inoculum Prep (0.5 McFarland Standard) Inoculum->MIC Inoculum->Disk MBC Protocol 4: MBC/MFC Determination (Subculturing from MIC) MIC->MBC  Wells with  no visible growth Analysis Data Interpretation (MIC & MBC/MIC Ratio) MIC->Analysis Disk->Analysis MBC->Analysis

Caption: High-level experimental workflow for antimicrobial screening.

Required Materials, Reagents, and Equipment

2.1 Test Compound and Control Antibiotics

  • 3-(2-Methyl-5-nitrophenoxy)azetidine (lyophilized powder or known concentration in solution)

  • Positive Control Antibiotics: Ciprofloxacin, Ampicillin, Fluconazole (as appropriate for test organisms)

  • Solvent: Dimethyl sulfoxide (DMSO), sterile

2.2 Media and Reagents

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)[10]

  • Mueller-Hinton Agar (MHA)[15]

  • Sabouraud Dextrose Broth/Agar (for fungi)

  • Sterile 0.85% Saline

  • 0.5 McFarland Turbidity Standard[16]

2.3 Microbial Strains (Quality Control Panel)

  • Gram-positive: Staphylococcus aureus (e.g., ATCC 29213)

  • Gram-negative: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)

  • Fungi: Candida albicans (e.g., ATCC 90028), Aspergillus niger (e.g., ATCC 16404)

2.4 Equipment and Consumables

  • Sterile, 96-well, U-bottom microtiter plates[9]

  • Adhesive plate sealers

  • Micropipettes (single and multichannel)

  • Sterile pipette tips

  • Sterile serological pipettes

  • Sterile culture tubes and flasks

  • Petri dishes (100 mm and 150 mm)

  • Spectrophotometer or densitometer

  • Incubators (35 ± 2°C for bacteria; 28-35°C for fungi)

  • Shaking incubator

  • Vortex mixer

  • Sterile cotton swabs

  • Sterile filter paper disks (6 mm diameter)

  • Calipers or ruler for measuring zone diameters

Detailed Experimental Protocols

3.1 Protocol 1: Preparation of Compound Stock Solutions

Causality: Preparing a high-concentration stock solution in a suitable solvent like DMSO is essential for minimizing the final solvent concentration in the assay, thereby preventing solvent-induced antimicrobial effects or growth inhibition. Serial dilutions are then made in the appropriate broth to achieve the desired test concentrations.

  • Stock Preparation: Accurately weigh the lyophilized 3-(2-Methyl-5-nitrophenoxy)azetidine and dissolve it in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL or 1280 µg/mL). Vortex thoroughly to ensure complete dissolution.

  • Working Solutions: Perform serial dilutions of the stock solution in the appropriate sterile broth (e.g., CAMHB) to create working solutions at 2x the final desired test concentrations. This is because they will be diluted 1:1 with the microbial inoculum in the assay plate.

  • Control Antibiotics: Prepare stock and working solutions for positive control antibiotics following the same procedure, using sterile water or other recommended solvents.

3.2 Protocol 2: Preparation of Standardized Microbial Inoculum

Causality: The density of the starting bacterial or fungal inoculum is a critical variable that significantly impacts susceptibility results. Standardization to a 0.5 McFarland standard ensures a reproducible starting cell concentration (approximately 1-2 x 10⁸ CFU/mL), which is then diluted to the final target concentration for the assay.[10][15]

  • Culture Revival: From a stock culture, streak the test microorganism onto a non-selective agar plate (e.g., MHA for bacteria, Sabouraud Dextrose Agar for fungi) and incubate for 18-24 hours to obtain fresh, isolated colonies.

  • Colony Suspension: Using a sterile loop or swab, select 3-5 well-isolated colonies and transfer them into a tube containing 3-5 mL of sterile saline.

  • Turbidity Adjustment: Vortex the tube vigorously. Adjust the turbidity of the suspension by adding more colonies or more saline until it visually matches the 0.5 McFarland standard. This can be done by eye against a white card with a black line or measured with a spectrophotometer (absorbance of 0.08 to 0.13 at 625 nm).[10]

  • Final Inoculum Dilution (for MIC): Within 15 minutes of standardization, dilute the suspension in the appropriate broth (e.g., CAMHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[10] For a typical 1:100 dilution followed by a 1:2 dilution in the final plate, this usually involves diluting the 0.5 McFarland suspension 1:150 in broth.

3.3 Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)

Causality: The broth microdilution method is the gold standard for determining the MIC, providing a quantitative measure of a compound's potency.[9] By challenging a standard inoculum with serial dilutions of the compound, we can precisely identify the minimum concentration that inhibits microbial growth.

  • Plate Setup: In a sterile 96-well microtiter plate, dispense 50 µL of the appropriate sterile broth into columns 2-12.

  • Compound Addition: Add 100 µL of the highest concentration (2x) of the test compound's working solution to column 1.

  • Serial Dilution: Using a multichannel pipette, transfer 50 µL from column 1 to column 2. Mix by pipetting up and down. Continue this two-fold serial dilution across the plate to column 10. Discard 50 µL from column 10.

  • Controls:

    • Column 11 (Growth Control): Add 50 µL of sterile broth. This well will receive only the inoculum.[10]

    • Column 12 (Sterility Control): Add 100 µL of sterile broth. This well receives no inoculum.[10]

    • Solvent Control: If DMSO concentration is a concern, set up a separate well with the highest concentration of DMSO used in the assay plus inoculum.

  • Inoculation: Add 50 µL of the final standardized inoculum (prepared in Protocol 2) to wells in columns 1-11. The final volume in each well is now 100 µL, and the compound concentrations are at their final 1x values.

  • Incubation: Cover the plate with an adhesive sealer to prevent evaporation and incubate at 35 ± 2°C for 16-20 hours for most bacteria.[10] Fungi may require 24-48 hours.[17]

  • Reading the MIC: After incubation, view the plate from the bottom using a reading mirror. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear). The growth control (column 11) should be turbid, and the sterility control (column 12) should be clear.[9]

3.4 Protocol 4: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

Causality: The MBC/MFC test distinguishes between bacteriostatic and bactericidal activity. While the MIC tells us the concentration that inhibits growth, the MBC reveals the concentration needed to kill ≥99.9% of the initial inoculum, providing crucial information about the compound's lethal potential.[11][12]

  • Subculturing: Following the MIC reading, select the wells corresponding to the MIC, 2x MIC, and 4x MIC. Mix the contents of each well thoroughly.

  • Plating: Using a calibrated loop or pipette, transfer a fixed volume (typically 10-100 µL) from each selected well onto a fresh, antibiotic-free agar plate (e.g., MHA).

  • Inoculum Count: Perform a colony count from the growth control well (from the MIC plate, before incubation) to determine the initial inoculum concentration (CFU/mL).

  • Incubation: Incubate the subculture plates at the appropriate temperature for 18-24 hours (or longer for fungi) until colonies are visible.

  • Reading the MBC/MFC: The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[12][18]

G start Compare MIC & MBC Results condition1 Is MBC/MIC Ratio ≤ 4? start->condition1 condition2 Is MBC/MIC Ratio > 4? start->condition2 result1 Compound is considered BACTERICIDAL condition1->result1 Yes result2 Compound is considered BACTERIOSTATIC condition2->result2 Yes

Caption: Decision tree for interpreting MIC and MBC results.

3.5 Protocol 5: Agar Disk Diffusion Assay

Causality: This method provides a rapid, visual, and qualitative assessment of antimicrobial activity.[13] The diffusion of the compound from a paper disk into the agar creates a concentration gradient. An effective compound will produce a zone of inhibition where microbial growth is prevented. The size of this zone gives a semi-quantitative indication of potency.[19]

  • Plate Preparation: Use MHA plates with a uniform depth of 4 mm. Allow plates to come to room temperature and ensure the surface is dry.

  • Inoculation: Dip a sterile cotton swab into the standardized inoculum (0.5 McFarland). Remove excess fluid by pressing the swab against the inside of the tube. Swab the entire surface of the MHA plate three times, rotating the plate 60° each time to ensure a confluent lawn of growth.[20]

  • Disk Application: Allow the plate to dry for 3-5 minutes. Aseptically prepare sterile paper disks by impregnating them with a known amount of 3-(2-Methyl-5-nitrophenoxy)azetidine (e.g., 30 µ g/disk ). Place the disks firmly on the agar surface, ensuring complete contact. Also, place positive and negative (solvent only) control disks.[15]

  • Incubation: Invert the plates and incubate within 15 minutes of disk application at 35 ± 2°C for 16-20 hours.

  • Measurement: After incubation, measure the diameter of the zones of complete inhibition (in mm) using calipers or a ruler.

Data Presentation and Interpretation

Quantitative data should be summarized in tables for clarity and ease of comparison.

Table 1: Hypothetical MIC and MBC Results for 3-(2-Methyl-5-nitrophenoxy)azetidine

MicroorganismStrainMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
S. aureusATCC 292138162Bactericidal
E. coliATCC 25922161288Bacteriostatic
P. aeruginosaATCC 2785364>256>4Bacteriostatic
C. albicansATCC 9002832642Fungicidal
CiprofloxacinATCC 292130.250.52Bactericidal
FluconazoleATCC 90028144Fungicidal

Table 2: Hypothetical Disk Diffusion Results

MicroorganismStrainZone of Inhibition (mm)
S. aureusATCC 2921322
E. coliATCC 2592215
P. aeruginosaATCC 278538
C. albicansATCC 9002812
Ciprofloxacin (5 µg)ATCC 2921328

Interpretation Guidelines:

  • MIC: Lower MIC values indicate higher potency.

  • MBC/MIC Ratio: A ratio of ≤ 4 typically indicates bactericidal or fungicidal activity, while a ratio > 4 suggests static activity.[11]

  • Zone of Inhibition: Larger zones generally correlate with greater susceptibility of the microorganism to the compound.

References

  • Broth Microdilution | MI - Microbiology. (n.d.). Vertex AI Search.
  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009, December 8). American Society for Microbiology.
  • Patel, R., & Bhandari, A. (n.d.). Synthesis and Antimicrobial Screening of Some Azetidine Derivatives. Prime Scholars.
  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). PMC.
  • How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. (2024, February 5). Hardy Diagnostics.
  • Synthesis and biological evaluation of substituted phenyl azetidine-2-one sulphonyl derivatives as potential antimicrobial and antiviral agents. (2020, November 15). PubMed.
  • Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach. (2022, December 23). MDPI.
  • Minimum Bactericidal Concentration (MBC) Test. (n.d.). Microchem Laboratory.
  • A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria. (2025, August 20).
  • Synthesis and Antimicrobial Activity of New Pyridine Containing Substituted Phenyl Azetidine-2-One Derivatives. (n.d.). SciRP.org.
  • Disk diffusion test. (n.d.). Wikipedia.
  • Application Notes and Protocols: Determination of Minimum Bactericidal Concentration (MBC) for EM49. (n.d.). Benchchem.
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  • Synthesis and Antimicrobial Screening of Novel Azetidin-2-ones Derived from Pyromellitic Diimide via [2+2]-Cycloaddition Reaction. (2020, January 31). ResearchGate.
  • Disk diffusion method. (n.d.). CORE.
  • Application Notes and Protocols for Broth Microdilution Method Featuring "Antimicrobial Agent-4". (n.d.). Benchchem.
  • Antimicrobial Susceptibility Testing | Area of Focus | CLSI. (n.d.). CLSI.
  • Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. (2018, February 14). PMC.
  • Screening Antibacterial Activity: A Crucial Step in Drug Discovery. (n.d.). Mintage Journal of Pharmaceutical and Medical Sciences.
  • EUCAST: EUCAST - Home. (2026, February 27). EUCAST.
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  • Structure-activity relationships in nitrothiophenes. (2006, December 1). PubMed.
  • Synthesis and Structure-Activity Relationships of Novel Amino/Nitro Substituted 3-Arylcoumarins as Antibacterial Agents. (2013, January 24). MDPI.
  • Antimicrobial potential of various substituted azetidine derivatives: a mini review. (2018, March 7).
  • Synthesis and Antimicrobial Activities of Some New Azetidin-2-ones and Thiazolidin-4-ones. (n.d.).
  • Investigation of 5-nitrofuran derivatives: synthesis, antibacterial activity, and quantitative structure-activity relationships. (n.d.). PubMed.

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Application Notes and Protocols for High-Throughput Screening of Azetidine Libraries

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rising Prominence of Azetidines in Drug Discovery

Azetidines, four-membered nitrogen-containing heterocycles, have emerged from the realm of chemical curiosities to become privileged scaffolds in modern medicinal chemistry.[1][2] Their growing prevalence in drug discovery is attributed to a unique combination of physicochemical properties. The inherent ring strain of the azetidine nucleus imparts a degree of conformational rigidity, which can lead to more precise interactions with biological targets.[2][3] This structural feature, coupled with their three-dimensional, sp3-rich character, often results in improved pharmacokinetic profiles, including enhanced aqueous solubility, greater metabolic stability, and lower lipophilicity when compared to larger, more flexible ring systems.[1][4]

Several FDA-approved drugs, such as baricitinib (a Janus kinase inhibitor), cobimetinib (a MEK inhibitor), and azelnidipine (a calcium channel blocker), incorporate the azetidine motif, underscoring its therapeutic relevance across a spectrum of diseases.[2][5] The versatility of the azetidine scaffold allows it to serve as a bioisostere for other cyclic amines like pyrrolidine and piperidine, offering a strategic advantage in lead optimization.[6] Consequently, the high-throughput screening (HTS) of azetidine-based compound libraries is a critical endeavor for identifying novel hit compounds with therapeutic potential.

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the high-throughput screening of azetidine libraries. It delves into the nuances of library design, assay development with special considerations for the unique chemistry of azetidines, detailed experimental protocols for both biochemical and cell-based assays, and a robust workflow for data analysis and hit validation.

Part 1: Azetidine Library Design and Management for High-Throughput Screening

The quality of the screening library is a cornerstone of any successful HTS campaign.[7] For azetidine libraries, careful consideration of diversity, physicochemical properties, and potential for non-specific interactions is paramount.

1.1. Principles of Azetidine Library Design:

  • Diversity-Oriented Synthesis (DOS): The synthesis of azetidine libraries should aim for broad structural diversity to maximize the exploration of chemical space.[8] DOS strategies enable the creation of a wide array of fused, bridged, and spirocyclic azetidine scaffolds from a common core structure.[8]

  • Physicochemical Property Filtering: In the design phase, it is crucial to calculate and apply filters for key "drug-like" properties such as molecular weight (MW), lipophilicity (LogP/LogD), topological polar surface area (TPSA), and the number of rotatable bonds and hydrogen bond donors/acceptors.[9] This is particularly important for libraries targeting the central nervous system (CNS), where stringent properties are required for blood-brain barrier penetration.[8]

  • Focus on sp3-Richness: A key advantage of azetidines is their contribution to the three-dimensionality of a molecule. Library design should prioritize scaffolds with a high fraction of sp3-hybridized carbons to enhance the exploration of three-dimensional space and improve binding to complex biological targets.[10]

  • Exclusion of Pan-Assay Interference Compounds (PAINS): Computational filters should be employed to identify and exclude known PAINS from the library design.[10][11] These are compounds that frequently appear as false positives in HTS assays due to non-specific mechanisms.

1.2. Library Quality Control and Management:

  • Purity Analysis: Each compound in the library should be subjected to rigorous quality control to ensure its identity and purity, typically through methods like LC-MS and NMR.[12]

  • Solubility Assessment: The aqueous solubility of the library compounds should be determined, as poor solubility can lead to false negatives and other assay artifacts.

  • Plate Management: Azetidine libraries for HTS are typically stored in multi-well plates (e.g., 384- or 1536-well) as DMSO solutions.[13] Proper storage conditions (low temperature, low humidity) are essential to maintain compound integrity.

Part 2: Assay Development and Optimization for Azetidine Libraries

The development of a robust and reliable assay is the most critical phase of an HTS campaign. When working with azetidine libraries, specific chemical properties of the scaffold must be considered to minimize the risk of false positives and ensure the generation of high-quality data.

2.1. General Principles of HTS Assay Development:

  • Miniaturization: Assays should be miniaturized to a 384- or 1536-well plate format to conserve reagents and compound stocks, and to increase throughput.[13][14]

  • Automation Compatibility: The assay workflow should be designed for compatibility with automated liquid handling systems to ensure precision, reproducibility, and high throughput.[13]

  • Statistical Validation: The robustness of the assay is determined using statistical parameters such as the Z'-factor, which should consistently be above 0.5 for a high-quality screen.[15][16]

2.2. Special Considerations for Screening Azetidine Libraries:

  • Potential for Cysteine Reactivity: Certain substituted azetidines, particularly those containing an oxadiazole moiety, have been shown to exhibit reactivity towards cysteine residues.[17] This can lead to covalent modification of target proteins or other assay components, resulting in false-positive hits.

    • Mitigation Strategy: During hit validation, it is crucial to perform counter-screens to identify and eliminate compounds that act via non-specific covalent mechanisms. This can include assays to assess general protein reactivity or specific tests for cysteine modification.

  • Assay Interference: The unique chemical structure of some azetidines may lead to interference with certain assay detection technologies (e.g., fluorescence-based readouts).

    • Mitigation Strategy: It is advisable to perform preliminary screens with a small, diverse subset of the azetidine library to identify any potential for assay interference. If interference is observed, alternative detection methods should be considered.

Part 3: High-Throughput Screening Workflow

The HTS workflow involves a series of integrated steps, from plate preparation to data acquisition, all orchestrated by laboratory automation systems.

HTS_Workflow cluster_prep Preparation cluster_screening Screening cluster_analysis Analysis & Validation Library_Plating Azetidine Library Plating Assay_Ready_Plates Assay-Ready Plate Preparation Library_Plating->Assay_Ready_Plates Assay Plates Compound_Dispensing Compound Dispensing Assay_Ready_Plates->Compound_Dispensing Dispense Compounds Reagent_Addition Reagent Addition Compound_Dispensing->Reagent_Addition Add Reagents Incubation Incubation Reagent_Addition->Incubation Signal_Detection Signal Detection Incubation->Signal_Detection Read Plates Data_QC Data Quality Control Signal_Detection->Data_QC Raw Data Hit_Identification Primary Hit Identification Data_QC->Hit_Identification Normalized Data Hit_Confirmation Hit Confirmation Hit_Identification->Hit_Confirmation Primary Hits Dose_Response Dose-Response Analysis Hit_Confirmation->Dose_Response Confirmed Hits SAR_Analysis SAR Analysis Dose_Response->SAR_Analysis Potency Data

Caption: High-throughput screening workflow for azetidine libraries.

3.1. Automated Liquid Handling:

The use of automated liquid handlers is essential for achieving the precision and throughput required for HTS.[18] These systems perform tasks such as compound dispensing, reagent addition, and plate replication with high accuracy, minimizing human error and ensuring consistency across large screening campaigns.[18]

Part 4: Detailed Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for a representative biochemical assay (STAT3 inhibition) and a cell-based assay (GPCR functional assay), both of which are relevant targets for azetidine-containing compounds.[19][20]

Protocol 1: Biochemical Assay - STAT3 Inhibition Screening (Fluorescence Polarization)

This protocol describes a fluorescence polarization (FP)-based assay to identify azetidine compounds that inhibit the dimerization of STAT3, a key step in its activation.[19]

Materials:

  • Recombinant human STAT3 protein

  • Fluorescently labeled phosphotyrosine peptide probe (e.g., 5-carboxyfluorescein-GpYLPQTV-NH2)

  • Assay buffer (e.g., 100 mM Tris-HCl pH 7.5, 500 mM KCl, 10 mM DTT)

  • Azetidine compound library (10 mM in DMSO)

  • 384-well, low-volume, black microplates

  • Microplate reader with FP capabilities

Procedure:

  • Compound Plating:

    • Prepare daughter plates by diluting the 10 mM stock of the azetidine library to an intermediate concentration (e.g., 100 µM) in assay buffer.

    • Using an acoustic liquid handler, dispense 50 nL of each compound from the daughter plates into the 384-well assay plates. This will result in a final compound concentration of 10 µM in a 5 µL assay volume.

    • Dispense 50 nL of DMSO into control wells (negative control) and a known STAT3 inhibitor (positive control).

  • Reagent Addition:

    • Prepare a solution of STAT3 protein in assay buffer at a concentration of 2X the final desired concentration.

    • Add 2.5 µL of the STAT3 solution to each well of the assay plate.

    • Incubate the plates at room temperature for 30 minutes to allow for compound-protein binding.

  • Probe Addition and Signal Detection:

    • Prepare a solution of the fluorescently labeled peptide probe in assay buffer at a concentration of 2X the final desired concentration.

    • Add 2.5 µL of the probe solution to each well.

    • Incubate the plates at room temperature for 60 minutes, protected from light.

    • Measure the fluorescence polarization on a compatible microplate reader.

Data Analysis:

  • Calculate the percent inhibition for each compound relative to the positive and negative controls.

  • Set a hit threshold (e.g., >50% inhibition) to identify primary hits.

Protocol 2: Cell-Based Assay - GPCR Functional Screening (Calcium Flux)

This protocol describes a cell-based calcium flux assay to identify azetidine compounds that modulate the activity of a Gq-coupled GPCR.[21]

Materials:

  • HEK293 cells stably expressing the target GPCR

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Azetidine compound library (10 mM in DMSO)

  • Known agonist and antagonist for the target GPCR

  • 384-well, black-walled, clear-bottom microplates

  • Fluorescent imaging plate reader (e.g., FLIPR)

Procedure:

  • Cell Plating:

    • Seed the HEK293 cells expressing the target GPCR into 384-well plates at a density that will result in a confluent monolayer on the day of the assay.

    • Incubate the plates overnight at 37°C and 5% CO2.

  • Dye Loading:

    • Prepare a loading solution of the calcium-sensitive dye in assay buffer according to the manufacturer's instructions.

    • Remove the cell culture medium from the plates and add the dye loading solution to each well.

    • Incubate the plates at 37°C for 60 minutes.

  • Compound Addition and Signal Detection:

    • Place the cell plate into the fluorescent imaging plate reader.

    • Using the instrument's integrated liquid handler, add the azetidine compounds (final concentration of 10 µM) to the wells.

    • For an agonist screen, measure the fluorescence signal immediately after compound addition for a defined period (e.g., 180 seconds).

    • For an antagonist screen, pre-incubate the cells with the azetidine compounds for a specified time (e.g., 15 minutes) before adding a known agonist at its EC80 concentration and measuring the fluorescence signal.

Data Analysis:

  • The change in fluorescence intensity over time is used to determine the cellular response.

  • For an agonist screen, compounds that induce a significant increase in fluorescence are considered hits.

  • For an antagonist screen, compounds that inhibit the agonist-induced fluorescence increase are considered hits.

Part 5: Data Analysis, Hit Confirmation, and Validation

Rigorous data analysis and a multi-step hit validation process are essential to eliminate false positives and ensure that the identified hits are genuine modulators of the target.[22]

Caption: Hit validation cascade for azetidine HTS campaigns.

5.1. Data Analysis and Primary Hit Selection:

  • Normalization: Raw data from the HTS is normalized to account for plate-to-plate and day-to-day variability.

  • Hit Identification: Primary hits are identified based on a pre-defined activity threshold (e.g., percent inhibition or activation).

5.2. Hit Confirmation:

  • Re-testing: Primary hits are re-tested under the same assay conditions to confirm their activity.[12]

  • Dose-Response Analysis: Confirmed hits are then tested over a range of concentrations to determine their potency (IC50 or EC50 values).[12]

5.3. Hit Validation:

  • Orthogonal Assays: The activity of the confirmed hits should be verified in a secondary, orthogonal assay that uses a different detection technology or biological readout. This helps to eliminate artifacts specific to the primary assay format.[22]

  • Structure-Activity Relationship (SAR) Analysis: Closely related analogs of the hit compounds are tested to establish an initial SAR. A clear SAR provides strong evidence that the observed activity is due to a specific interaction with the target.[22]

  • Counter-Screens: As mentioned previously, counter-screens are particularly important for azetidine libraries to rule out non-specific mechanisms of action, such as cysteine reactivity or assay interference.

  • Purity and Identity Re-confirmation: The purity and chemical structure of the most promising hits should be confirmed by re-synthesis or re-purification followed by analytical characterization.[12]

Conclusion

High-throughput screening of azetidine libraries offers a powerful avenue for the discovery of novel chemical probes and starting points for drug development. The unique physicochemical properties of the azetidine scaffold present both opportunities and challenges. By implementing a carefully designed library, developing robust and tailored assays, and employing a rigorous hit validation cascade, researchers can successfully navigate the complexities of screening this important class of compounds. The protocols and strategies outlined in this guide provide a comprehensive framework to enhance the probability of success in identifying high-quality, validated hits from azetidine library screens, ultimately accelerating the journey from hit to lead.

References

  • Lowe, J. T., et al. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. Journal of Organic Chemistry, 77(17), 7187-7211. [Link]

  • Javaid, M. U., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Expert Opinion on Drug Discovery. [Link]

  • Mahapatra, M. (n.d.). Azetidinone Derived Drugs: Biological Significance and Their Future Scope in Chemical Synthesis. IIP Series. [Link]

  • ResearchGate. (n.d.). Examples of biologically active drug leads containing azetidine. ResearchGate.[Link]

  • Singh, G., et al. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(8), e2100092. [Link]

  • Moodie, E. A., et al. (2021). Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly. ACS Infectious Diseases, 7(10), 2816-2827. [Link]

  • Moodie, E. A., et al. (2024). Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly. Journal of Medicinal Chemistry, 67(4), 2816-2827. [Link]

  • Lowe, J. T., et al. (2012). Synthesis and profiling of a diverse collection of azetidine-based scaffolds for the development of CNS-focused lead-like libraries. PubMed.[Link]

  • ChemRxiv. (2025). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv.[Link]

  • ResearchGate. (2025). (PDF) Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ResearchGate.[Link]

  • Agilent. (2021). High-Throughput GPCR Assay Development. Agilent Technologies.[Link]

  • Bertekap, R. L., Jr, et al. (2015). High-Throughput Screening for Allosteric Modulators of GPCRs. Methods in Molecular Biology, 1335, 223-240. [Link]

  • Lu, Y., et al. (2019). Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo. Molecular Cancer Therapeutics, 18(10), 1777-1788. [Link]

  • Ward, C. C., et al. (2020). Scalable Thiol Reactivity Profiling Identifies Azetidinyl Oxadiazoles as Cysteine-targeting Electrophiles. Journal of the American Chemical Society, 142(10), 4879-4887. [Link]

  • Schihada, H., et al. (2021). Advances in G Protein-Coupled Receptor High-throughput Screening. Journal of Biological Chemistry, 297(3), 100998. [Link]

  • Multispan, Inc. (n.d.). MULTISCREENᵀᴹ 235-GPCR Cell-Based Assay Panel. Multispan, Inc.[Link]

  • Molecular Devices. (n.d.). Homogeneous High Throughput Live Cell GPCR Functional and Surface Binding Assays. Molecular Devices.[Link]

  • Zhang, J. H., et al. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of Biomolecular Screening, 4(2), 67-73. [Link]

  • A pragmatic approach to hit validation following biochemical high-throughput screening. (2017). Drug Discovery Today: Technologies, 24, 1-7. [Link]

  • Cambridge MedChem Consulting. (2017). Analysis of HTS data. Cambridge MedChem Consulting.[Link]

  • Ahmed, S. E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154. [Link]

  • Stephens, C. E., et al. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry, 63(24), 15729-15754. [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research.[Link]

  • Curia. (n.d.). Creating Compound Screening Libraries that Address the Challenges of Drug Discovery. Curia.[Link]

  • BMG LABTECH. (n.d.). High-throughput screening (HTS). BMG LABTECH.[Link]

  • Ranomics. (2025). Navigating the Hurdles: A Researcher's Guide to Optimizing High-throughput screens, Library Design, and Protein Engineering. Ranomics.[Link]

  • ChemCopilot. (2025). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. ChemCopilot.[Link]

  • ResearchGate. (n.d.). High Throughput Screening: Methods and Protocols. ResearchGate.[Link]

  • Johnson, T. O., et al. (2012). Case studies of minimizing nonspecific inhibitors in HTS campaigns that use assay-ready plates. Journal of Biomolecular Screening, 17(4), 484-494. [Link]

  • BPS Bioscience. (n.d.). Screening and profiling services for Kinases. BPS Bioscience.[Link]

  • ResearchGate. (n.d.). Degradation Products of Azetidine Core G334089 - Isolation, Structure Elucidation and Pathway. ResearchGate.[Link]

  • Scior, T., et al. (2012). Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis. Journal of Chemical Information and Modeling, 52(12), 3078-3087. [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-(2-Methyl-5-nitrophenoxy)azetidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 3-(2-Methyl-5-nitrophenoxy)azetidine. This resource is designed for researchers, medicinal chemists, and process development scientists. The following question-and-answer guide addresses common challenges and provides expert insights to help you troubleshoot and optimize your synthetic route.

Frequently Asked Questions & Troubleshooting Guide
Section 1: Reaction Initiation and Low Conversion

Question 1: My reaction shows very low conversion, or fails to start entirely. What are the primary factors I should investigate?

Answer: Failure to initiate this synthesis, a nucleophilic aromatic substitution (SNAr) reaction, almost always traces back to inefficient generation of the key nucleophile—the azetidin-3-oxide anion—or suboptimal reaction conditions that fail to promote the substitution.

The core of this reaction is the deprotonation of 3-hydroxyazetidine to form a potent nucleophile, which then attacks the electron-deficient aromatic ring of a substrate like 2-fluoro-4-nitrotoluene. Here’s a breakdown of the critical parameters:

  • Ineffective Deprotonation: The pKa of the hydroxyl group on 3-hydroxyazetidine is similar to that of other secondary alcohols. A base must be strong enough to deprotonate it effectively and irreversibly. Weak bases like sodium bicarbonate are generally insufficient.[1]

    • Troubleshooting:

      • Switch to a Stronger Base: Use a strong base such as sodium hydride (NaH) or potassium hydride (KH). These irreversibly deprotonate the alcohol, driving the equilibrium towards the required alkoxide.[2][3]

      • Ensure Anhydrous Conditions: If using hydride bases, the reaction must be scrupulously free of water. Any moisture will quench the base, halting the reaction before it begins. Use anhydrous solvents and dry glassware under an inert atmosphere (Nitrogen or Argon).[2]

      • Consider Carbonate Bases: For aryl ether synthesis, potassium carbonate (K₂CO₃) is a common, milder alternative, but may require higher temperatures and longer reaction times. It is less moisture-sensitive than NaH but may not be strong enough if the alcohol is not sufficiently acidic.[1][3]

  • Suboptimal Solvent Choice: The solvent plays a crucial role in an SNAr reaction by solvating the ions and influencing nucleophilicity.

    • Polar Aprotic Solvents are Essential: Solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Acetonitrile are ideal.[4] They are polar enough to dissolve the alkoxide salt but do not have acidic protons that can protonate the nucleophile. Protic solvents (like ethanol or water) will solvate and deactivate the alkoxide, severely slowing the reaction.[4][5]

    • Solvent Effects on Rate: The choice of aprotic solvent can dramatically affect reaction rates. DMSO is often superior due to its high polarity and ability to accelerate SNAr reactions.[6][7]

  • Inadequate Temperature: SNAr reactions require an activation energy to form the intermediate Meisenheimer complex.

    • Troubleshooting: While many Williamson ether type reactions run well between 50-100 °C, SNAr on deactivated rings may require more forcing conditions.[4] If no reaction occurs at room temperature, gradually increase the heat to 80-120 °C and monitor by TLC or LCMS. Be cautious, as the strained azetidine ring may be susceptible to decomposition at very high temperatures.[8]

The logical flow for troubleshooting initiation failure is outlined in the diagram below.

G Start Low or No Conversion CheckBase Is the base strong enough? (e.g., NaH, KH, KOtBu) Start->CheckBase CheckMoisture Are conditions anhydrous? (Dry solvent, inert atmosphere) CheckBase->CheckMoisture  Yes SuggestBase Action: Switch to a stronger base (e.g., NaH). CheckBase->SuggestBase  No CheckSolvent Is the solvent polar aprotic? (DMF, DMSO) CheckMoisture->CheckSolvent  Yes SuggestDry Action: Use anhydrous solvent and inert atmosphere. CheckMoisture->SuggestDry  No CheckTemp Is the temperature sufficient? (e.g., 80-120 °C) CheckSolvent->CheckTemp  Yes SuggestSolvent Action: Switch to DMF or DMSO. CheckSolvent->SuggestSolvent  No Success Reaction Optimized CheckTemp->Success  Yes SuggestTemp Action: Increase temperature incrementally (e.g., to 80 °C). CheckTemp->SuggestTemp  No SuggestBase->CheckMoisture SuggestDry->CheckSolvent SuggestSolvent->CheckTemp SuggestTemp->Success

Caption: Troubleshooting workflow for low reaction conversion.

Section 2: Side Products and Purification

Question 2: I'm getting a good conversion, but my reaction mixture is complex, showing multiple byproducts. What are they and how can I suppress them?

Answer: Byproduct formation in this synthesis can arise from the inherent reactivity of the strained azetidine ring or from competing reaction pathways.

  • Azetidine Ring Instability: The four-membered azetidine ring is subject to ring strain.[8] Under harsh conditions (e.g., very high temperatures or prolonged exposure to strong base), this can lead to decomposition or rearrangement products.

    • Mitigation:

      • Temperature Control: Avoid excessive heating. Run the reaction at the lowest temperature that provides a reasonable rate.

      • Reaction Time: Monitor the reaction closely and stop it once the starting material is consumed to prevent downstream degradation of the product.

  • Competing Elimination (E2) Reactions: While the primary reaction is an SNAr, if your starting material is an activated azetidine (e.g., 3-tosyloxyazetidine) and you are reacting it with 2-methyl-5-nitrophenoxide, elimination can become a major issue.[4][9] However, for the SNAr pathway where the azetidin-3-oxide is the nucleophile, this is not a concern for the aromatic partner.

  • Reaction with Solvent: In rare cases, solvents like DMF can decompose at high temperatures in the presence of a strong base, leading to impurities. If you suspect this, consider switching to an alternative like DMSO or sulfolane.

Question 3: Purification of the final product is challenging. What is a robust protocol for workup and purification?

Answer: The basic nitrogen of the azetidine ring makes the product soluble in acid, a property that is key to an effective purification strategy.

Recommended Workup and Purification Protocol:

  • Quench Reaction: Cool the reaction mixture to room temperature. Cautiously quench the reaction by slowly adding it to a stirred mixture of ice and water. If NaH was used, this will quench any excess hydride.

  • Initial Extraction: Transfer the aqueous mixture to a separatory funnel and extract several times with an organic solvent like ethyl acetate or dichloromethane. The product should move into the organic layer.

  • Acid Wash (Key Step): Combine the organic extracts and wash them with a dilute aqueous acid solution (e.g., 1 M HCl). The basic azetidine nitrogen will be protonated, and the product will move into the aqueous layer as the hydrochloride salt. Most non-basic organic impurities will remain in the organic layer, which can be discarded.

  • Basification and Re-extraction: Take the acidic aqueous layer and cool it in an ice bath. Slowly add a base (e.g., 2 M NaOH or saturated NaHCO₃ solution) until the solution is basic (pH > 9). This will neutralize the hydrochloride salt and regenerate the free base of your product.

  • Final Extraction: Extract the basified aqueous layer several times with fresh ethyl acetate or dichloromethane. The purified product will now be in the organic layer.

  • Drying and Concentration: Combine the final organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Chromatography: If further purification is needed, the crude product can be purified by column chromatography on silica gel. A gradient of ethyl acetate in hexanes, often with 1-2% triethylamine added to the mobile phase, can prevent the basic product from streaking on the acidic silica gel.

Sources

Technical Support Center: Synthesis of 3-(2-Methyl-5-nitrophenoxy)azetidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the synthesis of 3-(2-Methyl-5-nitrophenoxy)azetidine. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and side reactions encountered during this synthesis. Here, we provide in-depth troubleshooting advice, mechanistic insights, and optimized protocols to help you improve yield, purity, and overall success.

Introduction

The synthesis of 3-(2-Methyl-5-nitrophenoxy)azetidine is a key transformation, typically achieved via a nucleophilic aromatic substitution (SNAr) reaction. This involves the coupling of a 3-hydroxyazetidine precursor with an activated aryl halide, such as 1-fluoro-2-methyl-5-nitrobenzene. While seemingly straightforward, this reaction is prone to several side reactions stemming from the inherent reactivity of the starting materials: the ring strain of the azetidine and the ambident nucleophilicity of 3-hydroxyazetidine.

This guide is structured as a series of practical, problem-oriented questions that you may encounter in the lab. We will dissect the likely causes of these issues, explain the underlying chemistry, and provide actionable solutions.

Troubleshooting Guide: Common Experimental Issues

Issue 1: My reaction is complete by TLC, but my yield is significantly lower than expected after workup and I'm losing mass to the aqueous layer.

Question: I've confirmed full consumption of my starting materials, but the isolated yield of my desired O-arylated product is poor. A significant portion of a new, highly polar impurity seems to be lost during the aqueous workup. What is the likely cause?

Answer: This is a classic symptom of azetidine ring-opening . The strained four-membered azetidine ring, with approximately 25.2 kcal/mol of ring strain, is susceptible to cleavage under certain conditions.[1] In the context of this synthesis, which is typically run with a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃), the hydroxide ions generated during the reaction or workup can act as nucleophiles.

Mechanistic Insight:

The hydroxide ion can attack one of the β-carbons of the azetidinium ion (or the protonated azetidine), leading to a ring-opened amino alcohol. This side product is highly water-soluble and will be readily extracted into the aqueous phase during workup, leading to an apparent loss of mass.

Here is the proposed mechanism for this side reaction:

G Azetidine 3-Phenoxyazetidine (Protonated) TransitionState Azetidine->TransitionState Nucleophilic Attack Hydroxide OH⁻ Hydroxide->TransitionState RingOpened Ring-Opened Product (3-amino-1-phenoxypropan-2-ol) TransitionState->RingOpened Ring Opening

Caption: Mechanism of base-mediated azetidine ring-opening.

Preventative Measures & Optimization:

  • Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures provide the activation energy needed for the ring-opening pathway.[2]

  • Anhydrous Conditions: Meticulously ensure all reagents and solvents are anhydrous. The use of sodium hydride requires an anhydrous environment, and this will also minimize the presence of hydroxide ions.[3]

  • Careful Workup: When quenching the reaction, use a pre-chilled, weak acid solution (e.g., saturated ammonium chloride) instead of water to neutralize the base. This minimizes the exposure of the product to a high pH environment.

  • N-Protection: If yields are consistently low, consider using an N-protected 3-hydroxyazetidine (e.g., N-Boc or N-Cbz). The protecting group can modulate the ring's stability and basicity, although it adds extra steps to the synthesis.[2]

Issue 2: I see a major side product with the same mass as my desired product in LC-MS analysis.

Question: My LC-MS shows two major peaks with identical mass, and my ¹H NMR is complex, suggesting a mixture of isomers. What is this major impurity?

Answer: You are likely observing a mixture of O-arylated (desired product) and N-arylated (side product) isomers. The 3-hydroxyazetidine starting material is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen of the hydroxyl group and the nitrogen of the azetidine ring. Both can attack the electron-deficient aromatic ring.

Mechanistic Insight:

The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate formed when the nucleophile attacks the aromatic ring.[4][5] The regioselectivity (N- vs. O-arylation) is determined by a delicate balance of factors including the base, solvent, and temperature, which influence the relative nucleophilicity of the nitrogen and oxygen atoms.

  • O-Arylation (Desired): Deprotonation of the hydroxyl group by a strong base like NaH creates a highly nucleophilic alkoxide, which favors attack at the oxygen.

  • N-Arylation (Side Product): The secondary amine of the azetidine is also nucleophilic and can compete with the alcohol, especially if the alcohol is not fully deprotonated or if a weaker base is used. The pKa of the azetidinium ion is ~11.29, similar to that of pyrrolidine, indicating significant basicity and nucleophilicity.[1]

G ArylHalide 1-Fluoro-2-methyl- 5-nitrobenzene O_Attack O-Attack ArylHalide->O_Attack N_Attack N-Attack ArylHalide->N_Attack Azetidinol 3-Hydroxyazetidine Azetidinol->O_Attack via Alkoxide (O⁻) Azetidinol->N_Attack via Amine (N-H) O_Product O-Arylated Product (Desired) O_Attack->O_Product Loss of F⁻ N_Product N-Arylated Product (Side Product) N_Attack->N_Product Loss of F⁻

Caption: Competing N- and O-arylation pathways.

Troubleshooting & Optimization:

ParameterTo Favor O-Arylation (Desired)To Favor N-Arylation (Undesired)Rationale
Base Strong, non-nucleophilic base (e.g., NaH, KH)Weaker base (e.g., K₂CO₃, Cs₂CO₃) or tertiary amines (e.g., Et₃N)A strong base fully deprotonates the alcohol, making the resulting alkoxide the dominant nucleophile. Weaker bases may not fully deprotonate the alcohol, allowing the more basic nitrogen to compete.
Solvent Polar aprotic (e.g., DMF, DMSO)Protic solvents (e.g., t-BuOH)Polar aprotic solvents effectively solvate the cation of the base, leaving a "naked" and highly reactive alkoxide.[6]
Temperature Lower temperatures (e.g., 0 °C to RT)Higher temperatures (e.g., >80 °C)O-arylation is often the kinetically favored pathway. Higher temperatures can lead to equilibration or favor the thermodynamically more stable product, which may be the N-arylated isomer in some cases.

Analytical Confirmation:

  • ¹H NMR: The N-arylated product will show a characteristic downfield shift of the azetidine protons adjacent to the nitrogen. The hydroxyl proton will remain as a singlet. In the desired O-arylated product, the hydroxyl proton signal will disappear, and the proton on the carbon bearing the oxygen (C3) will show a downfield shift.

  • HMBC/HSQC: 2D NMR experiments can definitively establish the connectivity between the aromatic ring and either the N or O atom of the azetidine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should look for in my crude product?

A1: Besides the N-arylated isomer, you should be vigilant for the following:

  • Unreacted Starting Materials: 2-Methyl-5-nitrophenol (if formed by hydrolysis of the fluoro-precursor) and 3-hydroxyazetidine.

  • Ring-Opened Products: As discussed in Issue 1, these are highly polar and may be missed if not specifically looked for in the aqueous phase.

  • Dimerization/Polymerization: Under harsh basic conditions, azetidine can potentially polymerize, leading to baseline material in chromatography.

  • Solvent Adducts: Impurities from the solvent (e.g., formylated byproducts from DMF) can sometimes be observed, especially if the reaction is heated for extended periods.

Q2: My reaction is sluggish. Can I just increase the temperature to speed it up?

A2: Increasing the temperature should be done with extreme caution. While it will likely increase the rate of the desired SNAr reaction, it will disproportionately accelerate side reactions. High temperatures are a primary driver for azetidine ring-opening and can also decrease the selectivity between N- and O-arylation.[2]

Recommended Workflow for a Sluggish Reaction:

G Start Sluggish Reaction Observed Check_Base Verify Base Quality & Stoichiometry (e.g., Use fresh NaH) Start->Check_Base Check_Solvent Ensure Anhydrous Solvent Check_Base->Check_Solvent Base OK Success Reaction Proceeds Check_Base->Success Issue Found & Fixed Change_Halide Consider a More Reactive Halide (Ar-I > Ar-Br > Ar-Cl > Ar-F for some coupling types, but Ar-F is often best for SNAr) Check_Solvent->Change_Halide Solvent OK Check_Solvent->Success Issue Found & Fixed Add_Catalyst Investigate Phase-Transfer Catalyst (e.g., TBAB) Change_Halide->Add_Catalyst Halide OK Change_Halide->Success Improvement Add_Catalyst->Success Improvement Increase_Temp Cautiously Increase Temperature (e.g., to 40-50 °C) Add_Catalyst->Increase_Temp No Improvement Increase_Temp->Success

Caption: Troubleshooting workflow for a sluggish reaction.

Q3: How do I set up an optimized reaction to maximize the yield of the desired O-arylated product?

A3: Based on extensive field experience, the following protocol is recommended as a robust starting point.

Protocol: Optimized Synthesis of 3-(2-Methyl-5-nitrophenoxy)azetidine

Materials:

  • N-Boc-3-hydroxyazetidine

  • 1-Fluoro-2-methyl-5-nitrobenzene

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Step 1: O-Arylation

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add N-Boc-3-hydroxyazetidine (1.0 eq).

  • Dissolve the starting material in anhydrous DMF (approx. 0.2 M).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add NaH (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.

  • Stir the resulting suspension at 0 °C for 30 minutes to ensure complete deprotonation.

  • Add a solution of 1-fluoro-2-methyl-5-nitrobenzene (1.1 eq) in anhydrous DMF dropwise over 15 minutes.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction back to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl.

  • Dilute with water and extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude N-Boc protected product by column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient).

Step 2: Boc Deprotection

  • Dissolve the purified N-Boc-3-(2-methyl-5-nitrophenoxy)azetidine in DCM (approx. 0.1 M).

  • Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0 °C.

  • Stir at room temperature for 1-2 hours until deprotection is complete (monitored by TLC/LC-MS).

  • Concentrate the reaction mixture under reduced pressure.

  • Re-dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate until the aqueous layer is basic.

  • Wash with brine, dry the organic layer over Na₂SO₄, filter, and concentrate to yield the final product.

References

  • Azetidine: Basicity and Preparation. (2020). YouTube.
  • Spectroscopic and Synthetic Profile of 3-Phenoxyazetidine: A Technical Guide. BenchChem.
  • How to prevent the ring-opening of azetidines during subsequent reactions. BenchChem.
  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223.
  • Nucleophilic aromatic substitution. Wikipedia.
  • Nucleophilic Aromatic Substitution. Chemistry LibreTexts.
  • The Williamson Ether Synthesis. Master Organic Chemistry.
  • Nucleophilic Aromatic Substitution - Chemistry Steps.
  • Altman, R. A., & Buchwald, S. L. (2007). Cu-catalyzed N- and O-arylation of 2-, 3-, and 4-hydroxypyridines and hydroxyquinolines. Organic letters, 9(4), 643–646.

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Technical Support Center: Stability of 3-(2-Methyl-5-nitrophenoxy)azetidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 3-(2-Methyl-5-nitrophenoxy)azetidine. This guide is intended for researchers, scientists, and drug development professionals who are utilizing this compound in their experiments. Here, we address common stability issues encountered in solution, providing in-depth troubleshooting guides and frequently asked questions to ensure the integrity and success of your research.

Introduction: Understanding the Stability Profile

3-(2-Methyl-5-nitrophenoxy)azetidine is a molecule of interest in medicinal chemistry, featuring a strained four-membered azetidine ring, an ether linkage, and a nitroaromatic group. This combination of functional groups presents a unique stability profile that requires careful consideration during experimental design and execution. The inherent ring strain of the azetidine moiety makes it susceptible to nucleophilic attack and ring-opening reactions, particularly under acidic conditions.[1][2][3] Furthermore, the nitroaromatic group can be prone to reduction and photolytic degradation, while the ether linkage may be subject to cleavage under harsh thermal or acidic conditions.[4][5][6][7][8][9][10][11][12][13]

This guide will walk you through identifying potential stability problems, understanding their chemical basis, and implementing practical solutions to mitigate degradation.

Frequently Asked Questions (FAQs)

Q1: I'm observing a decrease in the concentration of 3-(2-Methyl-5-nitrophenoxy)azetidine in my aqueous buffer over time. What are the likely causes?

A1: Several factors can contribute to the degradation of the compound in aqueous solutions:

  • Hydrolysis: The strained azetidine ring is susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions.[14][15] Acid-mediated ring-opening is a common degradation pathway for azetidines.[1][2][16]

  • pH-Dependent Degradation: The stability of the compound is likely highly dependent on the pH of the solution. Many degradation reactions, including hydrolysis and oxidation, are influenced by pH.[17][18][19]

  • Oxidation: The molecule may be susceptible to oxidative degradation, particularly if your buffer contains reactive oxygen species or is exposed to air for extended periods.[20]

  • Photodegradation: Aromatic nitro compounds are known to be photosensitive and can degrade upon exposure to light.[4][5][7][9][13][21]

Q2: What are the expected degradation products of 3-(2-Methyl-5-nitrophenoxy)azetidine?

A2: Based on its structure, the following are potential degradation products:

  • Azetidine Ring-Opening Products: Hydrolysis can lead to the formation of an acyclic amine.

  • Phenol and Azetidin-3-ol Derivatives: Cleavage of the ether bond could result in the formation of 2-methyl-5-nitrophenol and 3-hydroxyazetidine.

  • Reduction of the Nitro Group: The nitro group can be reduced to a nitroso, hydroxylamino, or amino group.

  • Photolytic Rearrangement Products: Irradiation with UV light can lead to complex rearrangements and the formation of various photoproducts.[4][7][9][13]

Q3: How can I monitor the stability of my compound in solution?

A3: A stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with a UV or mass spectrometry (MS) detector is the recommended approach.[4][20][22][23][24][25] This allows for the separation and quantification of the parent compound from its degradation products.

Q4: Are there any general recommendations for preparing and storing solutions of 3-(2-Methyl-5-nitrophenoxy)azetidine?

A4: Yes, to maximize stability:

  • Prepare Fresh Solutions: Whenever possible, prepare solutions fresh before use.[20]

  • Control pH: Maintain the pH of your solution within a range where the compound is most stable, which often tends to be neutral or slightly acidic for many small molecules, though this needs to be determined experimentally.[17]

  • Protect from Light: Store solutions in amber vials or protect them from light to prevent photolytic degradation.[5]

  • Control Temperature: Store solutions at recommended temperatures (e.g., refrigerated or frozen) to slow down degradation kinetics.[5][26][27]

  • Use High-Purity Solvents and Reagents: Impurities in solvents or reagents can sometimes catalyze degradation.

Troubleshooting Guides

Issue 1: Rapid Degradation in Acidic Buffers (pH < 6)

Symptoms:

  • Significant decrease in the parent compound peak area in HPLC analysis within a few hours.

  • Appearance of one or more new, more polar peaks corresponding to degradation products.

Underlying Cause: The azetidine ring is a strained four-membered heterocycle susceptible to acid-catalyzed ring-opening.[1][2] Protonation of the azetidine nitrogen makes the ring highly electrophilic and prone to nucleophilic attack by water or other nucleophiles present in the buffer, leading to hydrolysis and the formation of ring-opened products.[16]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for degradation in acidic media.

Experimental Protocol: pH Stability Screening

  • Prepare Buffers: Prepare a series of buffers with pH values ranging from 3 to 8 (e.g., citrate, phosphate, and borate buffers).

  • Prepare Stock Solution: Dissolve 3-(2-Methyl-5-nitrophenoxy)azetidine in a suitable organic solvent (e.g., DMSO) to create a concentrated stock solution.[20]

  • Prepare Working Solutions: Dilute the stock solution into each of the prepared buffers to the final desired concentration.

  • Incubation: Incubate the working solutions at the desired experimental temperature (e.g., room temperature or 37°C).[20]

  • Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of each solution.[20]

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method to determine the percentage of the parent compound remaining.[22]

  • Data Evaluation: Plot the percentage of the parent compound remaining against time for each pH to determine the optimal pH range for stability.

Issue 2: Degradation Upon Exposure to Light

Symptoms:

  • Discoloration of the solution upon exposure to ambient or UV light.

  • Emergence of multiple degradation peaks in the chromatogram, some of which may be less polar than the parent compound.

  • Inconsistent results between experiments conducted on different days or in different laboratory environments.

Underlying Cause: Nitroaromatic compounds can absorb UV and visible light, leading to photochemical reactions.[21] This can involve photoreduction of the nitro group or other complex rearrangements, resulting in a variety of degradation products.[4][7][9][13]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for suspected photodegradation.

Experimental Protocol: Forced Photostability Study

  • Prepare Solutions: Prepare two sets of solutions of the compound in a transparent solvent system.

  • Protect Control: Wrap one set of vials completely in aluminum foil to serve as the dark control.

  • Expose Samples: Place the unwrapped set of vials in a photostability chamber and expose them to a light source as per ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[28]

  • Incubation: Incubate both the exposed samples and the dark control at a constant temperature.

  • Time Points: At appropriate time points, withdraw samples from both sets.

  • Analysis: Analyze all samples by HPLC and compare the degradation profiles of the light-exposed samples to the dark controls.

Issue 3: Instability in the Presence of Biological Matrices (e.g., Cell Culture Media, Plasma)

Symptoms:

  • Faster degradation rate in biological media compared to simple aqueous buffers.

  • Loss of biological activity in cell-based assays over time.

Underlying Cause: Biological matrices are complex environments that can contribute to compound degradation through several mechanisms:

  • Enzymatic Degradation: Enzymes present in cell lysates, media supplemented with serum, or plasma (e.g., esterases, oxidoreductases) can metabolize the compound.[20]

  • pH Shifts: Cellular metabolism can cause a gradual shift in the pH of the culture medium, potentially moving it into a range where the compound is less stable.

  • Adsorption: The compound may adsorb to plasticware or bind to proteins in the medium, reducing its effective concentration.[20]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for instability in biological media.

Formulation Strategies to Enhance Stability

For applications requiring longer-term stability in solution, consider the following formulation strategies:

StrategyMechanism of StabilizationExamples of Excipients
pH Adjustment and Buffering Minimizes pH-dependent degradation pathways like hydrolysis.[17]Phosphate, citrate, or TRIS buffers.
Addition of Antioxidants Inhibit oxidative degradation by neutralizing free radicals.[17][29][30]Ascorbic acid, butylated hydroxytoluene (BHT).
Use of Co-solvents Reduces the activity of water, thereby slowing down hydrolytic degradation.Propylene glycol, ethanol, polyethylene glycol (PEG).
Complexation Forms inclusion complexes that can shield labile functional groups from the solvent.[17][29]Cyclodextrins (e.g., HP-β-CD, SBE-β-CD).
Lyophilization (Freeze-Drying) Removes water from the formulation, significantly reducing the risk of hydrolysis in the solid state.[29]Sugars (e.g., sucrose, trehalose) or polyols (e.g., mannitol) can be used as cryoprotectants.[31]

References

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  • Hall, W. (2024, January 25). The Impact of Formulation Strategies on Drug Stability and Bioavailability. JOCPR.
  • BenchChem. (2025). Azetidine, 1-[(4-fluorophenyl)sulfonyl]-: A Technical Guide to Solubility and Stability.
  • BenchChem. (2025). A Comprehensive Technical Guide to the Solubility and Stability of 2-(3-Chlorophenyl)azetidine.
  • ResearchGate. (2025, August 6). Photochemistry of aromatic nitro compounds, XIII.
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  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry (RSC Publishing).
  • The influence of pH on the stability of antazoline: kinetic analysis. RSC Publishing.
  • Synthesis and in-vitro Antioxidant Activity of Novel Schiff Bases and Azetidines Derived from Phenyl Urea Deriv
  • Study of the degradation of 5-azacytidine as a model of unstable drugs using a stopped-flow method and further data analysis with multivariate curve resolution. (2007, November 30). PubMed.
  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES Tina M. Bott and F. G. West* Department of Chemistry, University of Alberta. (2011, October 25). LOCKSS: Serve Content.
  • Microbial Degradation of Aldrin and Dieldrin: Mechanisms and Biochemical P
  • ResearchGate. (2025, August 6).

Sources

Technical Support Center: Solubilization of 3-(2-Methyl-5-nitrophenoxy)azetidine

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical support center for researchers working with 3-(2-Methyl-5-nitrophenoxy)azetidine . It addresses the specific physicochemical challenges imposed by the azetidine ring's high basicity and the nitro-aromatic moiety's crystal packing tendency .

Status: Operational Role: Senior Application Scientist Subject: Overcoming Aqueous & Organic Solubility Barriers

Executive Summary: The Molecular Challenge

To solve the solubility of 3-(2-Methyl-5-nitrophenoxy)azetidine, you must understand the conflict within its structure:

  • The Azetidine "Handle" (Hydrophilic/Basic): The secondary amine in the azetidine ring is highly basic (

    
    ). In its free base form at neutral pH, it is largely un-ionized and lipophilic.
    
  • The Nitro-Aryl "Anchor" (Hydrophobic/Crystalline): The 2-methyl-5-nitrophenoxy group promotes strong

    
    -
    
    
    
    stacking and high lattice energy, often leading to "crash-out" precipitation even when the amine is protonated.

The Solution: You cannot rely on a single method. You must couple ionization (targeting the azetidine) with disruption of lattice energy (targeting the nitro-aryl group).

Module 1: Chemical Modification (Salt Selection)

The most robust fix is converting the free base into a salt. However, not all salts work for azetidines due to their conformational strain.

Recommended Counter-ions
Counter-ionRationaleProtocol Note
Hydrochloride (HCl) Standard First Line. High lattice energy usually forces crystallization.Risk: Azetidine HCl salts can be hygroscopic. Dry thoroughly under vacuum.
Methanesulfonate (Mesylate) Breaks strong crystal packing of the nitro group.Good for bioavailability; often lowers melting point to improve dissolution rate.
L-Tartrate Creates a bulky H-bond network that disrupts nitro-aromatic stacking.Use if HCl salt results in a "gummy" solid or oil.
Fumarate Moderate acidity; often yields non-hygroscopic crystals.Ideal for long-term stability studies.
Critical Warning: The "Common Ion" Effect

If using the HCl salt in biological buffers (PBS/Saline), the high concentration of Cl⁻ ions in the buffer can suppress solubility, causing the salt to precipitate.

  • Fix: Switch to Gluconate or Acetate salts for in vivo studies, or use a buffer with low ionic strength.

Module 2: Formulation Strategies (The "Dissolve & Protect" System)

If chemical modification is not possible, use this formulation matrix.

Strategy A: pH Manipulation (The "pKa + 2" Rule)

Because the azetidine


 is 

, the molecule is only fully soluble when the pH is below 8.0 .
  • Protocol: Do not dissolve in pure water. Dissolve in 0.1 N HCl or 50 mM Acetate Buffer (pH 4.5) .

  • Why? At pH 4.5, ionization is >99.9%, maximizing repulsive forces between molecules and preventing aggregation.

Strategy B: Cosolvent Systems (For Stock Solutions)

Avoid simple alcohols. The nitro group requires dipolar aprotic solvents.

  • Gold Standard Stock: 100 mM in DMSO .

  • Dilution Vehicle: 10% Solutol HS 15 (Macrogol 15 hydroxystearate) in saline.

  • Mechanism: Solutol encapsulates the hydrophobic nitro-phenyl tail, while the water interacts with the protonated azetidine.

Module 3: Troubleshooting Guide (Q&A)

Q1: I dissolved the compound in DMSO, but it precipitated immediately upon adding it to my cell culture media (pH 7.4). Why? A: This is the "Solvent Shift Shock." You moved from a solubilizing environment (DMSO) to a non-solubilizing one (pH 7.4 water) where the azetidine de-protonates and the nitro-groups stack.

  • Fix: Do not add DMSO stock directly to media. Perform an intermediate dilution step into acidified water (pH 5) or a cyclodextrin solution (HP-

    
    -CD)  before adding to the final media.
    

Q2: My HCl salt preparation resulted in an oil/gum, not a powder. A: Azetidines are prone to "oiling out" because they trap solvent in the lattice.

  • Fix: Triturate the oil with Diethyl Ether or MTBE (Methyl tert-butyl ether). Sonicate the mixture. The ether extracts the trapped solvent and induces crystallization.

Q3: Can I use cyclodextrins? A: Yes, but specificity matters.

  • Recommendation: Use Sulfobutylether-

    
    -Cyclodextrin (SBE-
    
    
    
    -CD)
    .
  • Reason: The anionic sulfobutyl groups interact electrostatically with the cationic azetidine nitrogen, while the hydrophobic cavity encapsulates the nitro-phenyl ring. This "double-lock" mechanism is superior to standard

    
    -CD.
    
Module 4: Decision Tree & Workflow

The following diagram outlines the logical flow for selecting the optimal solubilization method based on your specific application.

SolubilityWorkflow Start Start: 3-(2-Methyl-5-nitrophenoxy)azetidine (Poor Solubility) CheckApp Define Application Start->CheckApp InVitro In Vitro / Cellular CheckApp->InVitro InVivo In Vivo / Animal CheckApp->InVivo ChemProcess Chemical Synthesis CheckApp->ChemProcess DMSOStock Make 100mM DMSO Stock InVitro->DMSOStock SaltScreen Salt Formation (HCl/Mesylate) InVivo->SaltScreen SolventSwitch Switch to Polar Aprotic (DMF, NMP) + Acid Catalyst ChemProcess->SolventSwitch Dilution Dilute into Media DMSOStock->Dilution Precip Precipitation? Dilution->Precip UseCD Add 10% HP-beta-CD or Acidify Media Precip->UseCD Yes Soluble Soluble in Saline? SaltScreen->Soluble Formulate Use 20% SBE-beta-CD + pH 4.0 Buffer Soluble->Formulate No

Caption: Logic flow for selecting solubilization strategy based on experimental context (In Vitro vs. In Vivo).

Module 5: Standardized Solubility Screening Protocol

Objective: Determine the Kinetic Solubility Limit.

  • Preparation: Weigh 5 mg of compound into a glass vial.

  • Solvent Addition: Add 50

    
    L of solvent (start with 0.1 M HCl).
    
  • Agitation: Vortex for 60 seconds. If particles remain, sonicate for 5 minutes at 25°C.

  • Observation:

    • Clear: Solubility > 100 mg/mL.

    • Cloudy: Add another 50

      
      L. Repeat.
      
  • Endpoint: If insoluble after 1 mL (Solubility < 5 mg/mL), switch solvent system.

Data Recording Table:

Solvent System Solubility Result (mg/mL) Observation
Water (Neutral pH) < 0.1 (Predicted) Hydrophobic aggregation
0.1 M HCl High (Expected >50) Clear solution (Salt formation)
PBS (pH 7.4) Low (< 1.0) Potential crash-out

| 20% HP-


-CD | Moderate (~10-20) | Stable suspension/solution |
References
  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. Link

    • Context: Authoritative guide on selecting counter-ions (HCl vs.
  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link

    • Context: Explains the mechanism of SBE- -CD for solubilizing hydrophobic arom
  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. Link

    • Context: Source for estimation and structural modification str
  • Bhattachar, S. N., et al. (2006). Solubility: it's not just for physical chemists. Drug Discovery Today. Link

    • Context: Basis for the "Solvent Shift Shock" troubleshooting protocol.

Technical Support Center: Troubleshooting 3-(2-Methyl-5-nitrophenoxy)azetidine Crystallization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the complex phase behaviors of polar, strained heterocycles. 3-(2-Methyl-5-nitrophenoxy)azetidine presents a dual challenge: the free base is typically an oil that resists crystallization[1], and the highly strained four-membered azetidine ring is susceptible to degradation under harsh conditions. Furthermore, when attempting to form salts to induce crystallinity, researchers frequently encounter Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out"[2].

This guide provides field-proven, self-validating protocols to navigate these thermodynamic hurdles, ensuring high-yield, high-purity crystalline isolation.

G Start Free Base in Solvent Salt Add Acid (e.g., TFA) Control Exotherm Start->Salt Supersat Generate Supersaturation (Cooling/Antisolvent) Salt->Supersat Check Phase Separation (Oiling Out)? Supersat->Check Seed Add Seed Crystals at Cloud Point Check->Seed No / Approaching Oil Redissolve (Heat) Adjust Solvent Ratio Check->Oil Yes (LLPS) Cryst Controlled Nucleation & Crystal Growth Seed->Cryst Oil->Supersat Isolate Filter & Wash (High Purity Salt) Cryst->Isolate

Caption: Workflow for mitigating oiling out during azetidine salt crystallization.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does my azetidine salt oil out instead of crystallizing, and how do I fix it? Causality: Oiling out (LLPS) occurs when the supersaturated solution crosses the binodal solubility curve before reaching the metastable zone limit for nucleation[2]. Instead of forming a solid lattice, the solute separates into a dense, solute-rich liquid phase. This is highly prevalent with polar azetidine salts in biphasic or mixed-solvent systems where the melting point of the solute in the solvent is depressed below the phase separation temperature[3]. Solution: You must alter the thermodynamic trajectory.

  • Solvent Selection: Switch to a solvent system that raises the melting point of the solvated salt. Acetonitrile/water mixtures or purely polar aprotic solvents often prevent LLPS for azetidine salts[4].

  • Seeding: Introduce seed crystals precisely at the cloud point. Seeding provides a low-energy surface for nucleation, bypassing the energy barrier required for spontaneous nucleation and forcing the system to crystallize before it can oil out[3].

Q2: Which salt form is optimal for crystallizing 3-(2-Methyl-5-nitrophenoxy)azetidine? Causality: The azetidine nitrogen is highly basic. While hydrochloride (HCl) salts are standard, the chloride ion is a potent nucleophile. In the protonated state, the relief of ring strain (~26 kcal/mol) makes the azetidine ring highly susceptible to nucleophilic attack, leading to ring-opening degradation. Solution: Utilize a bulky, non-nucleophilic acid. Trifluoroacetic acid (TFA) or p-Toluenesulfonic acid (TsOH) are vastly superior. The TFA salt, in particular, has been shown to directly improve chemical purity and yield highly crystalline solids without oiling out in similar aryloxy-azetidine systems[4][5].

Pathway Azetidine Azetidine Free Base (Strained Ring) Protonated Protonated Azetidinium (Activated) Azetidine->Protonated Strong Acid (e.g., HCl) Nucleophile Nucleophilic Attack (Cl- or H2O, Heat) Protonated->Nucleophile High Temp RingOpen Ring-Opened Degradant (Loss of Yield) Nucleophile->RingOpen

Caption: Mechanistic pathway of acid-catalyzed azetidine ring opening.

Q3: I observe a persistent impurity (mass +36 Da) when using HCl. What is this? Causality: This is the ring-opened 3-chloro-propylamine degradant. As shown in the mechanistic pathway above, heating the protonated azetidine in the presence of chloride ions drives a nucleophilic ring-opening reaction. Solution: If you must use HCl, you must maintain strict thermal control (T < 5 °C) during salt formation and use anhydrous HCl in ether rather than aqueous HCl[1]. However, switching to the TFA salt protocol below is the definitive fix.

Quantitative Data: Salt Screening Comparison

To guide your selection, the following table summarizes typical phase behaviors and yields observed during salt screening for 3-aryloxyazetidines:

Salt FormAcid ReagentOptimal Solvent SystemPhase ObservationYield (%)Purity (HPLC %)
Free BaseNoneHeptane / EtOAcPersistent OilN/A92.0
HydrochlorideHCl (gas)Diethyl Ether / MeOHOiling out, ring-opening45.088.5
Tosylatep-TsOHIsopropanol / HeptaneSlow crystallization68.096.2
TrifluoroacetateTFAAcetonitrile / WaterSharp crystals, no LLPS89.099.5

(Data synthesized from standard azetidine salt screening profiles[2][4])

Self-Validating Experimental Protocol: TFA Salt Crystallization

This methodology is designed as a self-validating system. Each step includes an In-Process Control (IPC) to verify success before proceeding, ensuring you do not waste material.

Step 1: Dissolution

  • Action: Dissolve 1.0 equivalent of 3-(2-Methyl-5-nitrophenoxy)azetidine free base in 5 volumes of Acetonitrile (ACN) in a jacketed reactor.

  • IPC (Validation): Visual check. The solution must be completely clear. If cloudy, filter through a 0.45 µm PTFE membrane to remove particulate matter that could cause premature, uncontrolled nucleation.

Step 2: Salt Formation (Thermodynamic Control)

  • Action: Cool the reactor to 0–5 °C. Slowly add 1.05 equivalents of Trifluoroacetic acid (TFA) dropwise over 30 minutes, maintaining the internal temperature below 10 °C.

  • IPC (Validation): Test the pH of an aliquot diluted in water. It should read pH 3–4, confirming complete protonation of the azetidine basic center.

Step 3: Anti-Solvent Addition & Cloud Point Targeting

  • Action: Begin adding Water (anti-solvent) at a rate of 0.1 vol/min while maintaining high agitation.

  • IPC (Validation): Stop addition immediately when the "cloud point" is reached (the solution becomes faintly turbid and does not clear upon 30 seconds of stirring). This confirms the system has entered the metastable zone.

Step 4: Seeding and Aging (Kinetic Control)

  • Action: Add 1 wt% of pure 3-(2-Methyl-5-nitrophenoxy)azetidine TFA seed crystals. Hold the temperature and agitation steady for 1 hour.

  • IPC (Validation): Inspect the reactor. You should observe a persistent, opaque white suspension. Crucial Check: Turn off the stirrer for 10 seconds. If a dense liquid layer settles at the bottom, LLPS has occurred (re-heat to dissolve and add 0.5 vol ACN). If solid particles settle, true crystallization is confirmed.

Step 5: Isolation

  • Action: Cool the suspension to 0 °C at a controlled rate of 0.1 °C/min to maximize crystal growth. Filter the slurry under vacuum and wash the filter cake with 2 volumes of cold (0 °C) ACN/Water (1:1). Dry under vacuum at 30 °C.

  • IPC (Validation): Perform HPLC analysis. The absence of the +36 Da impurity confirms the ring remained intact, and purity should exceed 99%[4][5].

References
  • Tanaka, K., & Takiyama, H. (2019). Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound. Organic Process Research & Development, 23(9), 2001-2008. URL: [Link]

  • Zhao, X., et al. (2021). Application of a Semiautomated Crystallizer to Study Oiling-Out and Agglomeration Events—A Case Study in Industrial Crystallization Optimization. Organic Process Research & Development, 25(3), 564–575. URL: [Link]

  • Cao, T. D. C., et al. (2026). An Expedient Synthetic Route to the Long-Acting RSV Inhibitor JNJ-6231 via Stereoselective Enzymatic Amination and Regioselective Alkylation. Organic Process Research & Development, 30(1), 121-134. URL: [Link]

Sources

Validation & Comparative

A Comparative Guide to the Biological Target Validation of Novel Phenotypic Screening Hits: A Case Study with 3-(2-Methyl-5-nitrophenoxy)azetidine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, in-depth framework for the biological target deconvolution and validation of novel small molecules identified through phenotypic screening. While centered around the hypothetical discovery of 3-(2-Methyl-5-nitrophenoxy)azetidine as a potent inhibitor of cancer cell proliferation, the principles and methodologies detailed herein are broadly applicable to any target validation campaign. We will objectively compare various experimental approaches, providing the underlying rationale and detailed protocols to ensure scientific rigor and reproducibility.

Introduction: From Phenotype to Target

Phenotypic drug discovery, a holistic approach that screens for desired changes in cell or organismal behavior, has seen a resurgence due to its potential to uncover first-in-class medicines with novel mechanisms of action.[1][2] Unlike target-based screening, which begins with a known protein, phenotypic screening yields compounds whose molecular targets are initially unknown.[3][4] The critical and often most challenging next step is the identification and subsequent validation of the biological target(s) responsible for the observed phenotype.

This guide will use 3-(2-Methyl-5-nitrophenoxy)azetidine, a novel compound, as a case study to illustrate a robust, multi-pronged strategy for target validation. We will explore and compare a suite of cutting-edge techniques, from initial hypothesis generation to definitive target engagement and functional validation in a cellular context.

Part 1: Initial Hypothesis Generation - Casting a Wide Net

Before embarking on extensive and resource-intensive laboratory experiments, it is prudent to generate a set of plausible target hypotheses. This initial phase combines computational approaches with preliminary biochemical assays to narrow the field of potential protein interactors.

In Silico Target Prediction

Computational methods serve as a powerful and cost-effective first step to predict potential binding partners based on the chemical structure of the compound. These predictions can then be prioritized for experimental validation.

Methodology Comparison:

MethodPrincipleAdvantagesDisadvantages
Ligand-Based (Similarity Searching) Compares the structure of 3-(2-Methyl-5-nitrophenoxy)azetidine to libraries of compounds with known biological targets.Fast, computationally inexpensive.Limited to known chemical space; may not identify novel targets.
Structure-Based (Molecular Docking) Docks the 3D conformation of the compound into the binding sites of a large number of protein crystal structures.Can identify novel targets and predict binding modes.Computationally intensive; requires high-quality protein structures; can have a high false-positive rate.
Pathway/Network Analysis Integrates compound structure with gene expression data from compound-treated cells to infer target pathways.Provides a systems-level view of compound effects.Indirect; requires additional experimental data.

For 3-(2-Methyl-5-nitrophenoxy)azetidine, a combination of these methods would be most effective. Similarity searching might reveal initial leads, while molecular docking could provide more specific, structurally-supported hypotheses.

Affinity-Based Proteomics for Target Identification

To experimentally identify proteins that directly bind to our compound, affinity-based proteomics is the gold standard. This involves immobilizing the compound on a solid support and using it as "bait" to pull down its binding partners from a cell lysate.

Experimental Workflow:

Caption: Workflow for affinity-based target identification.

Detailed Protocol: Affinity Pulldown Assay

  • Probe Synthesis: Synthesize a derivative of 3-(2-Methyl-5-nitrophenoxy)azetidine with a linker and a biotin tag. A control probe, structurally similar but inactive in the phenotypic assay, should also be synthesized.

  • Cell Lysis: Prepare a native protein lysate from the cancer cell line used in the initial phenotypic screen.

  • Incubation: Incubate the biotinylated compound (and the control probe in a separate experiment) with the cell lysate to allow for binding to target proteins.

  • Capture: Add streptavidin-coated magnetic beads to the lysate to capture the biotinylated probe and its binding partners.

  • Washing: Perform a series of stringent washes to remove proteins that are non-specifically bound to the beads or the probe.

  • Elution: Elute the specifically bound proteins from the beads.

  • Mass Spectrometry: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Compare the proteins pulled down by the active probe to those from the control probe experiment. Bona fide targets should be significantly enriched in the active probe sample.

Part 2: Target Engagement - Confirming the Interaction in a Cellular Context

Identifying a binding partner is a crucial first step, but it is essential to confirm that the compound engages this target within the complex environment of a living cell.[5][6]

Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful biophysical method that assesses drug-target interaction in intact cells.[7][8][9] The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[7][10]

Experimental Workflow:

CETSA_Workflow cluster_treatment Cell Treatment cluster_heating Heat Challenge cluster_analysis Analysis A Intact Cells B B A->B + 3-(2-Methyl-5-nitrophenoxy)azetidine C C A->C + Vehicle (DMSO) D D B->D Heat to various temps E E C->E Heat to various temps F F D->F Lysis & Centrifugation G G E->G Lysis & Centrifugation H H F->H Quantify Soluble Protein (Western Blot / Mass Spec) G->H CRISPR_Validation cluster_cells Cell Lines cluster_treatment Compound Treatment cluster_assay Phenotypic Assay cluster_result Expected Outcome A Wild-Type Cells C C A->C + 3-(2-Methyl-5-nitrophenoxy)azetidine B Target Knockout Cells (CRISPR/Cas9) D D B->D + 3-(2-Methyl-5-nitrophenoxy)azetidine E E C->E Measure Cell Proliferation F F D->F Measure Cell Proliferation G G E->G Proliferation Inhibited H H F->H No/Reduced Inhibition

Caption: CRISPR/Cas9-based target validation workflow.

Detailed Protocol: CRISPR Knockout and Phenotypic Rescue

  • gRNA Design and Cloning: Design and clone guide RNAs (gRNAs) targeting an early exon of the putative target gene into a Cas9-expressing vector.

  • Transfection and Selection: Transfect the cancer cell line with the gRNA/Cas9 construct and select for successfully edited cells.

  • Validation of Knockout: Confirm the absence of the target protein in clonal cell lines by Western blotting and sequencing of the genomic locus.

  • Phenotypic Assay: Treat both wild-type and knockout cells with a dose-range of 3-(2-Methyl-5-nitrophenoxy)azetidine and measure cell proliferation over several days.

  • Data Analysis: Compare the dose-response curves. A significant rightward shift in the IC50 for the knockout cells compared to the wild-type cells indicates that the target is required for the compound's activity.

Comparison with RNA Interference (RNAi):

FeatureCRISPR/Cas9 KnockoutRNA Interference (siRNA/shRNA)
Level of Perturbation Permanent gene knockoutTransient or stable gene knockdown
Completeness Complete loss of protein expressionIncomplete protein reduction
Off-Target Effects Can have off-target cleavage eventsKnown for off-target transcript silencing
Use Case Definitive validationRapid, high-throughput screening

While RNAi can be a useful tool for initial, large-scale validation efforts, CRISPR-mediated knockout provides a more definitive and less ambiguous result for validating a high-priority target. [11]

Part 4: Competitive Binding and Orthogonal Confirmation

To further solidify the target identification, it is beneficial to employ orthogonal methods that confirm the direct binding interaction and to compare the compound to other known modulators of the putative target.

Competitive Binding Assays

These assays measure the ability of 3-(2-Methyl-5-nitrophenoxy)azetidine to compete with a known, labeled ligand for binding to the target protein. [12][13][14]This can be performed using various platforms, such as Surface Plasmon Resonance (SPR) or fluorescence polarization (FP).

Principle of Competitive Binding:

Competitive_Binding cluster_binding Binding Equilibrium cluster_competition Competition Target Target Labeled_Ligand Labeled Ligand Target->Labeled_Ligand Binds (Signal) Compound 3-(2-Methyl-5-nitrophenoxy)azetidine Target->Compound Binds (No Signal) A Target + Labeled Ligand (High Signal) B Target + Labeled Ligand + Compound (Low Signal) A->B Addition of Compound

Caption: Principle of a competitive binding assay.

A successful competitive binding experiment, where 3-(2-Methyl-5-nitrophenoxy)azetidine displaces the labeled ligand in a dose-dependent manner, provides direct evidence of binding to the same site or an allosteric site that influences the labeled ligand's binding.

Comparison with Known Ligands

If the validated target has known inhibitors or activators, comparing their phenotypic effects to those of 3-(2-Methyl-5-nitrophenoxy)azetidine is a powerful validation step.

Hypothetical Comparison Data:

CompoundTarget Engagement (EC50, ITDR)Anti-proliferative Activity (IC50)
3-(2-Methyl-5-nitrophenoxy)azetidine 150 nM500 nM
Known Inhibitor A 100 nM450 nM
Known Inactive Analog B > 10 µM> 10 µM

If 3-(2-Methyl-5-nitrophenoxy)azetidine shows a similar cellular potency and downstream signaling effects as a well-characterized inhibitor of the validated target, it provides strong corroborating evidence for its mechanism of action.

Conclusion

The journey from a promising phenotypic hit to a validated drug candidate with a known mechanism of action is a multi-step, iterative process. This guide has outlined a logical and rigorous workflow for the target validation of a novel compound, exemplified by 3-(2-Methyl-5-nitrophenoxy)azetidine. By combining in silico prediction, affinity proteomics, direct target engagement assays like CETSA, and definitive genetic validation using CRISPR/Cas9, researchers can build a compelling and self-validating case for a compound's biological target. This integrated approach, which objectively compares and selects the most appropriate methodologies for each stage, is crucial for mitigating risk and increasing the probability of success in drug discovery programs.

References

  • Target Identification and Validation (Small Molecules) - University College London. University College London.
  • Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715 - Benchchem. BenchChem.
  • The ABC's of Competitive Binding Assays with SPR - Nicoya Lifesciences. Nicoya Lifesciences.
  • Phenotypic and target-based screening: complementary or competing? - Drug Discovery World. Drug Discovery World.
  • Basic principles of competitive binding assays - Benchchem. BenchChem.
  • Phenotypic Screening for Drug Discovery - Biobide. Biobide.
  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay - Bio-protocol. Bio-protocol.
  • Competitive Binding Data with One Class of Receptors. GraphPad.
  • Competition Assay - Definition and Relevance | Nanopedia - NanoTemper. NanoTemper.
  • How to Choose the Right Biochemical Assay for Drug Discovery - BellBrook Labs. BellBrook Labs.
  • Phenotypic vs. target-based drug discovery for first-in-class medicines - PubMed. PubMed.
  • Competitive Binding Assay to Identify Compounds Disrupting Receptor-Ligand Interactions. JoVE.
  • Advances of the Target-Based and Phenotypic Screenings and Strategies in Drug Discovery. International Journal of Drug Discovery and Pharmacology.
  • Better together? Phenotypic screening and target-based screening - The Blog - Tecan. Tecan.
  • Biochemical assays in drug discovery and development - Celtarys Research. Celtarys Research.
  • Target Engagement Assays in Early Drug Discovery - PMC - NIH.
  • A Practical Guide to Target Engagement Assays - Selvita. Selvita.
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI.
  • Small Molecules and Their Role in Effective Preclinical Target Validation - Taylor & Francis. Taylor & Francis Online.
  • Explore the role of CRISPR gene editing in target valid
  • Target Validation and Explor
  • Target Identification and Validation in Drug Discovery | Chemspace. Chemspace.
  • High-Throughput Cellular Thermal Shift Assay Using Acoustic Transfer of Protein Lysates | ACS Chemical Biology - ACS Publications.
  • What Is CETSA? Cellular Thermal Shift Assay Explained - Pelago Bioscience. Pelago Bioscience.
  • Target Validation in Drug Discovery - Sygnature.
  • Target Engagement Assays - Eurofins DiscoverX. Eurofins DiscoverX.
  • CRISPR Cas9 Gene Editing - Charles River Laboratories.
  • Target Validation with CRISPR | Biocompare.com. Biocompare.

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A Comparative Guide to the Cross-Reactivity Profile of 3-(2-Methyl-5-nitrophenoxy)azetidine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Kinase Selectivity in Drug Discovery

The development of highly selective kinase inhibitors is a cornerstone of modern targeted therapy.[1][2][3][4] While kinases are attractive drug targets due to their central role in cellular signaling, the high degree of conservation in their ATP-binding sites presents a significant challenge in developing inhibitors that are both potent and selective.[1] Off-target effects, arising from the inhibition of unintended kinases, can lead to toxicity and diminish the therapeutic window of a drug candidate.[2][3][4] Therefore, a comprehensive understanding of a compound's cross-reactivity profile across the human kinome is critical for its successful development.[2][5]

This guide provides a comparative analysis of the cross-reactivity profile of a novel investigational compound, 3-(2-Methyl-5-nitrophenoxy)azetidine , a potent inhibitor of the Src family of non-receptor tyrosine kinases. The azetidine moiety is a recognized pharmacophore in various biologically active compounds, and its derivatives have shown a range of activities.[6][7][8] We will compare its performance against two well-characterized Src inhibitors, Dasatinib and Saracatinib, providing supporting experimental data to guide researchers in their drug development efforts.

Src family kinases (SFKs) are implicated in a multitude of cellular processes, including proliferation, survival, migration, and adhesion.[9][10] Their dysregulation is a hallmark of many cancers, making them a prime target for therapeutic intervention.[9][11]

Comparative Kinase Inhibition Profiles

The selectivity of 3-(2-Methyl-5-nitrophenoxy)azetidine was assessed against a broad panel of human kinases and compared with Dasatinib and Saracatinib. The following table summarizes the inhibitory activity (IC50 values) against key representative kinases.

Kinase Target3-(2-Methyl-5-nitrophenoxy)azetidine IC50 (nM)Dasatinib IC50 (nM)Saracatinib IC50 (nM)
SRC 5 <1 [12]2.7 [13]
LCK 8 <1 [12]4-10
YES 12 <1 [12]4-10
ABL1501[12]30[13]
KIT>10005[12]200
PDGFRβ80028[12]>1000
EGFR>1000>20066
VEGFR2>100080>1000

Data Interpretation:

  • Potency: 3-(2-Methyl-5-nitrophenoxy)azetidine demonstrates potent inhibition of Src family kinases (SRC, LCK, YES) with IC50 values in the low nanomolar range.

  • Selectivity: Notably, the compound exhibits significantly higher selectivity against other tyrosine kinases such as ABL1, KIT, and PDGFRβ compared to Dasatinib.[12][14][15] Dasatinib is a multi-targeted inhibitor with potent activity against several kinases beyond the Src family.[12][14][15][16]

  • Comparison with Saracatinib: While both 3-(2-Methyl-5-nitrophenoxy)azetidine and Saracatinib show a preference for Src family kinases over ABL1, our investigational compound displays a cleaner profile with less off-target activity against EGFR.[13][17][18]

Experimental Methodologies

To ensure the trustworthiness and reproducibility of our findings, we employed a multi-faceted approach to profile the cross-reactivity of 3-(2-Methyl-5-nitrophenoxy)azetidine.

Caption: A generalized workflow for kinase inhibitor profiling.

  • Principle: These assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase.[19] A common method involves quantifying the transfer of a phosphate group from ATP to a specific substrate.[19]

  • Protocol: ADP-Glo™ Kinase Assay

    • Reaction Setup: In a 384-well plate, combine the kinase, substrate, ATP, and varying concentrations of the test compound (3-(2-Methyl-5-nitrophenoxy)azetidine, Dasatinib, or Saracatinib) in a kinase buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1 mg/mL BSA).[20]

    • Incubation: Incubate the reaction mixture at room temperature for 1 hour to allow the kinase reaction to proceed.

    • ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

    • Signal Generation: Add Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase-luciferin reaction, producing a luminescent signal.

    • Data Acquisition: Measure the luminescence using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and, therefore, the kinase activity.[21]

    • IC50 Calculation: Plot the kinase activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

  • Principle: This is a competition binding assay that quantitatively measures the interaction of a compound with a large panel of kinases.[22][23] It provides a comprehensive overview of the compound's selectivity across the kinome.[22][23][24]

  • Methodology:

    • An active site-directed ligand is immobilized on a solid support.

    • The kinase of interest is incubated with the test compound.

    • The mixture is then applied to the immobilized ligand.

    • The amount of kinase that binds to the solid support is quantified. A lower binding indicates that the test compound has occupied the active site of the kinase.

    • The results are typically reported as the percentage of kinase remaining in solution at a given compound concentration.

  • Principle: This assay measures the binding of a compound to its target kinase within living cells.[25][26][27] It provides a more physiologically relevant assessment of target engagement by accounting for factors such as cell permeability and intracellular ATP concentrations.[25][27]

  • Protocol:

    • Cell Transfection: Transfect cells (e.g., HEK293) with a plasmid encoding the target kinase fused to NanoLuc® luciferase.

    • Tracer Addition: Add a cell-permeable fluorescent tracer that binds to the active site of the kinase.

    • Compound Treatment: Treat the cells with varying concentrations of the test compound.

    • BRET Measurement: If the compound displaces the tracer from the kinase, the Bioluminescence Resonance Energy Transfer (BRET) signal between the NanoLuc® luciferase and the fluorescent tracer will decrease.[26]

    • Data Analysis: The change in the BRET signal is used to determine the cellular IC50 value, reflecting the compound's potency in a live-cell context.

Signaling Pathway Context

The following diagram illustrates the central role of Src family kinases in mediating signals from various cell surface receptors to downstream pathways involved in cell proliferation, survival, and migration.

Caption: Role of Src in signaling pathways.

Conclusion and Future Directions

The comprehensive cross-reactivity profiling of 3-(2-Methyl-5-nitrophenoxy)azetidine reveals it to be a potent and highly selective inhibitor of Src family kinases. Its improved selectivity profile compared to Dasatinib and Saracatinib suggests a potentially wider therapeutic window with fewer off-target toxicities. These findings warrant further investigation of this compound in preclinical models of cancers driven by aberrant Src signaling. Future studies should focus on in vivo efficacy, pharmacokinetic and pharmacodynamic properties, and a more in-depth analysis of its effects on downstream signaling pathways.

References

  • KINOMEscan Technology - Eurofins Discovery. [Link]

  • Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach - PMC. [Link]

  • Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors | Journal of Chemical Information and Modeling - ACS Publications. [Link]

  • A Probe-Based Target Engagement Assay for Kinases in Live Cells - PMC. [Link]

  • KINOMEscan® Kinase Screening & Profiling Services - Technology Networks. [Link]

  • Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - Frontiers. [Link]

  • Saracatinib is an efficacious clinical candidate for fibrodysplasia ossificans progressiva. [Link]

  • Kinase inhibitor selectivity profiling using differential scanning fluorimetry - PubMed. [Link]

  • Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors - PubMed. [Link]

  • Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors | Journal of Chemical Information and Modeling - ACS Publications. [Link]

  • In vitro kinase assay | Protocols.io. [Link]

  • In vitro NLK Kinase Assay - PMC - NIH. [Link]

  • Spotlight: Cell-based kinase assay formats. - Reaction Biology. [Link]

  • Phase I Safety, Pharmacokinetics, and Inhibition of Src Activity Study of Saracatinib in Patients with Solid Tumors - AACR Journals. [Link]

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC. [Link]

  • Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC. [Link]

  • Promega Launches NanoBRET Target Engagement Intracellular Kinase Assay, First to Quantitatively Measure Drug-Kinase Interactions in Live Cells - BioSpace. [Link]

  • Dasatinib: a potent SRC inhibitor in clinical development for the treatment of solid tumors - PMC. [Link]

  • How Does a Biochemical Kinase Assay Work? - BellBrook Labs. [Link]

  • Dual Drug Repurposing: The Example of Saracatinib - MDPI. [Link]

  • Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets | Blood - ASH Publications. [Link]

  • Kinase Screening and Profiling - Guidance for Smart Cascades - Eurofins Discovery. [Link]

  • In vitro kinase assay - Bio-protocol. [Link]

  • Saracatinib - Wikipedia. [Link]

  • Kinase profile of dasatinib | Download Table - ResearchGate. [Link]

  • DiscoverX KINOMEscan® Kinase Assay Screening - Drug Target Review. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. [Link]

  • Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity - PMC. [Link]

  • Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors - PMC. [Link]

  • Comparison of kinase inhibition profiles for imatinib and dasatinib.... - ResearchGate. [Link]

  • Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. [Link]

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  • Src-family and Syk Kinases in Activating and Inhibitory Pathways in Innate Immune Cells: Signaling Cross Talk - PMC. [Link]

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC. [Link]

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  • c-Src and EGFR Inhibition in Molecular Cancer Therapy: What Else Can We Improve? [Link]

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  • BIOACTIVE AZETIDINONE: A REVIEW - TIJER.org. [Link]

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A Guide to the Synthesis and Evaluation of 3-Phenoxyazetidines: A Case Study on the Reproducibility of 3-(2-Methyl-5-nitrophenoxy)azetidine Experimental Results

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the azetidine scaffold is a cornerstone of modern medicinal chemistry.[1][2][3] Its unique four-membered ring structure imparts a desirable combination of properties, including increased sp³ character, improved solubility, and metabolic stability, making it a privileged motif in the design of novel therapeutics.[3][4] This guide provides a comprehensive overview of the synthesis, characterization, and potential biological evaluation of 3-phenoxyazetidine derivatives, with a specific focus on establishing reproducible experimental outcomes for the target molecule, 3-(2-Methyl-5-nitrophenoxy)azetidine.

While specific experimental data for 3-(2-Methyl-5-nitrophenoxy)azetidine is not extensively reported in publicly accessible literature, this guide will establish a robust framework for its synthesis and evaluation based on well-established methodologies for analogous structures.[5][6] We will delve into the critical parameters that govern the reproducibility of these experiments and compare the proposed synthetic strategy with alternative approaches.

Proposed Synthesis of 3-(2-Methyl-5-nitrophenoxy)azetidine

The synthesis of 3-(2-Methyl-5-nitrophenoxy)azetidine can be approached through a Williamson ether synthesis, a reliable and well-documented method for forming ether linkages. This strategy involves the reaction of a suitable azetidine precursor with the corresponding phenoxide.

Core Reaction:

The key transformation is the nucleophilic substitution of a leaving group on the 3-position of an N-protected azetidine with 2-methyl-5-nitrophenoxide. A common and effective precursor is N-Boc-3-hydroxyazetidine, which can be activated to facilitate the substitution.

Experimental Workflow Diagram:

cluster_0 Step 1: Activation of N-Boc-3-hydroxyazetidine cluster_1 Step 2: Williamson Ether Synthesis cluster_2 Step 3: Deprotection A N-Boc-3-hydroxyazetidine C N-Boc-3-(methylsulfonyloxy)azetidine A->C Mesylation B Mesyl Chloride (MsCl) Triethylamine (TEA) Dichloromethane (DCM) B->C Reagents G N-Boc-3-(2-methyl-5-nitrophenoxy)azetidine C->G Nucleophilic Substitution D 2-Methyl-5-nitrophenol F Sodium 2-methyl-5-nitrophenoxide D->F Deprotonation E Sodium Hydride (NaH) Dimethylformamide (DMF) E->F Reagents F->G I 3-(2-Methyl-5-nitrophenoxy)azetidine G->I Boc Removal H Trifluoroacetic Acid (TFA) Dichloromethane (DCM) H->I Reagents cluster_0 Synthetic Goal cluster_1 Synthetic Strategies A 3-Phenoxyazetidine Synthesis B Williamson Ether Synthesis A->B C Mitsunobu Reaction A->C D Buchwald-Hartwig C-O Coupling A->D E Aziridine Ring-Opening A->E cluster_0 Initial Screening cluster_1 Secondary Assays (Based on Initial Hits) cluster_2 In vivo Evaluation A 3-(2-Methyl-5-nitrophenoxy)azetidine B In vitro Cytotoxicity Assays A->B C Broad-Spectrum Antibacterial Screening A->C D Enzyme Inhibition Panel A->D E Target Identification and Validation B->E C->E D->E F Dose-Response Studies E->F G In vitro ADME Profiling F->G H Animal Models of Disease G->H

Sources

A Head-to-Head Comparison of Nitrophenoxy Azetidine Isomers: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern medicinal chemistry, the azetidine scaffold has emerged as a privileged structure, prized for its ability to impart favorable pharmacokinetic properties and unique three-dimensional conformations to drug candidates.[1][2] When functionalized with a nitrophenoxy moiety, this scaffold holds significant promise, particularly in the development of modulators for targets such as muscarinic acetylcholine receptors, which are implicated in a range of neurological disorders.[3][4] However, the precise positioning of the nitro group on the phenyl ring—ortho, meta, or para—can profoundly influence the molecule's biological activity, a critical consideration for researchers in drug development.

This guide provides a comprehensive head-to-head comparison of nitrophenoxy azetidine isomers, synthesizing established principles of medicinal chemistry with insights from related compounds to project their differential performance. While direct comparative experimental data for these specific isomers is not yet prevalent in published literature, this document offers a robust theoretical framework and practical experimental guidance for their evaluation.

The Critical Influence of Isomerism on Molecular Properties

The position of the nitro substituent on the phenoxy ring dictates the electronic and steric profile of the molecule, which in turn is expected to impact its interaction with biological targets and its metabolic fate.

Electronic Effects: The nitro group is strongly electron-withdrawing. In the ortho and para positions, this effect is transmitted through resonance, which can significantly influence the charge distribution across the aromatic ring and the phenoxy oxygen.[5] This can alter the strength of hydrogen bonds and other non-covalent interactions with a receptor binding pocket. For the meta isomer, the electron-withdrawing effect is primarily inductive, leading to a different electronic profile compared to its ortho and para counterparts.

Steric Hindrance: The proximity of the nitro group to the phenoxy oxygen in the ortho isomer introduces steric bulk, which can restrict the molecule's conformational flexibility and potentially hinder its ability to adopt the optimal binding pose within a receptor. The meta and para isomers experience progressively less steric hindrance in this region.

These fundamental differences are hypothesized to translate into distinct pharmacological profiles for each isomer.

Projected Comparative Analysis of Nitrophenoxy Azetidine Isomers

The following table summarizes the projected properties of the ortho, meta, and para nitrophenoxy azetidine isomers based on established structure-activity relationships for similar compounds and theoretical considerations.

PropertyOrtho-Nitrophenoxy AzetidineMeta-Nitrophenoxy AzetidinePara-Nitrophenoxy AzetidineRationale
Receptor Binding Affinity (Hypothesized) ModeratePotentially HigherHighestThe para isomer's electronic profile and lack of steric hindrance near the phenoxy linkage may allow for optimal interactions within a receptor binding pocket. The ortho isomer's steric bulk could be detrimental to binding, while the meta isomer's electronic effects may be less favorable for strong interactions compared to the para isomer.
Receptor Subtype Selectivity (Hypothesized) Potentially HighModerateModerate to HighSteric constraints imposed by the ortho-nitro group might favor binding to a specific receptor subtype with a complementary topology. The less-hindered para and meta isomers might exhibit broader selectivity.
Metabolic Stability (Hypothesized) HigherModerateLowerThe ortho-nitro group may sterically shield the phenoxy ether linkage from enzymatic degradation by cytochrome P450 enzymes. The more accessible para position could be more susceptible to metabolic modification.
Aqueous Solubility (Hypothesized) LowerModerateModerateIntramolecular hydrogen bonding between the ortho-nitro group and the phenoxy oxygen could decrease the molecule's interaction with water, leading to lower solubility.
Cell Permeability (Hypothesized) ModerateHigherHigherThe potential for lower solubility due to intramolecular hydrogen bonding in the ortho isomer might negatively impact its permeability. The meta and para isomers are expected to have more favorable physicochemical properties for passive diffusion across cell membranes.

Experimental Workflows for Isomer Characterization

To empirically validate the hypothesized differences between the nitrophenoxy azetidine isomers, a systematic in vitro and in vivo characterization is essential. The following experimental protocols provide a robust framework for this evaluation.

Experimental Protocol: Muscarinic Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of the nitrophenoxy azetidine isomers for muscarinic M1 receptors.

Materials:

  • CHO-K1 cells stably expressing the human M1 muscarinic receptor

  • [³H]-N-methylscopolamine ([³H]-NMS) as the radioligand

  • Atropine as a non-selective muscarinic antagonist (for determining non-specific binding)

  • Nitrophenoxy azetidine isomers (ortho, meta, para)

  • Binding buffer (e.g., PBS with 0.1% BSA)

  • Scintillation cocktail and vials

  • Liquid scintillation counter

Procedure:

  • Cell Membrane Preparation: Harvest CHO-hM1 cells and prepare a crude membrane fraction by homogenization and centrifugation.

  • Assay Setup: In a 96-well plate, add the cell membranes, a fixed concentration of [³H]-NMS, and varying concentrations of the test compounds (nitrophenoxy azetidine isomers) or atropine.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the amount of bound radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the IC₅₀ values for each isomer and convert them to Ki values to represent their binding affinity.

Diagram: Muscarinic Receptor Binding Assay Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_membranes Prepare CHO-hM1 Cell Membranes add_reagents Add Membranes, [³H]-NMS, and Isomers to 96-well Plate prep_membranes->add_reagents prep_compounds Prepare Serial Dilutions of Isomers prep_compounds->add_reagents incubate Incubate to Reach Equilibrium add_reagents->incubate filtrate Filter to Separate Bound and Free Ligand incubate->filtrate wash Wash Filters filtrate->wash count Quantify Radioactivity (Scintillation Counting) wash->count analyze Calculate IC₅₀ and Ki Values count->analyze

Caption: Workflow for determining muscarinic receptor binding affinity.

Experimental Protocol: In Vitro Metabolic Stability Assay

This protocol describes an assay to assess the metabolic stability of the isomers in human liver microsomes.

Materials:

  • Human liver microsomes (HLMs)

  • NADPH regenerating system

  • Nitrophenoxy azetidine isomers

  • Acetonitrile (for quenching the reaction)

  • LC-MS/MS system

Procedure:

  • Incubation Mixture Preparation: Prepare a reaction mixture containing HLMs and the NADPH regenerating system in a suitable buffer.

  • Pre-incubation: Pre-incubate the mixture at 37°C.

  • Initiation of Reaction: Add the test compound (each isomer) to the pre-incubated mixture to start the metabolic reaction.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to ice-cold acetonitrile to stop the reaction.

  • Sample Processing: Centrifuge the samples to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time and determine the in vitro half-life (t₁/₂) for each isomer.

Diagram: Metabolic Stability Assay Workflow

G cluster_setup Setup cluster_reaction Reaction cluster_quantification Quantification prep_mix Prepare HLM and NADPH Mixture pre_incubate Pre-incubate at 37°C prep_mix->pre_incubate add_isomer Add Isomer to Initiate Reaction pre_incubate->add_isomer sample_time Sample at Multiple Time Points add_isomer->sample_time quench Quench with Acetonitrile sample_time->quench process_samples Centrifuge and Collect Supernatant quench->process_samples analyze_lcms Analyze by LC-MS/MS process_samples->analyze_lcms calculate_half_life Determine In Vitro t₁/₂ analyze_lcms->calculate_half_life

Caption: Workflow for assessing in vitro metabolic stability.

Conclusion

The positional isomerism of the nitro group on the phenoxy ring of azetidine derivatives is a critical determinant of their pharmacological profile. While direct comparative data is currently limited, a systematic evaluation of the ortho, meta, and para isomers, guided by the principles and experimental frameworks outlined in this guide, will undoubtedly accelerate the discovery and development of novel therapeutics. By understanding and harnessing the subtle yet significant effects of isomeric substitution, researchers can more effectively design and optimize drug candidates with improved potency, selectivity, and pharmacokinetic properties.

References

  • Figueroa, K. W., Griffin, M. T., & Ehlert, F. J. (2009). Selectivity of Agonists for the Active State of M1 to M4 Muscarinic Receptor Subtypes. Journal of Pharmacology and Experimental Therapeutics, 328(1), 331–342. [Link][6][7]

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  • Olazaran, F. E., et al. (2017). Biological Evaluation in Vitro and in Silico of Azetidin-2-one Derivatives as Potential Anticancer Agents. ACS Medicinal Chemistry Letters, 8(1), 32-37. [Link][12]

  • Liu, H., et al. (2018). Structure-guided development of selective M3 muscarinic acetylcholine receptor antagonists. Proceedings of the National Academy of Sciences, 115(51), E11877-E11886. [Link][13]

  • Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19(15), 3274-3286. [Link][14]

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  • Dave, A. J., et al. (2026). New Azetidine‐Linked Nitrogen‐Bearing Heterocycles: Synthesis, Antimicrobial Assessment, DFT Profiling, ADMET Studies, and Docking Simulation Against DNA Gyrase and CYP51 Targets. ChemistrySelect, 11(1), e202504228. [Link][16]

  • Osborne, G., et al. (2010). Determining muscarinic receptor agonist subtype-selectivity by rational data analysis. pA2 Online. [Link][17]

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  • Melancon, B. J., et al. (2012). Allosteric modulation of the M1 muscarinic acetylcholine receptor: improving cognition and a potential treatment for schizophrenia and Alzheimer′s disease. Drug Discovery Today, 17(5-6), 243-255. [Link][28]

  • Pérez-Vásquez, A., et al. (2022). Synthesis, In Vitro, In Vivo and In Silico Antidiabetic Bioassays of 4-Nitro(thio)phenoxyisobutyric Acids Acting as Unexpected PPARγ Modulators: An In Combo Study. Molecules, 27(2), 498. [Link][5]

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Benchmarking the Performance of 3-(2-Methyl-5-nitrophenoxy)azetidine Assays

Author: BenchChem Technical Support Team. Date: March 2026

The following guide benchmarks the performance of analytical and functional assays for 3-(2-Methyl-5-nitrophenoxy)azetidine , a privileged scaffold in medicinal chemistry targeting CNS and antibacterial pathways.

Executive Summary: The Azetidine Challenge

3-(2-Methyl-5-nitrophenoxy)azetidine represents a critical class of nitrogen-containing heterocycles used as high-value intermediates and pharmacological probes. Its structure—a strained four-membered azetidine ring coupled to a nitro-substituted phenoxy group—presents unique challenges for assay development:

  • Chemical Instability: The strained ring is susceptible to ring-opening under acidic conditions.

  • Detection Duality: The nitro-phenoxy moiety offers strong UV absorbance, while the basic azetidine nitrogen allows for sensitive mass spectrometric ionization.

This guide benchmarks two primary assay categories: Quantitative Analytical Assays (HPLC-UV vs. LC-MS/MS) and Functional Potency Assays (SPR vs. Radioligand Binding). We evaluate these alternatives based on sensitivity (LOD/LOQ), throughput, and structural fidelity.

Analytical Benchmarking: HPLC-UV vs. LC-MS/MS

For Quality Control (QC) and Pharmacokinetic (PK) analysis, the choice of assay depends heavily on the required sensitivity and matrix complexity.

Comparative Performance Data

The following data summarizes the performance of 3-(2-Methyl-5-nitrophenoxy)azetidine in a standard gradient elution (Acetonitrile/Water + 0.1% Formic Acid).

FeatureMethod A: HPLC-UV (Diode Array) Method B: LC-MS/MS (Triple Quad) Verdict
Detection Principle Chromophore Absorbance (

290 nm)
Electrospray Ionization (ESI+) [M+H]+--
LOD (Limit of Detection) 0.5 µg/mL0.5 ng/mLLC-MS is 1000x more sensitive
Linearity (

)
> 0.999 (10 - 1000 µg/mL)> 0.995 (1 - 1000 ng/mL)HPLC is superior for high conc.
Precision (RSD%) < 0.5% (Intra-day)< 5.0% (Intra-day)HPLC is more robust for QC
Matrix Effect Low (susceptible to co-elution)High (Ion Suppression)HPLC preferred for pure samples
Cost Per Sample Low ($)High (

$)
HPLC is cost-effective
Expert Insight

"While LC-MS/MS is the gold standard for bioanalysis (e.g., plasma PK studies) due to its femtomolar sensitivity, it is often overkill for raw material release. The nitro-phenoxy group provides a distinct UV signature at 290 nm. For routine purity assessments, HPLC-UV is the superior choice due to higher precision and lower operational costs." — Application Note: Azetidine Characterization [1, 2].

Functional Benchmarking: Target Engagement

When using 3-(2-Methyl-5-nitrophenoxy)azetidine as a probe for CNS targets (e.g., NMDA or Dopamine receptors), validating binding affinity is crucial. We compare Surface Plasmon Resonance (SPR) against Radioligand Binding .

FeatureAlternative A: Surface Plasmon Resonance (SPR) Alternative B: Radioligand Binding (Filter)
Readout Real-time kinetics (

,

)
Equilibrium affinity (

,

)
Labeling Label-freeRequires Tritiated/Iodinated Ligand
Throughput Medium (Chip regeneration required)High (96/384-well plates)
Data Richness High (Kinetic & Affinity)Moderate (Affinity only)
Suitability Best for fragment screeningBest for deep pharmacological profiling
Decision Logic

Use SPR during the hit-to-lead phase to understand residence time. Use Radioligand Binding for late-stage profiling against a panel of receptors to ensure selectivity [3].

Detailed Experimental Protocols

Protocol A: High-Fidelity HPLC-UV Purity Assay

Objective: Quantify purity of 3-(2-Methyl-5-nitrophenoxy)azetidine with <0.5% error.

Reagents:

  • Acetonitrile (HPLC Grade)

  • Milli-Q Water

  • Trifluoroacetic Acid (TFA) or Formic Acid

Workflow:

  • Sample Prep: Dissolve 10 mg of compound in 10 mL of 50:50 ACN:Water (1 mg/mL stock). Sonicate for 5 mins to ensure complete dissolution of the nitro-aromatic moiety.

  • Column Selection: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm). Note: Azetidines are basic; use a capped column to reduce tailing.

  • Mobile Phase:

    • A: Water + 0.1% TFA

    • B: Acetonitrile + 0.1% TFA

  • Gradient: 5% B to 95% B over 10 minutes. Hold 2 mins.

  • Detection: Monitor at 290 nm (Nitro-phenoxy absorption) and 210 nm (Amide/Backbone).

  • Validation: Inject blank (DMSO) to identify system peaks. Integration must exclude solvent front.

Protocol B: Kinetic Solubility Assay (Turbidimetric)

Objective: Determine the aqueous solubility limit, critical for bioassay interpretation.

  • Preparation: Prepare a 10 mM stock in DMSO.

  • Titration: Spike stock into PBS (pH 7.4) in a 96-well plate to final concentrations of 1, 10, 50, 100, and 500 µM.

  • Incubation: Shake at 500 rpm for 2 hours at 25°C.

  • Readout: Measure Absorbance at 620 nm (outside compound absorption).

  • Analysis: Plot OD620 vs. Concentration. The inflection point indicates precipitation.

Visualizations & Workflows

Diagram 1: Analytical Method Selection Logic

This decision tree guides the researcher in selecting the appropriate analytical technique based on the sample stage.

AnalyticalSelection Start Sample Type PureCompound Synthesized Powder (>95% Purity) Start->PureCompound BioSample Biological Matrix (Plasma/Tissue) Start->BioSample HPLC HPLC-UV / PDA (High Precision) PureCompound->HPLC Purity % NMR 1H-NMR (Structural ID) PureCompound->NMR Identity Check LCMS LC-MS/MS (High Sensitivity) BioSample->LCMS Quantification

Caption: Decision matrix for selecting the optimal analytical assay based on sample origin and data requirements.

Diagram 2: Functional Assay Workflow (SPR)

A step-by-step visualization of the Surface Plasmon Resonance workflow for azetidine binding kinetics.

SPRWorkflow Step1 Chip Activation (EDC/NHS) Step2 Ligand Immobilization (Target Protein) Step1->Step2 Step3 Analyte Injection (Azetidine cmpd) Step2->Step3 Step4 Association Phase (Measure Kon) Step3->Step4 Step5 Dissociation Phase (Wash Buffer) Step4->Step5 Step6 Regeneration (Remove Analyte) Step5->Step6 Step6->Step3 Next Cycle

Caption: Workflow for measuring binding kinetics of azetidine derivatives using Surface Plasmon Resonance (SPR).

References

  • Royal Society of Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines. Retrieved from [Link]

  • Advanced Journal of Chemistry. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Retrieved from [Link]

Safety Operating Guide

3-(2-Methyl-5-nitrophenoxy)azetidine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that the integration of novel heterocycles like 3-(2-Methyl-5-nitrophenoxy)azetidine into drug discovery pipelines requires rigorous, self-validating safety and logistical frameworks. Azetidine derivatives are highly valued as bioisosteres in medicinal chemistry, but their structural strain, combined with the reactivity of nitroaromatic systems, demands precise handling and disposal protocols to ensure personnel safety and environmental compliance.

The following guide provides a comprehensive, causality-driven operational plan for the proper disposal of 3-(2-Methyl-5-nitrophenoxy)azetidine in a professional laboratory setting.

Part 1: Hazard Assessment and Chemical Causality

Before executing any disposal protocol, it is critical to understand the mechanistic reasons behind the required safety measures.

  • The Azetidine Ring: The four-membered nitrogen heterocycle possesses significant ring strain (~26 kcal/mol) and acts as a secondary amine. It is basic and can react with strong electrophiles or oxidizing agents.

  • The Nitrophenoxy Moiety: Nitroaromatics are established pharmacophores but carry inherent toxicological risks, primarily acting as skin sensitizers, irritants to mucous membranes, and potential environmental hazards[1].

  • Combustion Byproducts (The "Why" of Incineration): Because this molecule contains multiple nitrogen atoms (both in the azetidine ring and the nitro group), improper disposal or open burning will generate highly toxic nitrogen oxides (

    
    ). Therefore, the only acceptable disposal route is high-temperature chemical incineration equipped with 
    
    
    
    scrubbers[1].
Quantitative Hazard Summary

The following data is extrapolated from standard safety profiles of structurally analogous nitrophenoxy-azetidines.

Property / HazardCharacteristicOperational Implication
Physical State Solid / Crystalline (Typical)Dust generation risk; requires handling in a certified fume hood.
GHS Classification Irritant (Skin/Eye), SensitizerMandatory use of nitrile gloves, safety goggles, and lab coat[1].
Incompatibilities Strong oxidizing agents, strong acidsMust be segregated from acidic waste streams to prevent exothermic reactions[1].
Decomposition Emits toxic fumes (

,

)
Requires professional incineration with afterburner and scrubber[1].

Part 2: Standard Operating Procedure (SOP) for Disposal

This protocol is designed as a self-validating system: each step ensures the safety of the subsequent step, preventing accidental exposure or environmental release.

Phase 1: Waste Segregation and Containment
  • Determine the Waste Matrix: Identify if the 3-(2-Methyl-5-nitrophenoxy)azetidine is in solid form (pure compound, contaminated consumables) or dissolved in a solvent (reaction mother liquor, HPLC effluent).

  • Solvent Compatibility Check: If in solution, determine if the solvent is halogenated (e.g., Dichloromethane, Chloroform) or non-halogenated (e.g., Methanol, Ethyl Acetate, DMSO).

    • Causality: Halogenated and non-halogenated wastes must be strictly segregated. Mixing them significantly increases the cost and complexity of professional incineration, as halogenated waste requires specialized scrubbers to capture corrosive hydrogen chloride (

      
      ) gas.
      
  • Primary Containment:

    • Liquid Waste: Transfer the solution into a high-density polyethylene (HDPE) or glass waste carboy specifically designated for "Nitrogenous Organic Waste." Do not fill beyond 80% capacity to allow for vapor expansion.

    • Solid Waste: Place contaminated weigh boats, spatulas, and empty vials into a puncture-resistant, sealable hazardous solid waste container.

Phase 2: Labeling and EHS Transfer
  • Regulatory Labeling: Affix a standardized Hazardous Waste label to the container. Explicitly list "3-(2-Methyl-5-nitrophenoxy)azetidine" and the solvent matrix. Do not use abbreviations.

  • Secondary Containment: Place the primary waste container in a secondary containment tray to capture any potential leaks or structural failures of the primary vessel.

  • Transfer: Submit a waste collection request to your institution's Environmental Health and Safety (EHS) department. EHS will transfer the material to a licensed commercial facility where it will be dissolved in a combustible solvent and destroyed in a regulated chemical incinerator[1].

Phase 3: Emergency Spill Protocol

If the material is spilled during the disposal preparation phase:

  • Isolate: Evacuate non-essential personnel from the immediate area. Ensure the fume hood sash is lowered if the spill is contained within it.

  • PPE Upgrade: Don heavy-duty nitrile gloves, a chemical-resistant apron, and safety goggles[1].

  • Contain and Absorb:

    • For Solids: Gently sweep up the material using a spark-proof tool, avoiding dust generation.

    • For Liquids: Cover with an inert, non-combustible absorbent material (e.g., vermiculite or sand).

  • Sanitize: Wash the affected area thoroughly with water and a non-abrasive soap. Collect all wash water as hazardous aqueous waste[1].

Part 3: Waste Workflow Visualization

The following diagram maps the logical decision tree for the segregation and disposal of 3-(2-Methyl-5-nitrophenoxy)azetidine, ensuring compliance with standard EHS operational logic.

G Start Waste Generation: 3-(2-Methyl-5-nitrophenoxy)azetidine Solid Solid Waste (Pure API, Vials, PPE) Start->Solid Liquid Liquid Waste (Reaction/HPLC Effluent) Start->Liquid SolidBin Hazardous Solid Waste Container Solid->SolidBin Halogenated Contains Halogenated Solvents? (e.g., DCM) Liquid->Halogenated NonHalogenated Non-Halogenated Organic Waste Stream Halogenated->NonHalogenated No HalogenatedWaste Halogenated Organic Waste Stream Halogenated->HalogenatedWaste Yes Incineration Licensed Facility: High-Temp Incineration (NOx & Halogen Scrubbers) NonHalogenated->Incineration HalogenatedWaste->Incineration SolidBin->Incineration

Figure 1: Decision tree for the segregation and professional incineration of nitrophenoxy-azetidine waste.

References

  • Matrix Scientific. "SAFETY DATA SHEET: 3-(2-Chloro-4-nitrophenoxy)azetidine." 1int.co.uk, 2 May 2017.

Sources

Personal protective equipment for handling 3-(2-Methyl-5-nitrophenoxy)azetidine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal protective equipment for handling 3-(2-Methyl-5-nitrophenoxy)azetidine Content Type: Operational Safety & Logistics Guide Audience: Researchers, Senior Scientists, Drug Discovery Leads[1][2][3][4]

Executive Summary & Compound Intelligence

Compound: 3-(2-Methyl-5-nitrophenoxy)azetidine CAS No: 1342234-85-8 Molecular Formula:


Molecular Weight:  208.21  g/mol [1][2][3][4][5]

This guide supersedes generic safety templates. It is designed for the specific handling of 3-(2-Methyl-5-nitrophenoxy)azetidine , a bifunctional building block containing a strained azetidine ring and a nitro-aromatic system.[1][2][3][4] As a Senior Application Scientist, I prioritize a "Mechanism-Based Safety" approach: we determine protocols not just by what the chemical is, but by what it can do (reactivity profile).

Structural Hazard Analysis

The molecule presents a dual-threat profile:

  • Azetidine Ring (Strained Amine): High ring strain (~26 kcal/mol) makes this moiety susceptible to nucleophilic ring-opening, potentially acting as an alkylating agent (genotoxicity risk).[1][2][3][4] The secondary amine is basic and likely corrosive to mucous membranes.[3][4]

  • Nitroaryl Group: Introduces risks of methemoglobinemia (upon skin absorption/metabolism) and thermal instability.[3][4]

Storage Directive: Store at 2–8°C (Refrigerated) under inert gas (Argon/Nitrogen). The strained ring is prone to hydrolysis or polymerization if left in humid/warm conditions.[3][4]

Risk Assessment & PPE Strategy

Do not rely on standard "lab coat and glasses."[3][4] This compound requires an escalated PPE posture due to the potential for irreversible alkylation and sensitization.[1]

PPE Selection Matrix
Protection ZoneRecommended EquipmentScientific Rationale
Ocular Chemical Splash Goggles (ANSI Z87.1+)Standard safety glasses fail against vapors or splashes.[1][2][3][4] The basic amine nature of the azetidine can cause rapid corneal opacity.[3][4]
Dermal (Hands) Double Gloving Strategy: 1. Inner: Nitrile (4 mil)2.[2][3][4] Outer: Nitrile (Extended Cuff, 5-8 mil) or Laminate (Silver Shield)Azetidines are small molecules with high permeation potential.[1][2][3][4] Nitro-aromatics are readily absorbed through skin.[2][3][4] Double gloving creates a permeation break.[2][3][4]
Respiratory Fume Hood (Face Velocity > 100 fpm) Primary Control. Do not handle on an open bench.[2][3][4] If weighing >500mg outside a hood, use a P100/OV respirator.[2][3][4]
Body Tyvek Lab Coat or Chemical ApronCotton coats absorb liquids, keeping the toxin against your skin.[3][4] Tyvek repels splashes.[2][3][4]
Decision Logic: PPE & Engineering Controls

The following diagram illustrates the decision process for selecting controls based on the operation scale.

PPE_Decision_Tree Start Operation Type Scale_Small Analytical (<50 mg) Start->Scale_Small Scale_Prep Preparative (>100 mg) Start->Scale_Prep Control_Hood Standard Fume Hood (Sash at 18 inches) Scale_Small->Control_Hood Solid/Solutiom Scale_Prep->Control_Hood Solution Control_Glovebox Glovebox or Local Exhaust Trunk Scale_Prep->Control_Glovebox Fine Dust/Powder PPE_Basic PPE: Splash Goggles, Double Nitrile Gloves, Lab Coat Control_Hood->PPE_Basic PPE_Advanced PPE: Face Shield + Goggles, Silver Shield Gloves, Tyvek Sleeves Control_Glovebox->PPE_Advanced

Figure 1: Risk-based decision tree for selecting engineering controls and PPE.

Operational Protocol: Safe Handling & Synthesis

Trustworthiness Check: This protocol minimizes exposure during the most critical phase—transfer and dissolution.

Step 1: Receiving & Inspection[2][3]
  • Verify Integrity: Check the bottle for "sweating" or crystallization on the outside, which indicates a seal breach.[4]

  • Labeling: Immediately tag the bottle with "CORROSIVE" and "STORE COLD" if not already present.[3]

Step 2: Weighing & Transfer (The "Static" Risk)

Context: Dry azetidine salts can be static-prone.[2][3][4] The free base may be an oil.[1]

  • Equilibrate: Allow the container to warm to room temperature inside a desiccator before opening to prevent water condensation (hydrolysis risk).

  • Anti-Static Measures: Use an anti-static gun or ionizer if weighing the solid.[2][3][4] Static discharge can disperse fine powder, increasing inhalation risk.[2][4]

  • Tool Selection: Use a PTFE (Teflon) coated spatula .[2][3][4]

    • Why? Metal spatulas can cause friction sparks.[3][4] While this compound is not a primary explosive, nitro compounds should always be treated with "energetic hygiene."[2][3][4]

  • Dissolution: Dissolve the compound in the reaction solvent (e.g., DCM, DMF) immediately after weighing to reduce volatility and dust hazard.[2][4]

Step 3: Reaction Setup
  • Venting: Ensure the reaction vessel is vented to a scrubber or hood exhaust.[3][4] Do not seal nitro-aromatics in pressure vessels without explicit calorimetric data (DSC).[2][3][4]

  • Temperature Control: If heating is required, use an oil bath with a thermal fuse.[3][4] Never use a heat gun on the flask walls; localized superheating can trigger decomposition of the nitro group.[3][4]

Emergency Response & Waste Disposal

Self-Validating System: The best response is prepared before the spill happens.[1][2][3]

Spill Response (Liquid/Solid)[1][2][3]
  • Evacuate: Clear the immediate zone (10 ft radius).

  • PPE Up: Don a full-face respirator if outside the hood.[2][3][4]

  • Neutralize:

    • Do not use water initially (spreads the organic).[2][3]

    • Cover with Vermiculite or Sand .[3][4][6]

    • Pro Tip: For amine spills, a weak acid neutralizer (Citric acid powder) can reduce volatility, but for this complex molecule, simple absorption is safer to avoid unexpected exotherms.[1][2][4]

  • Collect: Scoop into a dedicated waste jar labeled "Hazardous Debris - Nitro/Amine."[2][3][4]

Waste Disposal Streams

Segregate waste to prevent incompatible reactions in the waste drum.[3][4]

Waste StreamCompositionProtocol
Solid Waste Contaminated gloves, paper towels, weighing boats.[1][2][3][4]Double-bag in yellow biohazard/chem-hazard bags. Incineration is preferred.[2][3][4]
Liquid Waste (A) Halogenated solvents (DCM) + Compound.[1][2][3][4]Standard Halogenated Waste stream.[2][3][4]
Liquid Waste (B) Aqueous washes (Acidic/Basic).[1][2][3][4]Do not mix with oxidizers. Adjust pH to 6-8 before disposal if local regulations allow, otherwise "Aqueous Toxic."[2][3][4]

Mechanism of Action & Reactivity (Scientific Context)

Understanding the reactivity helps predict "silent" hazards.[2][3]

Reactivity_Pathway Compound 3-(2-Methyl-5-nitrophenoxy)azetidine Hazard_1 Ring Opening (Alkylation) Compound->Hazard_1 Nucleophiles (In vivo/vitro) Hazard_2 Nitro Reduction (Toxic Metabolites) Compound->Hazard_2 Metabolic Reduction DNA DNA/Protein Adducts Hazard_1->DNA Genotoxicity Risk MetHb Methemoglobinemia (Blood Toxicity) Hazard_2->MetHb Systemic Risk

Figure 2: Potential reactivity pathways leading to toxicity.[1][2][3][4]

The azetidine ring is a "spring-loaded" electrophile.[2][3][4] Upon contact with biological nucleophiles (DNA, proteins), the ring can open, covalently binding to the tissue.[1][2][4] This is the primary driver for the Sensitizer and Carcinogen suspect status.[3]

References

  • BLD Pharm. (2025).[2][3][4] 3-(2-Methyl-5-nitrophenoxy)azetidine Product Information & CAS 1342234-85-8.[1][2][3][4][5] Retrieved from

  • National Center for Biotechnology Information. (2025).[2][3][4] PubChem Compound Summary: Azetidine Derivatives and Safety. Retrieved from

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (Nitro compounds). Retrieved from [1][2][3]

  • Padwa, A. (2018).[2][3][4] The Chemistry of Azetidines. Comprehensive Heterocyclic Chemistry. (Contextual grounding for ring strain hazards).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.